molecular formula C6H8N2S B1599708 6-(Methylthio)pyridin-3-amine CAS No. 29958-08-5

6-(Methylthio)pyridin-3-amine

Cat. No.: B1599708
CAS No.: 29958-08-5
M. Wt: 140.21 g/mol
InChI Key: BEMNZDZGBAGRAT-UHFFFAOYSA-N
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Description

6-(Methylthio)pyridin-3-amine (CAS 29958-08-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol, features a pyridine ring substituted with both a methylthio (-S-CH3) group and an amine (-NH2) group, making it a valuable scaffold for the synthesis of more complex molecules . The amine group provides a reactive site for further functionalization through condensation or amide coupling reactions, while the methylthio moiety can serve as a hydrogen-bond acceptor or be further oxidized, enhancing its utility in creating diverse compound libraries. As a key intermediate, it is particularly valuable in the development of bioactive molecules and heterocyclic compounds. Its structural features are similar to those of other research pyridine derivatives, such as 6-Methylpyridin-3-amine, which is known to form intermolecular N—H⋯N hydrogen bonds in its crystal structure, a characteristic that can influence the physical and material properties of the resulting compounds . Proper handling procedures should be followed, as this compound has associated hazard warnings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNZDZGBAGRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437406
Record name 6-(methylsulfanyl)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29958-08-5
Record name 6-(methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
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Record name 6-(methylsulfanyl)pyridin-3-amine
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Foundational & Exploratory

6-(Methylthio)pyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Methylthio)pyridin-3-amine (CAS: 29958-08-5): Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. As a substituted aminopyridine, it serves as a versatile and highly valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its strategic placement of a nucleophilic amino group and a chemically malleable methylthio group makes it a sought-after intermediate for developing targeted therapeutics, most notably kinase inhibitors. This guide provides a senior application scientist's perspective on its core chemical properties, reactivity, synthesis, and practical applications, offering insights grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and development. The data presented here are a consolidation of known properties and scientifically grounded predictions.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below. These parameters are critical for reaction planning, purification, and formulation.

PropertyValueSource/Comment
CAS Number 29958-08-5[1]
Molecular Formula C₆H₈N₂S[2][3]
Molecular Weight 154.23 g/mol [4]
Appearance Expected to be a solid at room temperatureBased on similar aminopyridine structures
Classification Heterocyclic Building Block; Pyridine; Sulfide; Amine[1]
Storage Store at 2-8°C in a cool, dry place[5][6]
Spectroscopic Characterization (The Scientist's Fingerprint)

Spectroscopic analysis provides an unambiguous structural confirmation. The following sections detail the expected spectral signatures for this compound, explaining the causal relationship between its structure and its spectral output.

Infrared (IR) Spectroscopy The IR spectrum is invaluable for identifying key functional groups. For this molecule, the primary amine is the most prominent feature.

  • N-H Stretching: As a primary amine, it will exhibit two characteristic sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8] This doublet is a clear differentiator from secondary amines (one band) and tertiary amines (no bands in this region).[7]

  • Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ indicates C-H bonds on the aromatic pyridine ring.

  • C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic pyridine ring.

  • C-N Stretching: This will appear in the 1250-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary significantly (typically 2-5 ppm) depending on solvent and concentration. This signal will disappear upon the addition of D₂O, a classic test for labile protons.[7][8]

    • Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the nitrogen and the other substituents.

    • Methyl Protons (SCH₃): A sharp, distinct singlet integrating to three protons will be observed, typically in the 2.2-2.6 δ range.[7] This signal is a reliable indicator of the methylthio group.

  • ¹³C NMR:

    • Six distinct signals are expected for the six unique carbon atoms in the molecule.

    • The carbons attached to the electronegative nitrogen and sulfur atoms (C3, C6) will be deshielded and appear further downfield.

    • The methyl carbon of the SCH₃ group will appear upfield, typically in the 15-25 ppm range.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide fragmentation data to further support the structure.

  • Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), so its molecular ion peak (M⁺) will have an even mass-to-charge ratio, consistent with its molecular weight of ~154 g/mol .[7]

Synthesis and Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

Plausible Synthetic Workflow

While multiple synthetic routes exist for substituted pyridines, a common and logical approach involves the functionalization of a pre-existing pyridine ring followed by the introduction of the amine. A plausible and efficient laboratory-scale synthesis would proceed via a nucleophilic aromatic substitution followed by a nitro group reduction.

Workflow Description:

  • Step 1: Thiolation. Starting with 2-chloro-5-nitropyridine, a nucleophilic aromatic substitution reaction is performed using sodium thiomethoxide (NaSMe). The electron-withdrawing nitro group activates the chlorine at the 2-position (equivalent to the 6-position) for displacement, yielding 2-(methylthio)-5-nitropyridine.

  • Step 2: Nitro Group Reduction. The intermediate is then subjected to reduction. A variety of reagents can be used, such as tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid. These methods are effective at selectively reducing the nitro group to a primary amine without affecting the thioether or the pyridine ring, yielding the final product.

G cluster_0 A 2-Chloro-5-nitropyridine B 2-(Methylthio)-5-nitropyridine A->B  1. Sodium Thiomethoxide (NaSMe)  Solvent: DMF or THF C This compound B->C  2. Reduction  (e.g., SnCl₂, HCl or Fe/AcOH) caption Plausible Synthetic Workflow

Caption: A plausible two-step synthesis of this compound.

The Chemistry of the Functional Groups

The molecule's reactivity is a composite of its three key components: the amine, the pyridine ring, and the methylthio group.

Caption: Reactivity profile of this compound.

  • The Nucleophilic Amine: The amino group at the 3-position is the primary site of nucleophilic reactivity. It readily participates in reactions essential for building larger molecular scaffolds, such as amide bond formation (acylation), N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[9][10] This reactivity is fundamental to its role as a building block.

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is basic and can be protonated to form salts, a property often exploited to enhance the aqueous solubility of drug candidates. It also serves as a hydrogen bond acceptor, which is a critical interaction in enzyme-inhibitor binding.

  • The Versatile Methylthio Group: The thioether is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like hydrogen peroxide or m-CPBA.[11] This transformation is a powerful tool for medicinal chemists, as it drastically alters the group's electronic properties and hydrogen bonding capacity, allowing for the fine-tuning of a drug's potency, selectivity, and pharmacokinetic profile.

Applications in Drug Discovery

The aminopyridine scaffold is a well-established pharmacophore in modern drug design.[12] this compound is particularly relevant to the development of kinase inhibitors, a major class of cancer therapeutics.

  • A "Hinge-Binding" Scaffold: In many kinase inhibitors, the aminopyridine moiety acts as a "hinge-binder." The pyridine nitrogen and the exocyclic amino group form two critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

  • Vector for Further Synthesis: The amino group serves as the attachment point for other fragments of the inhibitor, which are designed to occupy adjacent pockets of the enzyme, thereby conferring potency and selectivity. The synthesis of advanced intermediates for drugs like Imatinib and Nilotinib often involves coupling reactions at the amino group of similar scaffolds.[13]

  • Modulation of Physicochemical Properties: The methylthio group and its oxidized derivatives (sulfoxide, sulfone) provide a means to modulate the molecule's properties. For example, converting the thioether to a more polar sulfone can improve solubility and introduce new hydrogen bonding interactions with the target protein.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on data for similar chemical structures.

AspectRecommendationReference
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[14][15]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16][17]
Hazards May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][15]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a convergence of desirable features for modern chemical synthesis. The interplay between its nucleophilic amine, its hinge-binding pyridine core, and its tunable methylthio group provides researchers and drug development professionals with a powerful tool for constructing novel, high-value molecules. Its continued application in the synthesis of targeted therapeutics underscores its importance in the advancement of medicinal chemistry.

References

6-(Methylthio)pyridin-3-amine CAS number 29958-08-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Methylthio)pyridin-3-amine (CAS: 29958-08-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 29958-08-5, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, plausible synthetic routes, and characteristic reactivity. Furthermore, it explores its applications as a key intermediate in the development of complex molecular architectures and potential therapeutic agents. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists leveraging this versatile compound in their research and development endeavors.

Introduction and Molecular Overview

This compound is a substituted aminopyridine that serves as a valuable scaffold in the synthesis of novel compounds. Its structure incorporates three key features that define its utility: a basic pyridine ring, a nucleophilic primary amine, and a modifiable methylthio group. This unique combination of functional groups allows for multi-faceted chemical transformations, making it a strategic starting material for constructing diverse molecular libraries. Aminopyridine moieties are well-established pharmacophores in numerous biologically active compounds, and the presence of the methylthio group offers an additional vector for structural modification, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter a molecule's physicochemical properties.[1]

Below is the chemical structure of this compound.

cluster_0 This compound mol

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 29958-08-5[2][3]
Molecular Formula C₆H₈N₂S[2][3][4]
Molecular Weight 140.21 g/mol [2]
SMILES NC1=CN=C(SC)C=C1[2]
Synonyms 6-(Methylsulfanyl)-3-pyridinamine, 2-(Methylthio)-5-aminopyridine[3][4]
Storage Conditions Inert atmosphere, room temperature, keep in a dark place[2]
Spectroscopic Characterization

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the structural confirmation of an organic molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a broad singlet for the two amine (-NH₂) protons that may exchange with D₂O, and a sharp singlet around 2.5 ppm for the three protons of the methylthio (-SCH₃) group.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display six signals: five for the sp²-hybridized carbons of the pyridine ring and one for the sp³-hybridized carbon of the methyl group.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and C-S stretching vibrations at lower wavenumbers.[5]

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 140.21 g/mol .[5]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the exact synthesis of this compound is sparse, a plausible and efficient route can be designed based on established methodologies for functionalizing pyridine rings. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.

start 2-Chloro-5-nitropyridine step1_reagent + Sodium thiomethoxide (NaSMe) start->step1_reagent intermediate 2-(Methylthio)-5-nitropyridine step1_reagent->intermediate Nucleophilic Aromatic Substitution step2_reagent + Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) intermediate->step2_reagent product This compound step2_reagent->product Nitro Group Reduction

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized, field-proven methodology adapted for this specific target. Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent like DMF or DMSO, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(Methylthio)-5-nitropyridine.

Step 2: Synthesis of this compound

  • Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from the previous step in a solvent mixture, such as ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride or acetic acid.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane (3x).

  • Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to obtain the final product, this compound.

Core Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups:

  • Amine Group : As a primary aromatic amine, it readily undergoes N-acylation, N-alkylation, reductive amination, and diazotization reactions. Crucially, it is an excellent nucleophile for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.[6]

  • Pyridine Nitrogen : The lone pair on the pyridine nitrogen atom imparts basicity and allows it to act as a ligand for metal catalysts.

  • Methylthio Group : This group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using reagents like m-CPBA or hydrogen peroxide.[7][8] This transformation is a key strategy in drug design to modulate polarity, solubility, and metabolic stability.

Applications in Drug Discovery and Organic Synthesis

This compound is not merely an inert scaffold but an active participant in the construction of complex, high-value molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful intermediate.

  • Kinase Inhibitor Scaffolds : The aminopyridine core is prevalent in many kinase inhibitors. The amine group can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be elaborated to achieve potency and selectivity. The synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, involves related aminopyrimidine intermediates.[9]

  • COX-2 Inhibitors : The synthesis of certain COX-2 inhibitors involves intermediates where a substituted pyridine ring is coupled to a (methylsulfonyl)phenyl moiety.[8] The methylthio group in the title compound is a direct precursor to the required methylsulfonyl group via oxidation.

  • Heterocyclic Chemistry : It serves as a versatile starting material for synthesizing fused heterocyclic systems through annulation reactions involving the amine and an adjacent ring position.

cluster_mods Functional Group Modifications cluster_apps Target Molecular Classes scaffold This compound Scaffold amine_mod Amine Functionalization (e.g., Acylation, Coupling) scaffold->amine_mod thio_mod Thioether Oxidation (Sulfoxide, Sulfone) scaffold->thio_mod ring_mod Pyridine Ring Chemistry (e.g., N-oxide formation) scaffold->ring_mod kinase Kinase Inhibitors amine_mod->kinase library Screening Libraries amine_mod->library cox COX-2 Inhibitors thio_mod->cox fused Fused Heterocycles ring_mod->fused

Caption: Role of this compound as a versatile synthetic hub.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Table 2: GHS Hazard and Precautionary Information
CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.[2]
H312Harmful in contact with skin.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H332Harmful if inhaled.[2]
H335May cause respiratory irritation.[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

  • Respiratory Protection : If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • General Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

References

6-(Methylthio)pyridin-3-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Methylthio)pyridin-3-amine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a substituted aminopyridine, it belongs to a class of compounds widely recognized for their versatile applications in organic synthesis and their prevalence as core scaffolds in a multitude of biologically active molecules.[1] This technical guide provides a comprehensive analysis of this compound, detailing its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and its potential applications in modern drug development, particularly in the design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental structure and properties.

IUPAC Name and Registry Information
  • IUPAC Name : this compound

  • CAS Number : 29958-08-5[2][3]

  • Molecular Formula : C₆H₈N₂S[2]

Molecular Structure

The structure of this compound consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a methylthio group (-SCH₃).

  • SMILES : Nc1cncc(Sc1)C[2]

  • InChI : InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3

Molecular structure of this compound
Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, including reaction setup, solvent selection, and purification.

PropertyValueReference
Molecular Weight 140.21 g/mol [2]
Appearance Typically a solid (predicted)
Boiling Point Data not available[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Purity ≥99% (commercially available)

Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for analog design and cost-effective scale-up. A logical and efficient synthetic route starting from common precursors is detailed below. The chosen strategy leverages two fundamental and high-yielding reactions in heterocyclic chemistry: nucleophilic aromatic substitution (SₙAr) and nitro group reduction.

Proposed Synthetic Workflow

The synthesis initiates with 2-chloro-5-nitropyridine, a readily available starting material. The electron-withdrawing nitro group strongly activates the chloro-substituent towards nucleophilic attack. The subsequent reduction of the nitro group is a standard transformation that is typically clean and efficient.

G start 2-Chloro-5-nitropyridine intermediate 2-(Methylthio)-5-nitropyridine start->intermediate Step 1: SₙAr Reaction product This compound intermediate->product Step 2: Nitro Reduction reagent1 Sodium thiomethoxide (NaSMe) Solvent: DMF or THF reagent2 Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) Solvent: EtOH or EtOAc

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine via SₙAr

  • To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(Methylthio)-5-nitropyridine.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction by solvating the sodium cation without hindering the nucleophilicity of the thiomethoxide anion. The strong electron-withdrawing effect of the para-nitro group is essential for activating the 2-position for nucleophilic attack.

Step 2: Synthesis of this compound via Nitro Reduction

  • Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from Step 1 in ethanol (0.2 M).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting suspension through a pad of celite to remove tin salts.

  • Extract the filtrate with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Self-Validation: The final compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity against reference data. Purity can be further quantified using HPLC.

Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable asset in drug discovery due to the privileged nature of the aminopyridine core and the unique properties of the methylthio substituent.

The Aminopyridine Scaffold: A Privileged Pharmacophore

Aminopyridines are foundational structures in medicinal chemistry.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. This dual functionality allows these scaffolds to form critical interactions within the binding pockets of biological targets, such as enzymes and receptors. The 6-chloropyridin-3-amine scaffold, a close analog, is a well-established building block for a multitude of kinase inhibitors targeting oncogenic signaling pathways.[4]

Application as a Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many approved drugs, such as Imatinib and Nilotinib, feature aminopyrimidine or aminopyridine cores that anchor the molecule into the ATP-binding site of the target kinase.[5] this compound can be used analogously, for instance, in a Buchwald-Hartwig or Suzuki coupling reaction to synthesize more complex derivatives that can function as kinase inhibitors.

The methylthio group (-SCH₃) offers several advantages over a chloro or methyl group:

  • Metabolic Handle: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). These metabolites often have different solubility, cell permeability, and target-binding profiles, providing a mechanism for metabolic modulation of the drug's properties.

  • Structural Diversity: The sulfur can be a key binding element itself, participating in non-covalent interactions within a protein active site.

  • Synthetic Versatility: It serves as a precursor for more complex modifications if needed.

Conceptual Kinase Inhibition Pathway

A hypothetical inhibitor derived from this compound could function by blocking an ATP-dependent signaling pathway, which is often dysregulated in cancer. The diagram below illustrates this concept.

G receptor Growth Factor Receptor kinase Kinase (e.g., ABL, EGFR) receptor->kinase Activates p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates adp ADP kinase->adp substrate Substrate Protein response Cell Proliferation, Survival p_substrate->response Leads to inhibitor Inhibitor derived from This compound inhibitor->kinase Blocks ATP Binding atp ATP atp->kinase

Caption: Conceptual blockade of a kinase signaling pathway by a hypothetical drug.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its combination of a privileged aminopyridine core and a synthetically versatile, metabolically active methylthio group makes it an attractive starting point for the development of novel therapeutics. The robust synthetic route and clear potential for application in areas like kinase inhibition underscore its value to researchers and drug development professionals aiming to create the next generation of targeted medicines.

References

6-(Methylthio)pyridin-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] These nitrogen-containing heterocycles are integral to the development of novel therapeutics due to their unique structural and electronic properties, which allow for diverse interactions with biological targets such as enzymes and receptors.[1] The versatility of the aminopyridine scaffold has led to its inclusion in numerous FDA-approved drugs, highlighting its significance in contemporary drug discovery.[1] Aminopyridines serve as crucial building blocks, enabling the synthesis of complex molecular architectures with a range of biological activities, including anti-bacterial, anti-inflammatory, and anti-protozoan properties.[1][3]

Within this important class of compounds, 6-(Methylthio)pyridin-3-amine emerges as a particularly valuable building block. The presence of both a nucleophilic amino group and a modifiable methylthio group on the pyridine ring provides a rich platform for chemical elaboration. This dual functionality allows for the strategic introduction of various substituents, facilitating the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in the construction of biologically active molecules. We will delve into key reaction pathways, provide exemplary protocols, and showcase its role in the development of innovative therapeutic agents.

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 29958-08-5BLD Pharm[4][5]
Molecular Formula C6H8N2SAmerican Elements[6]
Molecular Weight 140.21 g/mol American Elements[6]

The structure of this compound features a pyridine ring substituted with an amino group at the 3-position and a methylthio group at the 6-position. The amino group imparts basicity and nucleophilicity, making it a key handle for reactions such as acylation, alkylation, and coupling reactions. The methylthio group, while relatively stable, can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.[7][8] This latent reactivity significantly expands the synthetic utility of this building block.

Synthesis of this compound and its Analogs

The synthesis of substituted aminopyridines can be achieved through various established methods. While specific, scalable syntheses for this compound itself are often proprietary, general approaches to aminopyridine synthesis provide a foundation for its preparation. A common strategy involves the amination of a suitable pyridine precursor.

Illustrative Synthetic Workflow:

The following diagram outlines a generalized approach to the synthesis of functionalized aminopyridines, which can be adapted for the preparation of this compound.

Aminopyridine Synthesis Workflow cluster_0 Step 1: Functionalization of Pyridine Ring cluster_1 Step 2: Introduction of Amino Group cluster_2 Step 3: Final Product Start Pyridine Precursor Step1_Process Introduction of Methylthio Group Start->Step1_Process Step1_Product 6-Methylthiopyridine Derivative Step1_Process->Step1_Product e.g., Nucleophilic Aromatic Substitution Step2_Process Nitration followed by Reduction, or Direct Amination Step1_Product->Step2_Process Step2_Product This compound Step2_Process->Step2_Product

Caption: Generalized workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its versatility as a synthetic intermediate. Both the amino and methylthio groups can be selectively manipulated to build molecular complexity.

Reactions at the Amino Group

The amino group is a primary site for a variety of transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form C-N bonds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Reactions Involving the Methylthio Group

The methylthio group offers a different set of synthetic possibilities:

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide.[8] This transformation alters the electronic properties of the pyridine ring and can facilitate subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Oxidation to the sulfone activates the 6-position of the pyridine ring, making it susceptible to displacement by nucleophiles. This is a powerful method for introducing a wide range of substituents.

Exemplary Synthetic Protocol: Oxidation of the Methylthio Group

This protocol describes a general procedure for the oxidation of a methylthio-substituted pyridine to the corresponding sulfone, a key step in activating the molecule for SNAr reactions.

Materials:

  • This compound derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfone.

Applications in Drug Discovery: A Case Study Approach

The strategic incorporation of the this compound scaffold has been instrumental in the development of several clinical candidates.

Case Study: Pyrido[3,4-d]pyrimidine-based MPS1 Inhibitors

In the development of inhibitors for Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint, researchers utilized a pyrido[3,4-d]pyrimidine core.[9] The synthesis of these inhibitors involved a key intermediate derived from a 2-(methylthio)pyridine derivative.[9] The methylthio group was oxidized to a sulfone, which then served as a leaving group for the introduction of an aniline moiety via nucleophilic aromatic substitution.[9] This strategic use of the methylthio group's reactivity was crucial for the construction of the final, potent inhibitors.[9]

The following diagram illustrates the key synthetic transformation in the development of these MPS1 inhibitors.

MPS1 Inhibitor Synthesis Sulfide 2-(Methylthio)pyrido[3,4-d]pyrimidine Intermediate Oxidation Oxidation (e.g., m-CPBA) Sulfide->Oxidation Sulfone Activated Sulfone Intermediate Oxidation->Sulfone SNAr Nucleophilic Aromatic Substitution with Aniline Derivative Sulfone->SNAr Final_Product Pyrido[3,4-d]pyrimidine MPS1 Inhibitor SNAr->Final_Product

Caption: Key synthetic step in the development of MPS1 inhibitors.

Conclusion and Future Outlook

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its dual functionality, with a reactive amino group and a synthetically adaptable methylthio group, provides medicinal chemists with a powerful tool for generating diverse libraries of compounds. The ability to leverage both functionalities in a controlled and strategic manner allows for the efficient construction of complex molecular architectures with tailored biological activities.

As the demand for novel therapeutics continues to grow, the importance of well-designed and versatile building blocks like this compound will only increase. Future research will likely focus on the development of new and more efficient methods for its synthesis and functionalization, as well as its application in the discovery of next-generation drugs targeting a wide range of diseases.

References

Navigating the Physicochemical Landscape of 6-(Methylthio)pyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the solubility and stability of 6-(Methylthio)pyridin-3-amine, a crucial yet under-documented heterocyclic amine. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a foundational understanding of the principles governing the physicochemical behavior of this compound. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results in your research and development endeavors.

Introduction: The Significance of Physicochemical Profiling

This compound, with its unique constellation of a pyridine ring, an amino group, and a methylthio substituent, presents a distinct profile of opportunities and challenges in medicinal chemistry and materials science. The pyridine core is a well-established pharmacophore, while the amino and methylthio groups offer avenues for diverse chemical modifications and interactions. However, the successful application of this molecule is fundamentally tethered to a thorough understanding of its solubility and stability. These parameters govern its biological availability, dictate formulation strategies, and influence its shelf-life and degradation pathways. This guide will provide the necessary framework to comprehensively characterize these critical attributes.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. Poor solubility can lead to erratic absorption and suboptimal efficacy. The structural features of this compound—a polar aminopyridine scaffold and a nonpolar methylthio group—suggest a nuanced solubility profile. While likely more soluble in organic solvents than in aqueous media, a quantitative understanding across a range of solvents is essential for process development and formulation.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The polar aminopyridine portion of the molecule is expected to interact favorably with polar solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the methylthio group contributes to its lipophilicity, suggesting solubility in less polar organic solvents. The interplay of these features will dictate the overall solubility profile. Computational models, such as those based on quantitative structure-property relationships (QSPR), can offer initial predictions, but empirical determination remains the gold standard.

Experimental Determination of Solubility

A systematic approach to determining both kinetic and thermodynamic solubility is recommended. Kinetic solubility provides a measure of solubility under conditions often encountered in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility prep Weigh Compound kinetic_prep Prepare DMSO Stock prep->kinetic_prep thermo_add Add Excess Solid to Solvent prep->thermo_add solvents Prepare Solvents kinetic_add Add to Buffer solvents->kinetic_add solvents->thermo_add kinetic_prep->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_filter Filter/Centrifuge kinetic_incubate->kinetic_filter kinetic_analyze Analyze Supernatant (HPLC/UV-Vis) kinetic_filter->kinetic_analyze thermo_incubate Equilibrate (24-48h) thermo_add->thermo_incubate thermo_filter Filter/Centrifuge thermo_incubate->thermo_filter thermo_analyze Analyze Supernatant (HPLC/UV-Vis) thermo_filter->thermo_analyze

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol for Thermodynamic Solubility Determination:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO)).

    • Ensure enough solid is added so that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to generate a calibration curve.[1]

    • Determine the concentration of the compound in the supernatant from the calibration curve.

Table 1: Anticipated Solubility Profile of this compound

SolventPolarity IndexExpected SolubilityRationale
Water10.2LowThe nonpolar methylthio group and the aromatic ring limit aqueous solubility.
PBS (pH 7.4)~10.2Low to ModerateThe amino group may be partially protonated, slightly enhancing solubility over pure water.
Ethanol5.2Moderate to HighGood balance of polarity to interact with the aminopyridine and non-polarity for the methylthio group.
Methanol6.6Moderate to HighSimilar to ethanol, a polar protic solvent capable of hydrogen bonding.
Acetonitrile5.8ModerateA polar aprotic solvent.
Dichloromethane3.1ModerateA nonpolar solvent that can solubilize the less polar aspects of the molecule.
DMSO7.2HighA highly polar aprotic solvent, generally a good solvent for a wide range of organic molecules.

Section 2: Stability of this compound

Assessing the chemical stability of a compound is paramount to ensure its integrity during storage, handling, and in its final application. The presence of the amino and methylthio groups suggests potential susceptibility to specific degradation pathways. This section outlines a comprehensive strategy for evaluating the stability of this compound under various stress conditions, guided by the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Potential Degradation Pathways
  • Oxidation: The thioether (methylthio) group is susceptible to oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone. This can be promoted by atmospheric oxygen, heat, or the presence of oxidizing agents.

  • Photodegradation: Aminopyridine derivatives can be sensitive to light, leading to a variety of degradation products. The energy from UV or visible light can induce photochemical reactions.[5][6]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less likely for the thioether linkage compared to an ester.[7]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Logical Flow for Stability Assessment

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Long-Term Stability Studies hydrolysis Acid/Base Hydrolysis hplc Stability-Indicating HPLC Method Development hydrolysis->hplc oxidation Oxidative Stress (e.g., H2O2) oxidation->hplc thermal Thermal Stress (Elevated Temp.) thermal->hplc photo Photostability (ICH Q1B) photo->hplc characterize Characterize Degradants (LC-MS) hplc->characterize storage Store under ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) hplc->storage testing Test at Time Points (0, 3, 6, 12 months) storage->testing

Caption: A systematic approach to stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol for Forced Degradation Studies:

  • Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store both solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the degradation products to aid in their identification.

Long-Term Stability Studies

Long-term stability studies are performed under controlled storage conditions to establish a re-test period or shelf life.

Protocol for Long-Term Stability Studies:

  • Sample Preparation: Package the solid this compound in a container that simulates the proposed storage and distribution packaging.

  • Storage Conditions: Store the samples under the conditions recommended by ICH guidelines, such as:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Testing: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.

Table 2: Key Parameters for Stability Assessment

Stability TestConditionsKey Parameters to Monitor
Forced Degradation Acid, Base, Oxidation, Heat, LightPeak purity, Formation of new peaks, Mass balance
Long-Term Stability 25°C/60% RH, 40°C/75% RHAppearance, Assay, Degradation products, Moisture content

Section 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of each.

Starting Point for HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

References

Topic: Potential Applications of 6-(Methylthio)pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-(Methylthio)pyridin-3-amine represents a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This technical guide synthesizes the current understanding of its constituent pharmacophores—the aminopyridine core and the methylthio group—to build a predictive framework for its application in drug discovery. We will deconstruct the molecule's inherent physicochemical properties, explore its potential as a scaffold for kinase inhibitors and other therapeutic classes, and provide actionable synthetic and screening protocols. This document serves as a strategic blueprint for leveraging this versatile building block to develop novel therapeutics.

Deconstructing the Scaffold: Core Chemical Attributes and Predicted Physicochemical Profile

The therapeutic potential of any chemical scaffold is fundamentally tied to its structure and resulting physicochemical properties. This compound combines two functionalities of high interest in medicinal chemistry: the 3-aminopyridine moiety and a strategically placed methylthio group.

  • The 3-Aminopyridine Core: This motif is a well-established "hinge-binder" in kinase inhibitor design.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a crucial hydrogen bond donor. This arrangement allows for the bidentate hydrogen bonding pattern characteristic of many Type I and Type II kinase inhibitors. Beyond kinases, the aminopyridine scaffold is a versatile building block found in a wide array of biologically active molecules, prized for its metabolic stability and ability to participate in various intermolecular interactions.[3]

  • The 6-Methylthio (-SMe) Group: The inclusion of a methylthio group profoundly influences the molecule's profile.[4] It significantly increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.[5] From a metabolic standpoint, the sulfur atom is a potential site for oxidation, leading to the formation of sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. These oxidized forms have drastically different electronic and steric properties, with the sulfone being a strong hydrogen bond acceptor. This metabolic potential can be strategically employed in prodrug design or, conversely, may represent a metabolic liability that requires careful management during lead optimization.

Predicted Physicochemical and ADME Properties

A preliminary analysis of the structure suggests the following properties, which are critical for its progression in a drug discovery pipeline.

PropertyPredicted Influence of this compoundRationale
Solubility ModerateThe basic aminopyridine core can be protonated, aiding aqueous solubility. However, the methylthio group adds lipophilicity, creating a balance.
Lipophilicity (LogP) Moderate to HighThe methylthio group is a key contributor to lipophilicity, facilitating membrane passage.[5]
Metabolic Stability ModerateThe pyridine ring is generally stable. The methylthio group is the most likely site of metabolism (oxidation). This can be a tool for modulating properties.[5]
Target Interactions High PotentialThe 3-amino group is a potent H-bond donor. The pyridine N is an H-bond acceptor. The -SMe group can occupy hydrophobic pockets and its sulfur atom can engage in non-canonical interactions like chalcogen bonding.

Strategic Blueprint for Library Development: Synthesis and Diversification

The true value of this compound lies in its utility as a versatile starting material for generating diverse chemical libraries. The 3-amino group is the primary handle for derivatization, allowing for the exploration of vast chemical space through well-established synthetic methodologies.

Core Synthetic Workflow: N-Arylation and N-Acylation

A robust strategy for library generation involves the coupling of various aryl, heteroaryl, or acyl moieties to the 3-amino position. This is commonly achieved via transition metal-catalyzed cross-coupling reactions or standard amide bond formation.

G cluster_start Starting Material cluster_reaction Primary Derivatization cluster_reagents Reagents cluster_products Core Products cluster_optional Optional Modification start This compound buchwald Buchwald-Hartwig or Ullmann Coupling start->buchwald amide Amide Coupling start->amide product_aryl N-Aryl Derivatives buchwald->product_aryl product_amide N-Acyl Derivatives amide->product_amide aryl_halide Aryl/Heteroaryl Halides (R-X) aryl_halide->buchwald Pd or Cu catalyst acid_chloride Acid Chlorides/Carboxylic Acids (R-COCl / R-COOH) acid_chloride->amide Base or Coupling Agent oxidation Oxidation (e.g., m-CPBA) product_aryl->oxidation product_amide->oxidation sulfoxide Sulfoxide Derivative oxidation->sulfoxide sulfone Sulfone Derivative oxidation->sulfone

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.

High-Potential Therapeutic Applications

The structural features of this compound derivatives make them prime candidates for several therapeutic areas, most notably in oncology and inflammatory diseases through kinase inhibition.

Application I: Kinase Inhibition

The aminopyridine scaffold is a privileged structure in kinase inhibitor design.[6] By coupling an appropriate moiety at the 3-amino position, derivatives of this compound can be designed to target the ATP-binding site of various kinases.

  • Potential Targets:

    • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders. Aminopyridine-based compounds have shown potent and selective inhibition of JAK2.[2]

    • p38 MAP Kinase: This kinase is a key regulator of inflammatory responses. Aminopyridine N-oxides have been identified as potent p38α inhibitors with in vivo efficacy in models of inflammation.[1]

    • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are major targets in oncology. Aminopyridine derivatives have been developed as dual CDK/HDAC inhibitors.[6]

Structure-Activity Relationship (SAR) Hypothesis

For a hypothetical library targeting JAK2, we can predict the following SAR:

R-Group (at N-3 position)Predicted JAK2 IC₅₀Rationale
PhenylModerateBasic scaffold; lacks specific interactions.
4-HydroxyphenylImprovedPotential for an additional H-bond in the active site.
3-CyanophenylPotentThe cyano group can interact with specific residues or displace water molecules.
4-TrifluoromethylphenylPotentThe -CF₃ group can occupy a hydrophobic sub-pocket.
Application II: Antimicrobial Agents

Compounds containing pyridine and sulfur moieties have demonstrated a range of antimicrobial activities.[7] For instance, the riminophenazine class, which has been modified with pyridylamino groups, is effective against multidrug-resistant tuberculosis.[8] A library derived from this compound could be screened against a panel of bacterial and fungal pathogens to identify novel antimicrobial leads.

Target Validation and Screening Workflow

Once a library of compounds has been synthesized, a robust screening cascade is required to identify active molecules and validate their mechanism of action.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol outlines a method to assess the ability of a synthesized compound to inhibit a target kinase (e.g., JAK2) within a cellular context.

  • Cell Culture and Plating: Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) in appropriate media.[2] Seed the cells into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response curve of the test compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 for JAK2) and the total protein (e.g., anti-STAT3).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Calculate the IC₅₀ value from the dose-response curve.

G cluster_setup Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result culture Culture HEL Cells plate Plate Cells in 6-well Plates culture->plate treat Treat with Compound (Dose-Response) plate->treat lyse Cell Lysis treat->lyse quantify BCA Protein Assay lyse->quantify western Western Blot (pSTAT3 / Total STAT3) quantify->western detect ECL Detection western->detect result Calculate IC₅₀ Value detect->result

Conclusion and Future Perspectives

This compound is a high-potential scaffold for modern medicinal chemistry. Its constituent parts—the hinge-binding aminopyridine and the lipophilic, metabolically active methylthio group—provide a rich foundation for generating novel therapeutics. The synthetic tractability of the 3-amino group allows for rapid library development, while the 6-methylthio group offers a unique handle for fine-tuning pharmacokinetic properties and exploring specific hydrophobic interactions within target proteins.

Future efforts should focus on synthesizing diverse libraries and screening them against key therapeutic targets, particularly kinases involved in oncology and inflammation. Detailed metabolic studies of lead compounds will be crucial to understanding the role and fate of the methylthio moiety, potentially unlocking novel prodrug strategies or identifying liabilities to be engineered out. By leveraging the principles outlined in this guide, research teams can effectively harness the potential of this versatile chemical building block.

References

An In-depth Technical Guide on the Safety and Handling of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I recognize the imperative for meticulous safety protocols in the handling of specialized chemical compounds. This guide provides a comprehensive overview of the safety and handling precautions for 6-(Methylthio)pyridin-3-amine, tailored for professionals in research and drug development. The structure of this document is designed to logically present the critical information, moving from hazard identification to emergency response and finally to daily handling and storage procedures, ensuring a holistic understanding of the compound's safety profile.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a thorough understanding of the inherent hazards of a substance. This compound presents several potential risks that necessitate careful management.

GHS Classification

The Globally Harmonized System (GHS) provides a universally understood framework for classifying chemical hazards. For this compound, the pertinent classifications include:

  • Acute Toxicity, Oral (Category 4): This classification indicates that the substance may be harmful if ingested.

  • Skin Corrosion/Irritation (Category 2): Direct contact can lead to skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): The compound is capable of causing serious irritation to the eyes.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of the dust or fumes may cause respiratory irritation.[1]

Signal Word and Hazard Statements

Based on its GHS classification, the appropriate signal word and hazard statements are:

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

Precautionary Statements

To mitigate the identified risks, the following precautionary measures are essential:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P330: Rinse mouth.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Emergency Procedures

Preparedness for unforeseen incidents is a critical component of laboratory safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial:

  • General Advice: In all instances of exposure, it is prudent to consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.

  • Inhalation: If inhaled, the individual should be moved to an area with fresh air. If breathing ceases, artificial respiration should be administered. Medical attention should be sought.[1][6][7]

  • Skin Contact: Contaminated clothing should be removed immediately, and the affected skin area should be washed thoroughly with soap and water. If irritation develops or persists, medical advice should be obtained.[1][7]

  • Eye Contact: The eyes should be rinsed cautiously with water for at least 15 minutes. If contact lenses are present, they should be removed if it is safe to do so. Medical attention is necessary.[1][7]

  • Ingestion: If the substance is swallowed, the mouth should be rinsed with water. Vomiting should not be induced. Immediate medical attention is required.[1][7]

Firefighting Measures
  • Suitable Extinguishing Media: For fires involving this compound, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are appropriate extinguishing agents.[7]

  • Hazardous Combustion Products: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be generated.[2]

  • Protective Equipment: Firefighters should use a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures
  • Personal Precautions: In the case of a spill, personal protective equipment should be worn. The formation of dust should be avoided, and adequate ventilation must be ensured.[7]

  • Environmental Precautions: The product should be prevented from entering drains or watercourses.[2]

  • Containment and Cleanup: Spilled material should be carefully swept or shoveled into a suitable, closed container for disposal, avoiding the creation of dust.[1][7]

Handling and Storage

Proactive measures in daily handling and storage are the most effective way to prevent accidents.

Safe Handling Protocols
  • Engineering Controls: All work with this compound should be conducted within a properly functioning fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[8][9]

    • Skin Protection: Chemically resistant gloves should be worn. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to prevent skin contact.[8][9]

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8][9]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8][9]

  • Hygiene Practices: Hands should be washed thoroughly after handling the compound. Eating, drinking, and smoking are strictly prohibited in the laboratory.

Conditions for Safe Storage
  • Storage Environment: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Incompatibilities: It should be stored away from strong oxidizing agents and strong acids.[1][2][10]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol [11]
Appearance Solid
Melting Point Not available
Boiling Point Not available[11]
Solubility No data available

Experimental Protocol: Safe Weighing and Dispensing

The following is a step-by-step protocol for the safe weighing and dispensing of this compound in a laboratory setting.

5.1. Required Materials and Equipment

  • This compound

  • Analytical balance

  • Spatula

  • Weigh boat or weighing paper

  • Appropriate solvent

  • Volumetric flask

  • Fume hood

  • Full Personal Protective Equipment (as detailed in Section 3.1)

5.2. Detailed Procedure

  • Preparation: Before beginning, ensure all necessary PPE is correctly worn. Verify that the fume hood is operational and the sash is at the appropriate height.

  • Tare the Balance: Place a clean weigh boat or weighing paper on the analytical balance and press the tare button.

  • Dispense the Compound: Inside the fume hood, carefully open the container of this compound. Using a clean spatula, cautiously transfer the desired amount of the solid onto the weigh boat.

  • Record the Mass: Close the container and record the precise mass of the compound.

  • Transfer for Use: Carefully transfer the weighed solid to the appropriate vessel for your experiment.

  • Decontamination: Dispose of the weigh boat and any other contaminated disposable materials in the designated chemical waste container. Thoroughly clean the spatula and the work area within the fume hood.

  • Post-Procedure: Remove PPE following the correct procedure to avoid self-contamination and wash hands thoroughly.

Workflow for Safe Handling

The following diagram provides a visual representation of the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling Operations cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Risk Assessment & SDS Review PPE_Selection Select & Inspect PPE RiskAssessment->PPE_Selection EngineeringControls Verify Engineering Controls (Fume Hood) PPE_Selection->EngineeringControls Weighing Weighing & Dispensing EngineeringControls->Weighing ReactionSetup Reaction Setup / Solution Preparation Weighing->ReactionSetup Spill Spill Weighing->Spill Exposure Exposure Weighing->Exposure Decontamination Decontaminate Work Area & Equipment ReactionSetup->Decontamination ReactionSetup->Spill ReactionSetup->Exposure WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal Documentation Document Experiment WasteDisposal->Documentation SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The responsible use of this compound in a research and development context is contingent upon a comprehensive understanding and implementation of robust safety protocols. By adhering to the principles of hazard identification, risk mitigation through engineering controls and personal protective equipment, and preparedness for emergencies, scientists and researchers can ensure a safe working environment. This guide serves as a foundational resource to support these critical safety objectives.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyridin-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridin-3-amine core is a cornerstone of modern medicinal chemistry, embedded within a multitude of therapeutic agents and clinical candidates. Its journey from a laboratory curiosity to a privileged scaffold is a testament to over a century of synthetic innovation and a deepening understanding of its biological significance. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyridin-3-amines. We will delve into the foundational synthetic methodologies, trace their progression to contemporary catalytic systems, and chart the parallel discovery of their diverse biological activities. This guide is designed to furnish researchers and drug development professionals with a thorough historical and technical understanding, complete with detailed experimental protocols, comparative data, and mechanistic insights to inform future discovery efforts.

The Genesis of a Scaffold: Early Synthesis of 3-Aminopyridine

The story of substituted pyridin-3-amines begins with the parent molecule, 3-aminopyridine. While its first synthesis was reported in the early 20th century, the foundational chemistry that enabled its practical preparation was laid in 1881 by August Wilhelm von Hofmann.[1] His discovery of the Hofmann rearrangement, a method for converting a primary amide into a primary amine with one fewer carbon atom, proved to be the key to unlocking 3-aminopyridine from the readily available nicotinamide (vitamin B3).[1][2]

The early 20th century saw a flurry of activity in the synthesis of 3-aminopyridine, with notable contributions from several chemists who explored various synthetic avenues.[3] These classical methods, while historically significant, often required harsh reaction conditions and were limited in scope and yield.

Key Historical Synthetic Routes to 3-Aminopyridine:

MethodPrecursorReagentsSignificance
Hofmann Rearrangement NicotinamideBromine, Sodium HydroxideFoundational, widely used method providing a direct route from a common starting material.[1][4]
Reduction of 3-Nitropyridine 3-NitropyridineZinc, Hydrochloric AcidA classical reduction method, though the synthesis of the starting material can be challenging.[3]
From 3-Bromopyridine 3-BromopyridineAmmonia, Copper SulfateAn early example of amination, requiring high temperatures and pressures in a sealed tube.[5][6]
Hydrolysis of β-Pyridylurethane β-PyridylurethaneOleumA method involving a urethane intermediate, showcasing the variety of early approaches.[3]
Decarboxylation 3-Aminopyridine-2-carboxylic acidHeat (250°C)A thermal decarboxylation route, dependent on the availability of the substituted carboxylic acid.[3]

These early methods established the fundamental chemistry of the pyridine ring and provided the initial access to 3-aminopyridine, paving the way for future investigations into its properties and applications.

Diagram: The Hofmann Rearrangement Mechanism

The Hofmann rearrangement is a cornerstone of early 3-aminopyridine synthesis. The following diagram illustrates the step-by-step mechanism for the conversion of nicotinamide to 3-aminopyridine.

Hofmann_Rearrangement Nicotinamide Nicotinamide N_Bromo_Amide N-Bromo Nicotinamide Nicotinamide->N_Bromo_Amide + Br₂, NaOH Anion N-Bromo Nicotinamide Anion N_Bromo_Amide->Anion + NaOH - H₂O Isocyanate Pyridyl Isocyanate Anion->Isocyanate Rearrangement - Br⁻ Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Aminopyridine 3-Aminopyridine Carbamic_Acid->Aminopyridine - CO₂

Caption: Mechanism of the Hofmann rearrangement of nicotinamide.

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This protocol is adapted from the well-established procedure in Organic Syntheses, providing a reliable method for the laboratory-scale preparation of 3-aminopyridine.[3]

Materials:

  • Nicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Water (H₂O)

  • Ice

  • Benzene

  • Ligroin

  • Sodium Hydrosulfite

  • Activated Carbon (Norit)

Procedure:

  • In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.[3]

  • With stirring, add 95.8 g (0.6 mole) of bromine to the solution.[3]

  • Once the temperature of the solution reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.[3]

  • After 15 minutes of stirring, the solution should become clear. Replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.[3]

  • Cool the solution to room temperature and saturate it with sodium chloride.[3]

  • Extract the product with ether using a continuous extractor for 15-20 hours.[3]

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.[3]

  • The crude product, which crystallizes on cooling, can be purified by recrystallization from a mixture of benzene and ligroin with the addition of activated carbon and sodium hydrosulfite to yield white crystals of 3-aminopyridine.[3]

The Modern Era: Catalytic Methods for the Synthesis of Substituted Pyridin-3-amines

The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in synthetic organic chemistry with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods have largely superseded the classical approaches for the synthesis of substituted pyridin-3-amines, offering milder reaction conditions, greater functional group tolerance, and a broader substrate scope. The development of palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations have been particularly impactful.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the pyridin-3-amine scaffold. This reaction typically involves the coupling of a halopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl + Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with an arylboronic acid.[7]

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add 3-amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[7]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).[7]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[7]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[7]

  • Stir the reaction mixture at 80-90°C under the inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[7]

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of N-substituted pyridin-3-amines. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between a halopyridine and a primary or secondary amine, providing access to a vast array of derivatives that were previously difficult to synthesize.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol describes the selective amination at the more reactive C-Br bond of 3-bromo-2-chloropyridine.[8]

Materials:

  • 3-Bromo-2-chloropyridine

  • Amine of choice

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong, non-nucleophilic base (e.g., LiHMDS)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 eq).[8]

  • Add 3-bromo-2-chloropyridine (1.0 eq) to the tube.[8]

  • Seal the tube, evacuate, and backfill with an inert gas (repeat three times).[8]

  • Add anhydrous toluene via syringe, followed by the amine (1.1-1.5 eq).[8]

  • Heat the reaction mixture with vigorous stirring at 65-110°C for 16 hours, monitoring progress by TLC or LC-MS.[8]

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[8]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[8]

From Bench to Bedside: The Discovery of Biological Activity and the Rise of a Medicinal Chemistry Mainstay

The pharmacological properties of aminopyridines were first documented in the mid-20th century, with early reports noting their excitatory effects on the central nervous system. However, it was the discovery of their ability to block potassium channels in the 1960s and 1970s that truly ignited interest in their therapeutic potential, particularly in the field of neurology.

This potassium channel blocking activity underpins the mechanism of action of drugs like Dalfampridine (4-aminopyridine), which is used to improve walking in patients with multiple sclerosis. While not a 3-aminopyridine derivative, the discovery of its clinical utility firmly established the aminopyridine scaffold as a valuable pharmacophore.

The versatility of the substituted pyridin-3-amine core has since led to its exploration in a wide range of therapeutic areas. Its ability to engage in key hydrogen bonding interactions and its tunable electronic properties make it an ideal scaffold for designing molecules that can potently and selectively interact with various biological targets.

Substituted Pyridin-3-amines as Kinase Inhibitors

A significant area of contemporary research focuses on the development of substituted pyridin-3-amines as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyridine nitrogen and the 3-amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a common feature exploited in the design of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors:

Screening of compound libraries has identified the pyrido[2,3-d]pyrimidine scaffold, often derived from substituted 3-aminopyridines, as a potent kinase inhibitor. SAR studies have revealed key structural features that influence potency and selectivity:

  • Substitution at the 2-position: Introduction of side chains, such as a [4-(diethylamino)butyl]amino group, can enhance potency and improve bioavailability.[9]

  • Substitution at the 6-position: Modification of the aryl group at this position can dramatically alter the selectivity profile. For example, a 6-(3',5'-dimethoxyphenyl) substituent can confer high selectivity for the fibroblast growth factor receptor (FGFr) kinase.[9]

  • Urea moiety at the 7-position: A urea linkage at this position, derived from the 3-amino group, is often critical for potent inhibition of a broad range of tyrosine kinases.[9][10]

Table of Biological Activity for Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitors:

CompoundTarget Kinase(s)IC₅₀ (µM)Key Structural FeatureReference
4b (PD-089828) PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.226-(2,6-dichlorophenyl)[9][10]
4e FGFr0.0606-(3',5'-dimethoxyphenyl)[9][10]
6c PDGF-stimulated cell proliferation0.32-[4-(diethylamino)butyl]amino[9]
10f JAK30.002Pyrido[2,3-d]pyrimidin-7-one[11]

Conclusion

The journey of substituted pyridin-3-amines from their initial synthesis through classical, often arduous, methods to their current status as a privileged scaffold in modern drug discovery is a compelling narrative of scientific progress. The foundational work of early organic chemists, coupled with the transformative power of modern catalytic methods, has provided researchers with an unparalleled ability to synthesize and explore the chemical space around this versatile core. The continued success of pyridin-3-amine-containing compounds in the clinic, particularly in the realm of kinase inhibition, ensures that this remarkable scaffold will remain a focal point of medicinal chemistry research for the foreseeable future. This guide has aimed to provide a comprehensive historical and technical foundation to empower the next generation of discoveries built upon the rich legacy of the substituted pyridin-3-amine.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-(methylthio)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route starts from the readily available 2-chloro-5-nitropyridine. The protocol first details a nucleophilic aromatic substitution (SNAr) to introduce the methylthio group, followed by the selective reduction of the nitro functionality to the desired primary amine. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction

Pyridine derivatives are a cornerstone in the development of new therapeutic agents due to their diverse biological activities. Specifically, aminopyridines bearing a methylthio substituent are key intermediates in the synthesis of various pharmacologically active molecules. The title compound, this compound, serves as a crucial precursor for compounds targeting a range of diseases. This application note outlines a reliable and scalable two-step synthesis from 2-chloro-5-nitropyridine, a commercially available starting material. The synthesis involves a nucleophilic aromatic substitution followed by a chemoselective nitro group reduction.

Overall Synthetic Scheme

The synthesis of this compound from 2-chloro-5-nitropyridine is achieved in two sequential steps:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Reaction of 2-chloro-5-nitropyridine with sodium thiomethoxide to yield 2-(methylthio)-5-nitropyridine.

  • Step 2: Nitro Group Reduction : Reduction of the nitro group of 2-(methylthio)-5-nitropyridine using tin(II) chloride to afford the final product, this compound.

Synthetic_Scheme 2-chloro-5-nitropyridine 2-Chloro-5-nitropyridine intermediate 2-(Methylthio)-5-nitropyridine 2-chloro-5-nitropyridine->intermediate 1. NaSMe, Solvent (e.g., DMF, THF) final_product This compound intermediate->final_product 2. SnCl2·2H2O, Solvent (e.g., EtOH, EtOAc)

Figure 1: Overall synthetic route.

Part 1: Synthesis of 2-(Methylthio)-5-nitropyridine

Mechanistic Insight

The first step is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the para position to the chlorine atom strongly activates the pyridine ring towards nucleophilic attack. The thiomethoxide anion (CH₃S⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the desired product.

SNAr_Mechanism start 2-Chloro-5-nitropyridine + CH₃S⁻Na⁺ intermediate Meisenheimer Intermediate (Resonance Stabilized) start->intermediate Nucleophilic Attack product 2-(Methylthio)-5-nitropyridine + NaCl intermediate->product Chloride Elimination Reduction_Mechanism Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso SnCl₂, H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine SnCl₂, H⁺ Amine Ar-NH₂ Hydroxylamine->Amine SnCl₂, H⁺

Protocol for Palladium-Catalyzed Cross-Coupling Reactions with 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols and expert insights for the palladium-catalyzed cross-coupling of 6-(methylthio)pyridin-3-amine, a key building block in medicinal chemistry. We address the unique challenges posed by this substrate, namely the potential for catalyst inhibition by the pyridine nitrogen and the sulfur-containing methylthio group. This guide presents validated, step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic discussions, troubleshooting advice, and a curated selection of catalyst systems designed for high performance with this challenging substrate class.

Introduction: Significance and Challenges

Substituted aminopyridines are privileged scaffolds in modern drug discovery, appearing in a multitude of clinically significant agents. This compound, in particular, offers a versatile platform for the synthesis of complex molecules due to its distinct functional handles. The primary amino group and the methylthio moiety allow for diverse downstream chemical modifications.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heteroaromatic systems. However, the successful coupling of this compound is not trivial and presents two primary challenges:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes, effectively inhibiting the catalyst and impeding the reaction progress.[1][2]

  • Sulfur-Mediated Catalyst Deactivation: Sulfur-containing functional groups are notorious for their ability to act as poisons for transition metal catalysts.[3] The sulfur atom in the methylthio group can irreversibly bind to the palladium center, leading to catalyst deactivation and low conversion rates.

Overcoming these challenges requires a carefully considered approach to the selection of ligands, catalysts, and reaction conditions. The protocols outlined herein are designed to mitigate these issues, enabling efficient and reliable synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the palladium-catalyzed cross-coupling mechanism is crucial for rational protocol design and troubleshooting. Most of these reactions proceed through a common Pd(0)/Pd(II) catalytic cycle.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-M) RedEl Pd(0)L_n Trans->RedEl Reductive Elimination RedEl->Pd0 Ar-R

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][5]

The choice of ligand (L) is paramount. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the Pd(0) catalyst, which is particularly important for challenging substrates like aminopyridines.[6][7]

Recommended Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound (as the halide) and various aryl- or vinyl-boronic acids or esters.

Suzuki-Miyaura Reaction Scheme Note: Image is a placeholder for the general reaction scheme.

  • Catalyst/Ligand Choice: For this substrate, standard catalysts like Pd(PPh₃)₄ can be effective, but systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide superior results by mitigating pyridine inhibition.[2]

  • Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[5][8] K₂CO₃ or K₃PO₄ are common choices.

ParameterCondition A (Conventional)Condition B (Microwave)Rationale
Substrate 6-Bromo-2-(methylthio)pyridin-3-amine6-Bromo-2-(methylthio)pyridin-3-amineBromo-derivatives offer a good balance of reactivity and stability.
Coupling Partner Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid Pinacol Ester (1.5 equiv)Pinacol esters can offer greater stability and reduce homocoupling.[2]
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2-4 mol%)Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ requires an external ligand.
Ligand NoneSPhos or XPhos (4-8 mol%)Bulky ligands accelerate the reaction and are crucial for challenging substrates.[2]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is a stronger base, often beneficial for less reactive partners.
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane or TolueneMicrowave protocols often use anhydrous conditions to reach higher temperatures.
Temperature 80-100 °C100-140 °CMicrowave heating significantly reduces reaction times.
Time 4-24 h15-60 minMonitor by TLC/LC-MS.
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-(methylthio)pyridin-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inerting: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Workflow start Start reagents Combine Reactants: - Aminopyridine Halide - Boronic Acid - Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction (e.g., 90-100 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is the premier method for coupling primary or secondary amines with the this compound core, typically at the halide position.

Buchwald-Hartwig Reaction Scheme Note: Image is a placeholder for the general reaction scheme.

  • Catalyst/Ligand Choice: This reaction is highly dependent on the ligand. For aminopyridine substrates, specialized biarylphosphine ligands are essential. RuPhos and BrettPhos are particularly effective for coupling with secondary and primary amines, respectively.[9][10] Pre-catalysts, where the ligand is already complexed to the palladium, are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are standard choices.[4][9]

ParameterCondition A (Primary Amine)Condition B (Secondary Amine)Rationale
Substrate 6-Bromo-2-(methylthio)pyridin-3-amine6-Bromo-2-(methylthio)pyridin-3-amineBromo-derivatives are generally preferred.
Coupling Partner Primary Amine (1.2 equiv)Secondary Amine (1.2 equiv)The nature of the amine dictates the optimal ligand choice.
Pd System BrettPhos Pd G3 Precatalyst (2-4 mol%)RuPhos Pd G3 Precatalyst (2-4 mol%)These integrated precatalysts are highly active and air-stable.[9][10]
Base LiHMDS (1.0 M in THF, 2.0 equiv)NaOtBu (2.0 equiv)LiHMDS is often effective with primary amines; NaOtBu is a general and robust choice.
Solvent 1,4-Dioxane or Toluene1,4-Dioxane or TolueneAnhydrous, non-protic solvents are required.
Temperature 80-110 °C80-110 °CTemperature may need optimization based on amine reactivity.
Time 2-18 h2-18 hMonitor by TLC/LC-MS.
  • Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the base (e.g., NaOtBu, 2.0 equiv) to a dry reaction tube or flask.

  • Reagent Addition: Add 6-bromo-2-(methylthio)pyridin-3-amine (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the introduction of a terminal alkyne, a valuable functional group for further synthetic elaboration, via a C(sp²)-C(sp) bond formation.

Sonogashira Reaction Scheme Note: Image is a placeholder for the general reaction scheme.

  • Catalyst System: The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) co-catalyst (typically CuI).[11][12] The copper is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[11]

ParameterRecommended ConditionRationale
Substrate 6-Bromo-2-(methylthio)pyridin-3-amineBromo-derivatives are sufficiently reactive.
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)A slight excess ensures complete consumption of the starting material.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄These are standard and reliable palladium sources for this reaction.[13]
Cu Co-catalyst CuI (3-10 mol%)Essential for the classic Sonogashira mechanism.
Base/Solvent Et₃N or THF/Et₃N (1:1)The amine base neutralizes the H-X byproduct.
Temperature Room Temperature to 60 °CReaction is often feasible at or slightly above room temperature.
Time 2-12 hMonitor by TLC/LC-MS.
  • Setup: To a Schlenk flask under an inert atmosphere, add 6-bromo-2-(methylthio)pyridin-3-amine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper co-catalyst (CuI, 0.05 equiv).

  • Solvent and Reagents: Add the degassed solvent (e.g., THF/Et₃N). Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 40 °C). Monitor the reaction progress. A color change and formation of ammonium salt precipitate are often observed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the salt. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (sulfur poisoning).2. Inefficient oxidative addition.3. Poor quality reagents.1. Increase catalyst/ligand loading. Switch to a more robust ligand (e.g., RuPhos for C-N, SPhos for C-C).2. Increase temperature. Ensure the base is active and dry.3. Use freshly distilled solvents and high-purity reagents.
Dehalogenation Formation of palladium hydride species.Ensure strictly anaerobic conditions. Screen different bases and solvents.[2]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; inefficient transmetalation.Thoroughly degas all solvents. Use a direct Pd(0) source like Pd(PPh₃)₄.[2]
Protodeboronation (Suzuki) Hydrolysis of boronic acid.Use fresh boronic acid or a more stable pinacol ester. Minimize reaction time and water content if possible.[2]

Conclusion

The palladium-catalyzed functionalization of this compound is a powerful strategy for the synthesis of complex, high-value molecules. While the substrate presents inherent challenges related to catalyst inhibition, these can be effectively overcome through the judicious selection of modern, specialized catalyst systems. The use of bulky, electron-rich biarylphosphine ligands is a key enabling technology for these transformations. The protocols provided in this application note serve as a reliable foundation for researchers to successfully employ this versatile building block in their synthetic campaigns.

References

High-Yield Synthesis of 6-(Methylthio)pyridin-3-amine: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, high-yield, two-step synthetic protocol for the preparation of 6-(methylthio)pyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the efficient oxidative chlorination of 2-aminopyridine to yield the key intermediate, 6-chloropyridin-3-amine. Subsequent nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide affords the target compound in high purity and yield. This guide offers a comprehensive explanation of the underlying reaction mechanisms, step-by-step experimental procedures, and expected outcomes, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

Heterocyclic amines are privileged scaffolds in modern drug discovery, with the aminopyridine core being a prominent feature in numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents. The presence of the nucleophilic amino group and the modifiable methylthio moiety provides a versatile platform for the construction of complex molecular architectures with diverse pharmacological profiles. The strategic incorporation of a sulfur-containing group can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. This document outlines a reliable and scalable synthetic route to this important building block, designed to be readily implemented in a standard laboratory setting.

Reaction Scheme and Mechanism

The synthesis of this compound is accomplished via a two-step sequence as depicted below:

Step 1: Oxidative Chlorination of 2-Aminopyridine

The initial step involves the regioselective chlorination of 2-aminopyridine to produce 6-chloropyridin-3-amine. This transformation is achieved through an oxidative chlorination reaction using sodium hypochlorite (NaClO) and hydrochloric acid (HCl). The reaction proceeds via the in situ generation of electrophilic chlorine, which preferentially attacks the electron-rich pyridine ring at the position para to the activating amino group.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution reaction where the chlorine atom of 6-chloropyridin-3-amine is displaced by a methylthio group.[1][2] The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 6-position towards nucleophilic attack. Sodium thiomethoxide (NaSMe) serves as the nucleophile, attacking the carbon bearing the chlorine atom to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Overall Synthetic Workflow

Synthetic Workflow Start 2-Aminopyridine Intermediate 6-Chloropyridin-3-amine Start->Intermediate Oxidative Chlorination (NaClO, HCl) FinalProduct This compound Intermediate->FinalProduct Nucleophilic Aromatic Substitution (NaSMe) Protocol_1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A1 Charge 2-Aminopyridine A2 Cool to 10°C A1->A2 A3 Add NaClO solution A2->A3 A4 Add HCl dropwise A3->A4 B1 Warm to 25°C A4->B1 B2 Stir for 4 hours B1->B2 C1 Adjust pH to 4 B2->C1 C2 Extract with Dichloroethane C1->C2 C3 Dry and Concentrate C2->C3 C4 Obtain 6-Chloropyridin-3-amine C3->C4

References

Topic: A Validated Stability-Indicating HPLC Method for the Purity Assessment of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and impurities of 6-(Methylthio)pyridin-3-amine. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The described method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from mobile phase preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative whose structural integrity and purity are paramount. Impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or degradation (e.g., oxidation of the thioether or amine functionalities). A reliable analytical method is therefore essential to separate and quantify the main component from these potential impurities.

Causality of Method Selection:

Reversed-phase HPLC (RP-HPLC) was chosen as the analytical technique for its high resolving power, sensitivity, and suitability for aromatic amines and related polar compounds.[4][5]

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides effective retention for the moderately non-polar this compound. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for basic compounds like amines due to interaction with residual silanols.[6]

  • Mobile Phase: A gradient elution using a mildly acidic buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (e.g., ammonium acetate) helps maintain a consistent pH to ensure reproducible retention times and peak shapes for the ionizable amine. The gradient elution is crucial for a stability-indicating assay, ensuring that both early-eluting polar degradants and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.[7]

  • Detection: Ultraviolet (UV) detection is selected because the pyridine ring and aromatic nature of the analyte provide strong chromophores, leading to high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.

The overall workflow for this purity assessment is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting A Sample & Standard Weighing C Sample & Standard Dissolution A->C B Diluent & Mobile Phase Preparation B->C D System Suitability Test (SST) C->D E HPLC Sequence Run (Standards & Samples) D->E If SST Passes F Chromatogram Integration & Peak Identification E->F G Purity & Impurity Calculation (% Area) F->G H Final Report Generation G->H

Figure 1: Overall workflow for HPLC purity assessment.

Detailed Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous System Suitability Test (SST) criteria.

Apparatus and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab, Empower, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm membrane filters for mobile phase, 0.22 µm syringe filters for samples.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Water: Milli-Q or HPLC grade.

  • Ammonium Acetate: Analytical reagent grade.

  • Acetic Acid: Glacial, analytical reagent grade.

  • Reference Standard (RS): this compound, of known purity (e.g., >99.5%).

  • Test Sample: this compound batch to be tested.

Solution Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

Standard and Sample Preparation
  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Test Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 35 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2] The following parameters must be assessed.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_limits Sensitivity & Reliability center_node Validated HPLC Method Specificity Specificity & Forced Degradation Specificity->center_node Linearity Linearity & Range Linearity->center_node Accuracy Accuracy (Recovery) Accuracy->center_node Precision Precision (Repeatability & Intermediate) Precision->center_node LOD_LOQ LOD & LOQ LOD_LOQ->center_node Robustness Robustness Robustness->center_node

Figure 2: Core parameters for HPLC method validation per ICH Q2(R1).
Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][8]

  • Protocol:

    • Prepare solutions of the diluent (blank), a placebo (if for a drug product), the reference standard, and the test sample.

    • Inject each and verify that no interfering peaks are observed at the retention time of the main analyte.

    • Forced Degradation: Expose the test sample to stress conditions (acid, base, oxidative, thermal, and photolytic) to induce degradation.

      • Acid: 1 M HCl at 60 °C for 4 hours.

      • Base: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²).

    • Analyze the stressed samples. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 1.5) and peak purity analysis (via PDA) shows no co-elution.[7]

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 75 µg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1][9]

Precision
  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of the test sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The SST criteria should still be met, and the results should not be significantly affected by the variations.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte RT; Resolution > 1.5 for all peaks
Linearity (r²) ≥ 0.999
Range LOQ to 150% of test concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%
LOQ Demonstrably precise and accurate
Robustness System suitability passes under varied conditions

Data Calculation

The purity of the sample is typically calculated using the area percent method, assuming the response factor of the impurities is the same as the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For accurate quantitation of specific impurities, a reference standard for each impurity would be required to determine its relative response factor (RRF).

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The stability-indicating nature of the assay ensures that it can reliably separate the main component from potential degradation products and process-related impurities. This method is suitable for use in quality control laboratories for release testing and stability studies throughout the drug development lifecycle.

References

Application Notes and Protocols for the N-alkylation of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated 6-(Methylthio)pyridin-3-amine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of pharmacologically active agents. The strategic functionalization of this heterocycle can profoundly influence a molecule's biological activity, pharmacokinetic profile, and target specificity. Among the various substituted pyridines, this compound serves as a versatile building block for the synthesis of a diverse array of bioactive compounds. The introduction of alkyl groups onto the exocyclic amino group—a transformation known as N-alkylation—is a critical step in the molecular diversification of this scaffold. N-alkylated derivatives of this compound are key intermediates in the development of novel therapeutics, including kinase inhibitors, receptor modulators, and other targeted therapies.

This comprehensive guide provides detailed experimental procedures for the N-alkylation of this compound, offering insights into various synthetic strategies. We will delve into the mechanistic rationale behind different experimental choices, address potential challenges such as regioselectivity and overalkylation, and provide robust protocols that can be adapted to a range of alkylating agents.

Chemical Structures and Reaction Overview

The N-alkylation of this compound can be achieved through several established synthetic routes. The choice of method often depends on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. Below is a general overview of the primary methods discussed in this guide.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical approach involves the direct reaction of this compound with an alkyl halide in the presence of a base. While straightforward, this method requires careful control to mitigate common side reactions.

Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The exocyclic amino group of this compound acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A significant challenge in the N-alkylation of aminopyridines is the competing reactivity of the pyridine ring nitrogen.[1] To favor alkylation at the exocyclic amine, a non-nucleophilic, sterically hindered base is often employed. Additionally, protecting the amino group, for instance with a Boc group, can enhance selectivity, though this adds extra steps to the synthesis.[2] Another common issue is overalkylation, where the mono-alkylated product, being more nucleophilic than the starting primary amine, reacts further to yield di-alkylated products.[2] Careful control of stoichiometry is therefore essential.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially AvailableStore under inert atmosphere
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeCommercially AvailableUse a fresh bottle
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially AvailableHighly flammable, handle with care
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalentCommercially AvailableStore over molecular sieves
Saturated aqueous ammonium chloride (NH₄Cl)ACS Grade-For quenching the reaction
Ethyl acetate (EtOAc)ACS Grade-For extraction
Brine (saturated aqueous NaCl)ACS Grade-For washing
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-For drying
Silica gel230-400 mesh-For column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DMF (approximately 10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Reductive Amination

Reductive amination is a powerful and highly selective method for the preparation of mono-alkylated amines, effectively avoiding the issue of overalkylation.[3][4] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.

Mechanism and Rationale

The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form an imine (or Schiff base). This is a reversible reaction, and the equilibrium is often driven forward by the removal of water. The imine is then reduced in the same pot to the corresponding secondary amine using a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly used and cost-effective reducing agent for this transformation.[5] The key advantage of this method is that the secondary amine product is significantly less reactive towards the carbonyl compound than the starting primary amine, thus preventing the formation of tertiary amines.[4]

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially AvailableStore under inert atmosphere
Aldehyde or Ketone (e.g., Acetaldehyde, Acetone)Reagent GradeCommercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableMoisture sensitive
Anhydrous Methanol (MeOH)DriSolv® or equivalentCommercially Available
Acetic Acid (glacial)ACS Grade-To catalyze imine formation
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS Grade-For workup
Dichloromethane (DCM)ACS Grade-For extraction
Brine (saturated aqueous NaCl)ACS Grade-For washing
Anhydrous magnesium sulfate (MgSO₄)ACS Grade-For drying
Silica gel230-400 mesh-For column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 15 mL per gram of amine).

  • Add the aldehyde or ketone (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq). Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Workflow and Mechanistic Diagrams

experimental_workflow cluster_alkylation Direct Alkylation cluster_reductive Reductive Amination a1 Dissolve Amine in DMF a2 Add Base (NaH) at 0°C a1->a2 a3 Add Alkyl Halide a2->a3 a4 Reaction at RT a3->a4 a5 Aqueous Workup a4->a5 a6 Purification a5->a6 end_product N-Alkyl-6-(methylthio)pyridin-3-amine a6->end_product r1 Dissolve Amine & Carbonyl in MeOH r2 Imine Formation (cat. Acid) r1->r2 r3 Add Reducing Agent (NaBH4) r2->r3 r4 Reaction at RT r3->r4 r5 Aqueous Workup r4->r5 r6 Purification r5->r6 r6->end_product start This compound start->a1 start->r1

Caption: Comparative workflow for direct and reductive amination.

reductive_amination_mechanism reactants Amine (R-NH2) + Aldehyde (R'-CHO) hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium -H2O imine Imine (Schiff Base) iminium->imine -H+ product Secondary Amine imine->product Reduction (e.g., NaBH4)

Caption: Mechanism of Reductive Amination.

Expected Results and Characterization

Successful N-alkylation can be confirmed by a combination of chromatographic and spectroscopic techniques.

TechniqueExpected Observations
TLC Disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.
¹H NMR Appearance of new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the pyridine ring protons may also be observed.
¹³C NMR Appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group.
Mass Spec. The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the molecular weight of the N-alkylated product.

Example Characterization Data (Hypothetical for N-ethyl-6-(methylthio)pyridin-3-amine):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.4, 2.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 3.60 (br s, 1H, NH), 3.20 (q, J = 7.2 Hz, 2H), 2.50 (s, 3H), 1.30 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 145.0, 138.0, 125.0, 118.0, 40.0, 15.0, 14.0.

  • MS (ESI): m/z calculated for C₈H₁₂N₂S [M+H]⁺: 169.0794; found: 169.0792.

Troubleshooting and Key Considerations

  • Low Conversion:

    • Direct Alkylation: Ensure the base is sufficiently strong and added under anhydrous conditions. The activity of sodium hydride can diminish with improper storage.

    • Reductive Amination: The imine formation may be slow. Consider increasing the reaction time or using a dehydrating agent like molecular sieves. The quality of the sodium borohydride is also critical.

  • Overalkylation (Direct Alkylation):

    • Use a precise stoichiometry of the alkylating agent (1.05-1.1 equivalents).

    • Consider slow, dropwise addition of the alkylating agent to maintain its low concentration in the reaction mixture.

    • Switching to reductive amination is the most effective solution to this problem.

  • Regioselectivity Issues:

    • Alkylation on the pyridine nitrogen is a potential side reaction. Using a less polar, aprotic solvent and a sterically hindered base can favor N-alkylation of the exocyclic amine.

  • Potential for S-Dealkylation/Alkylation:

    • The methylthio group is generally stable under these conditions. However, with very harsh bases or prolonged heating, side reactions involving the sulfur atom could occur. If S-alkylation is suspected, analysis of the crude reaction mixture by LC-MS can help identify byproducts.

Safety Precautions

  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Alkyl Halides: Many alkyl halides are toxic, and some are carcinogenic. Handle with care in a fume hood.

  • Sodium Borohydride: Can release hydrogen gas upon contact with acidic solutions or water.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. Both direct alkylation and reductive amination are viable methods, each with its own set of advantages and challenges. Reductive amination is often the preferred method for achieving selective mono-alkylation. The protocols provided herein serve as a robust starting point for researchers. Careful attention to reaction conditions, stoichiometry, and safety precautions will ensure successful and reproducible outcomes.

References

6-(Methylthio)pyridin-3-amine as a Precursor for Imidazo[4,5-b]pyridines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Consequently, derivatives of this scaffold have been investigated for their therapeutic potential in oncology, inflammation, and infectious diseases.[2][3] A key building block for the synthesis of this important class of compounds is 6-(methylthio)pyridin-3-amine. This application note provides a detailed guide for researchers on the utilization of this compound as a precursor for the synthesis of various imidazo[4,5-b]pyridine derivatives. We will delve into the strategic considerations, provide detailed experimental protocols, and discuss the rationale behind the procedural steps.

The inherent reactivity of the vicinal amino and pyridinic nitrogen atoms in this compound allows for a convergent and efficient construction of the fused imidazole ring. The methylthio group at the 6-position offers a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Strategic Considerations for Synthesis

The synthesis of imidazo[4,5-b]pyridines from this compound typically involves a two-step sequence:

  • Formation of an N-substituted intermediate: The 3-amino group is first reacted with a suitable electrophile, such as an aldehyde, acyl chloride, or isothiocyanate, to introduce the C2 substituent of the future imidazole ring.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the fused imidazole ring. This step is often promoted by an oxidizing agent or thermal conditions.

The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the desired products. The following sections provide detailed protocols for the synthesis of representative imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-(methylthio)-3H-imidazo[4,5-b]pyridines via Condensation with Aromatic Aldehydes

This protocol describes a general method for the synthesis of 2-aryl substituted imidazo[4,5-b]pyridines, a class of compounds that has shown promise as kinase inhibitors.[4]

Reaction Scheme

Protocol_1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound C1 Na2S2O5, DMSO R1->C1 R2 Aromatic Aldehyde (R-CHO) R2->C1 C2 Heat C1->C2 P1 2-Aryl-6-(methylthio)-3H-imidazo[4,5-b]pyridine C2->P1

Caption: Synthesis of 2-Aryl-6-(methylthio)-3H-imidazo[4,5-b]pyridines.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial Source>98%
Aromatic Aldehyde (e.g., Benzaldehyde)Commercial Source>99%
Sodium Metabisulfite (Na2S2O5)Commercial Source>99%
Dimethyl Sulfoxide (DMSO), anhydrousCommercial Source>99.8%
Ethyl AcetateCommercial SourceACS Grade
HexanesCommercial SourceACS Grade
Step-by-Step Procedure
  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add the aromatic aldehyde (1.05 eq).

  • Add sodium metabisulfite (1.1 eq) to the reaction mixture.

  • Heat the mixture at 120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-aryl-6-(methylthio)-3H-imidazo[4,5-b]pyridine.

Rationale and Insights
  • Sodium Metabisulfite as an Oxidant: In this reaction, sodium metabisulfite serves as a mild oxidizing agent that facilitates the cyclization of the intermediate Schiff base formed between the diamine and the aldehyde.[5]

  • DMSO as Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the reactants and the inorganic salt.

  • Workup Procedure: The aqueous workup is essential to remove the DMSO and inorganic byproducts.

Protocol 2: Synthesis of 6-(Methylthio)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine via Reaction with Trifluoroacetic Anhydride

This protocol outlines the synthesis of a 2-trifluoromethyl substituted imidazo[4,5-b]pyridine. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and cell permeability.

Reaction Scheme

Protocol_2 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound C1 Pyridine (solvent) R1->C1 R2 Trifluoroacetic Anhydride (TFAA) R2->C1 C2 0 °C to rt C1->C2 P1 6-(Methylthio)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine C2->P1

Caption: Synthesis of a 2-trifluoromethyl imidazo[4,5-b]pyridine derivative.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial Source>98%
Trifluoroacetic Anhydride (TFAA)Commercial Source>99%
Pyridine, anhydrousCommercial Source>99.8%
Dichloromethane (DCM)Commercial SourceACS Grade
Saturated Sodium BicarbonateIn-house preparation-
Step-by-Step Procedure
  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale and Insights
  • TFAA as a Reagent and Cyclizing Agent: Trifluoroacetic anhydride acts as both the source of the trifluoroacetyl group and the dehydrating agent to promote the cyclization.[6][7][8]

  • Pyridine as a Base and Solvent: Pyridine serves as the solvent and also as a base to neutralize the trifluoroacetic acid formed during the reaction.

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the amine and the highly reactive anhydride.

Applications in Drug Discovery

The imidazo[4,5-b]pyridine core, accessible through the precursor this compound, is a key component in numerous compounds with significant pharmacological activities.

Kinase Inhibition

Many imidazo[4,5-b]pyridine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and other diseases.[4][9][10] The scaffold can effectively mimic the hinge-binding motif of ATP, leading to the inhibition of various kinases such as GSK-3, CDK9, and PIM kinases.[4][10][11]

Kinase_Inhibition A Imidazo[4,5-b]pyridine Core B ATP Binding Site of Kinase A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Modulation of Cellular Signaling C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

References

Application Note & Protocol: A Scalable and Robust Synthesis of 6-(Methylthio)pyridin-3-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Methylthio)pyridin-3-amine is a critical building block in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its synthesis on a laboratory and pilot-plant scale requires a process that is not only high-yielding and pure but also robust, safe, and economically viable. This document provides a detailed, scalable protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) pathway, starting from the readily available 6-chloropyridin-3-amine. We delve into the mechanistic rationale, process optimization, safety considerations, and detailed purification strategies suitable for drug development campaigns.

Introduction and Strategic Rationale

Aminopyridines are privileged scaffolds in the pharmaceutical industry, with numerous derivatives serving as key intermediates for a variety of drugs.[1][2] The incorporation of a methylthio group, as in this compound, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The chosen synthetic strategy hinges on the nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The starting material, 6-chloropyridin-3-amine, possesses a chlorine atom at the 6-position which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring nitrogen.[3][4] The reaction with a sulfur-based nucleophile, sodium thiomethoxide, provides a direct and efficient route to the desired product.

Causality of Experimental Design: The protocol is designed around a one-step SNAr reaction for maximum efficiency, a common strategy in industrial production to reduce costs and handling steps.[5] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is deliberate; it effectively solubilizes both the polar starting materials and the ionic nucleophile while facilitating the SNAr mechanism by stabilizing the charged Meisenheimer intermediate without protonating the potent nucleophile.[4]

Overall Synthetic Workflow

The synthesis is a one-pot reaction followed by an extractive workup and purification. The key transformation is the displacement of the chloride from 6-chloropyridin-3-amine with the methylthiolate anion.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification A 6-Chloropyridin-3-amine (Starting Material) C Reaction Vessel (DMF, N2 atmosphere) A->C B Sodium Thiomethoxide (Nucleophile) B->C D Crude Reaction Mixture C->D Heat (e.g., 80-100°C) Monitor by TLC/LC-MS E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer (Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Crude Solid/Oil H->I J Purification Method I->J K Recrystallization (Scalable) J->K e.g., Ethanol/Water L Column Chromatography (Lab Scale) J->L e.g., Hexanes/EtOAc + 1% TEA M Pure this compound K->M L->M

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is optimized for a 10-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightSuggested Grade
6-Chloropyridin-3-amine5350-93-6128.56 g/mol >98%
Sodium Thiomethoxide5188-07-870.09 g/mol 21 wt.% in water or solid
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Saturated NaCl Solution (Brine)7647-14-558.44 g/mol ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ACS Grade

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermocouple, nitrogen inlet/outlet, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis
  • Reactor Setup: Assemble the three-neck flask with the condenser, thermocouple, and nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add 6-chloropyridin-3-amine (10.0 g, 77.8 mmol). Add anhydrous DMF (100 mL) and stir until the solid is fully dissolved.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (1.1-1.2 equivalents). If using a 21% aqueous solution, add approximately 28.5 g (81.7 mmol). Note: The reaction can be exothermic. For larger scales, controlled addition via an addition funnel is required.

  • Reaction: Heat the mixture to 80-90 °C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every hour. (Typical mobile phase for TLC: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Purification Protocols

The choice of purification method is scale-dependent.[6]

Protocol 4.1: Recrystallization (Scalable Method)

Recrystallization is the preferred method for large-scale purification.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy (turbid).

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 4.2: Flash Column Chromatography (Laboratory Scale)

This method is suitable for high purity on a smaller scale.

  • Challenge: Aminopyridines often exhibit tailing on silica gel due to the interaction between the basic amine and acidic silanol groups.[6]

  • Solution: To mitigate tailing, add 0.5-1% triethylamine (TEA) to the mobile phase.[6]

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes + 1% TEA).

  • Load the sample and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), maintaining the 1% TEA concentration.

  • Collect fractions and combine those containing the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

ParameterValueRationale/Notes
Scale10.0 g (77.8 mmol)Laboratory demonstration scale.
Equivalents of NaSMe1.1 eq.A slight excess ensures complete conversion of the limiting reagent.
SolventDMF (100 mL)Excellent solvent for SNAr; facilitates reaction.
Temperature80-90 °CProvides sufficient thermal energy to overcome the activation barrier without significant side product formation.
Reaction Time4-8 hoursTypical duration; should be confirmed by reaction monitoring.
Expected Yield 80-95% Literature and process experience suggest high conversion.
Expected Purity >99% After appropriate purification.

Safety and Hazard Management

A thorough understanding and implementation of safety protocols are critical for this synthesis.

  • 6-Chloropyridin-3-amine: Harmful if swallowed or in contact with skin. Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Thiomethoxide (NaSMe): This reagent presents the most significant hazards.[7][8]

    • Toxicity: Toxic if swallowed and can cause severe skin burns and eye damage.[8][9]

    • Flammability: Flammable solid. Keep away from heat, sparks, and open flames.[10][11]

    • Handling: Avoid all personal contact, including inhalation.[10] Use in a well-ventilated area or a chemical fume hood.[8] Ground and bond containers to prevent static discharge.[7]

    • Spills: In case of a spill, clear the area, remove ignition sources, and absorb with an inert material like vermiculite or sand.[7]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Handle in a fume hood and avoid skin contact.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[8]

References

Application Note & Protocols: Strategic Derivatization of 6-(Methylthio)pyridin-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(methylthio)pyridin-3-amine scaffold is a privileged core structure in modern medicinal chemistry, frequently identified in potent and selective inhibitors of various protein kinases.[1][2] Its strategic importance lies in its three distinct, chemically addressable points for diversification: the nucleophilic 3-amino group, the versatile 6-methylthio moiety, and the pyridine ring itself. This document provides a comprehensive guide for researchers and drug development professionals on the systematic derivatization of this scaffold. We will explore the chemical logic behind key modifications for robust Structure-Activity Relationship (SAR) studies and provide detailed, field-proven protocols for execution. The aim is to empower research teams to efficiently navigate the chemical space around this core, leading to the optimization of potency, selectivity, and pharmacokinetic properties.[3][4]

The Strategic Value of the this compound Scaffold

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery. They involve the systematic modification of a hit compound to understand how each part of the molecule contributes to its biological activity.[5] The this compound scaffold offers an ideal platform for such studies due to its inherent functionalities, which serve as versatile handles for chemical modification.

  • The 3-Amino Group: This primary amine is a potent hydrogen bond donor and a strong nucleophile. It often serves as a key anchoring point within a protein's binding site. Its derivatization is critical for exploring interactions with nearby amino acid residues.

  • The 6-Methylthio Group: The thioether is more than a simple hydrophobic group. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, introducing polarity and hydrogen bond accepting capabilities. Furthermore, it can participate in advanced cross-coupling reactions.

  • The Pyridine Ring: The aromatic core provides a rigid framework for orienting the functional groups. The ring itself can be functionalized, typically via halogenation followed by palladium-catalyzed cross-coupling, to introduce new substituents that can explore different regions of the target's binding pocket.[6][7]

The logical workflow for exploring the SAR of this scaffold is visualized below.

SAR_Workflow cluster_amino Strategy 1: 3-Amino Group Modification cluster_thio Strategy 2: 6-Methylthio Group Modification cluster_ring Strategy 3: Pyridine Ring Functionalization start This compound (Starting Scaffold) node_acylation N-Acylation & N-Sulfonylation start->node_acylation node_alkylation N-Alkylation & N-Arylation start->node_alkylation node_oxidation Sulfoxidation to Sulfoxide/Sulfone start->node_oxidation node_coupling_s Desulfurative Cross-Coupling start->node_coupling_s node_halogenation C5-Halogenation start->node_halogenation node_coupling_c Palladium-Catalyzed Cross-Coupling node_halogenation->node_coupling_c Creates handle for

Diagram 1: General derivatization strategies for this compound.

Derivatization Strategies and Experimental Protocols

This section details the core synthetic strategies. Each protocol is designed to be self-validating, incorporating in-process checks and purification steps essential for obtaining high-purity compounds for biological evaluation.

Strategy 1: Modification of the 3-Amino Group

The amino group is often the most straightforward site to begin SAR exploration.

Rationale: Converting the primary amine to an amide is a fundamental transformation in medicinal chemistry.[8] This modification neutralizes the basicity of the amine, introduces a hydrogen bond acceptor (the carbonyl oxygen), and allows for the introduction of a vast array of R-groups to probe for steric and electronic effects.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (Et₃N, 1.5 eq.) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq.). The base is critical for scavenging the HCl byproduct generated during the reaction.[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acyl product.

Rationale: Introducing alkyl groups at the nitrogen position allows for the exploration of hydrophobic pockets within the binding site. Reductive amination is a mild and high-yielding method to form secondary amines without the risk of over-alkylation that can occur with alkyl halides.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or THF (0.1 M).

  • Imine Formation: Add acetic acid (0.1 eq.) to catalyze the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise. This reagent is selective for imines in the presence of carbonyls.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the N-alkylated product.

Strategy 2: Modification of the 6-Methylthio Group

Rationale: Oxidation of the thioether to a sulfoxide (S=O) or sulfone (SO₂) dramatically increases polarity and introduces potent hydrogen bond acceptors. This can fundamentally alter the compound's solubility and its binding mode, potentially forming new, strong interactions with the target protein.

Experimental Protocol:

  • Setup: Dissolve the 6-(methylthio)pyridine derivative (1.0 eq.) in a solvent like DCM or methanol (MeOH) at 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition:

    • For Sulfoxide: Add meta-Chloroperoxybenzoic acid (m-CPBA, 1.0-1.2 eq.) portion-wise. The reaction is often rapid.

    • For Sulfone: Add m-CPBA (2.2-2.5 eq.) portion-wise. Alternatively, Oxone® (2.5 eq.) in a MeOH/water mixture can be used.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor closely by TLC or LC-MS. The sulfoxide is an intermediate in the formation of the sulfone.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant, followed by a wash with saturated aqueous NaHCO₃. Extract the product with DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Strategy 3: Pyridine Ring Functionalization via Cross-Coupling

This is a powerful, two-step strategy for introducing significant diversity.

Rationale: The first step is to install a "handle" on the pyridine ring. The amino group at C-3 is an activating, ortho-, para-director, making the C-2 and C-4 positions electronically favorable for substitution. However, the C-5 position is often accessible. Bromination provides a bromine atom that is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as Acetonitrile (MeCN) or a chlorinated solvent.

  • Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, protecting the reaction from light. Monitor by LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to isolate 5-bromo-6-(methylthio)pyridin-3-amine.

Rationale: With the 5-bromo derivative in hand, the Suzuki-Miyaura coupling enables the formation of a C-C bond, attaching a wide variety of aryl or heteroaryl groups. This is a premier method for exploring new regions of the binding pocket and modulating properties like lipophilicity and metabolic stability.[6][10]

Suzuki_Protocol cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification node_reagents Combine 5-bromo-pyridine (1 eq.), boronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a flame-dried flask. node_degas Add solvent (e.g., Dioxane/H₂O). Degas via sparging with N₂/Ar or freeze-pump-thaw cycles. node_reagents->node_degas node_catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under positive N₂/Ar pressure. node_degas->node_catalyst node_heat Heat reaction mixture (typically 80-100 °C) for 4-16 hours. node_catalyst->node_heat node_monitor Monitor progress by TLC or LC-MS. node_heat->node_monitor node_cool Cool to room temperature. Dilute with water. node_monitor->node_cool node_extract Extract with organic solvent (e.g., Ethyl Acetate). node_cool->node_extract node_purify Dry, concentrate, and purify by column chromatography. node_extract->node_purify

Diagram 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling protocol.

Experimental Protocol:

  • Setup: In a sealable reaction vessel, combine 5-bromo-6-(methylthio)pyridin-3-amine (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio). It is critically important to degas the mixture by bubbling Argon or Nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product should be purified by flash column chromatography to yield the coupled product.

Data Summary for SAR Analysis

Systematic documentation is key to building a coherent SAR model. For each new derivative, the following data should be meticulously collected.

Table 1: Derivatization Strategies and Their Purpose in SAR

Modification Site Reaction Type Example Functionality Primary SAR Question Addressed
3-Amino Group N-Acylation -C(O)CH₃, -C(O)Ph Introduce H-bond acceptor; probe steric tolerance.
N-Alkylation -CH₂-Cyclopropyl Explore hydrophobic pockets; alter amine basicity.
6-Methylthio Group Sulfoxidation -S(O)CH₃, -S(O)₂CH₃ Increase polarity; add H-bond acceptor; modulate solubility.
Pyridine Ring (C-5) Suzuki Coupling -Phenyl, -Thiophene Extend molecule into new regions; probe for π-stacking.
Sonogashira Coupling -C≡C-Ph Introduce rigid, linear linkers to access distant pockets.

| | Buchwald-Hartwig | -NH-Ph | Add new H-bond donor/acceptor site. |

Table 2: Template for Characterization of New Derivatives

Compound ID Structure Yield (%) ¹H NMR (Diagnostic Peaks, δ ppm) LC-MS [M+H]⁺ Biological Activity (IC₅₀, µM)
Scaffold [Image] N/A e.g., 7.85 (d, 1H), 7.10 (d, 1H), 2.50 (s, 3H) 155.06 >10
Ex-1.1a [Structure] 85% e.g., 10.1 (s, 1H), 8.5 (d, 1H), 2.55 (s, 3H) 197.07 5.2
Ex-3.2a [Structure] 65% e.g., 8.6 (s, 1H), 7.6-7.4 (m, 5H), 2.60 (s, 3H) 231.10 0.8

| ...etc. | | | | | |

References

Application Notes & Protocols: The Strategic Use of Substituted Pyridin-3-amines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

In the landscape of modern crop protection, the substituted pyridine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in active ingredients with high efficacy and targeted biological activity. Among these, the 6-substituted-pyridin-3-amine framework is a cornerstone for the synthesis of several key insecticides. The specific nature of the substituent at the 6-position (e.g., a halogen or a thioether) is a critical determinant of the synthetic routes and the reactivity of the molecule, allowing chemists to construct complex agrochemicals.

This guide provides an in-depth look at the application of this scaffold, with a focus on the chemistry of 6-(Methylthio)pyridin-3-amine. While its direct analogue, 6-Chloropyridin-3-amine, is more widely documented as a precursor to blockbuster neonicotinoid insecticides like Acetamiprid and Imidacloprid, the methylthio-substituted variant offers unique chemical handles and potential for novel synthetic strategies.[1][2] We will explore the well-established synthetic logic using related precursors and then delve into the specific protocols and chemical causality relevant to the methylthio group.

Core Application: Synthesis of Second-Generation Neonicotinoid Insecticides

The most significant application of the pyridin-3-amine scaffold is in the synthesis of neonicotinoid insecticides. These compounds function as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to nerve overstimulation, paralysis, and death.[1]

While direct, large-scale synthesis pathways from this compound are not as prevalent in public literature as those from its chloro-analogue, the underlying synthetic principles are highly relevant. A prime example from this class is Thiamethoxam, a systemic insecticide widely used for controlling sucking and chewing insects.[3] Its synthesis involves the coupling of two key heterocyclic intermediates. The protocols for this coupling are well-established and provide a model for the type of transformations that pyridinyl intermediates undergo.[4][5][6]

Synthetic Strategy: The Thiamethoxam Condensation

The industrial synthesis of Thiamethoxam is a classic example of molecular construction, involving the nucleophilic substitution reaction between 2-chloro-5-chloromethylthiazole and 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[5][6] This reaction builds the final active molecule by linking the two heterocyclic rings.

The workflow illustrates the final key step in constructing a potent neonicotinoid. Understanding the precursors to these fragments is key. The thiazole moiety, for instance, is a critical component whose synthesis can involve various strategies, representing a potential entry point for intermediates like this compound, albeit through multi-step transformations not explicitly detailed in these patents.

Experimental Workflow: Thiamethoxam Synthesis

G cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Isolation A 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine G Condensation Reaction (Nucleophilic Substitution) A->G B 2-Chloro-5-chloromethyl thiazole B->G C Solvent (e.g., DMF, Dimethyl Carbonate) C->G D Base / Acid-binding agent (e.g., K₂CO₃, DIPEA) D->G E Phase Transfer Catalyst (Optional) (e.g., TEBA) E->G F Temperature Control (e.g., 40-70°C) F->G H Aqueous Work-up / Decoloring G->H Reaction Completion I Cooling & Crystallization H->I J Filtration & Drying I->J K Final Product: Thiamethoxam (High Purity) J->K

Caption: General synthetic workflow for Thiamethoxam.

Detailed Protocol: Synthesis of Thiamethoxam

This protocol is synthesized from methodologies described in patent literature, which provides a robust and scalable process for agrochemical production.[3][4][6]

Objective: To synthesize Thiamethoxam via the condensation of 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
3-Methyl-N-nitro-1,3,5,oxadiazinan-4-imine153719-38-1162.13
2-Chloro-5-chloromethyl thiazole105827-91-6168.04
Dimethylformamide (DMF) or Dimethyl Carbonate (DMC)68-12-273.09
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)584-08-7138.21
Triethylbenzylammonium chloride (TEBA) (Optional PTC)56-37-1227.77

Procedure:

  • Reactor Setup: To a 1000 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the reaction solvent (e.g., 350 kg of Dimethylformamide, DMF).[6]

  • Reagent Charging: Add 47.5 kg (0.293 kmol) of 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine and 50 kg (0.297 kmol) of 2-chloro-5-(chloromethyl)thiazole to the reactor.[6] An acid-binding agent, such as potassium carbonate or an organic base like N,N-diisopropylethylamine (DIPEA), is also added.[3][6] In some procedures, a phase-transfer catalyst (PTC) like TEBA is included to enhance the reaction rate.[4][6]

  • Reaction Execution: Heat the resulting mixture with stirring. Maintain the reaction temperature between 60-70°C.[4][6]

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) by tracking the consumption of the starting materials, particularly the 2-chloro-5-chloromethyl thiazole. The reaction is typically complete within 1-3 hours.[3]

  • Work-up and Crystallization: Once the reaction is complete, cool the mixture. Some processes may include a decolorizing step with activated carbon or ozone.[3] Water is then added to the reaction solution to induce crystallization of the product.[3][5]

  • Isolation and Drying: Cool the slurry further (e.g., to 10°C) to maximize crystal formation.[3] The solid product is isolated by filtration, washed with water, and dried under vacuum to yield pure, white Thiamethoxam.

Quantitative Data:

ParameterTypical ValueSource(s)
Yield > 90%[3]
Purity (HPLC) > 99%[3]
Reaction Time 1 - 3 hours[3]
Temperature 40 - 70 °C[3][4][6]

The Chemistry of the Methylthio Group: A Mechanistic Perspective

While the chloro group in 6-chloropyridin-3-amine is a superb leaving group for nucleophilic aromatic substitution (SNAr) reactions, the methylthio group (-SMe) of this compound offers different synthetic possibilities.

Causality Behind Reactivity:

  • Nucleophilic Substitution: The -SMe group is not as effective a leaving group as chlorine. However, its reactivity can be dramatically enhanced by oxidation. Oxidation of the sulfide to a sulfoxide (-S(O)Me) or, more effectively, to a sulfone (-S(O)2Me) transforms it into an excellent leaving group. This two-step sequence (oxidation followed by substitution) provides an alternative pathway to introduce nucleophiles at the 6-position of the pyridine ring.

  • Directed Ortho-Metalation: The sulfur atom can coordinate with organolithium reagents, directing deprotonation to the adjacent C5 position of the pyridine ring. This allows for the introduction of various electrophiles at a position that is crucial for building the complex side chains found in many modern agrochemicals.

  • Cross-Coupling Reactions: The C-S bond can participate in certain transition-metal-catalyzed cross-coupling reactions, offering another avenue for C-C or C-N bond formation.

Potential Synthetic Workflow: Activating the Methylthio Group

G A This compound C Intermediate: 6-(Methylsulfonyl)pyridin-3-amine A->C Oxidation B Oxidizing Agent (e.g., m-CPBA, H₂O₂) B->C E Product: 6-(Nu)-pyridin-3-amine C->E Nucleophilic Aromatic Substitution (SNAr) D Nucleophile (Nu⁻) (e.g., amine, alkoxide) D->E

Caption: Activation of the pyridine ring via oxidation.

Conclusion and Future Outlook

The 6-substituted-pyridin-3-amine scaffold is undeniably a cornerstone of modern agrochemical synthesis, particularly for insecticides targeting the nAChR. While 6-chloropyridin-3-amine has historically dominated industrial applications, the unique chemical properties of this compound present compelling opportunities for researchers and drug development professionals. Its capacity for activation via oxidation and its potential in directed metalation and cross-coupling reactions make it a versatile building block for next-generation crop protection agents. The detailed protocols for analogous compounds, such as Thiamethoxam, provide a solid foundation and validated workflow for the types of condensation reactions that are central to this field, paving the way for the innovative application of less common but synthetically valuable intermediates.

References

Suzuki coupling conditions for 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling of 6-(Methylthio)pyridin-3-amine

Introduction: Navigating a Challenging Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[3]

This guide focuses on the specific application of the Suzuki-Miyaura coupling to this compound. This substrate, while valuable, presents a unique set of challenges that require a carefully optimized protocol. The presence of two distinct functional groups—an electron-rich aminopyridine system and a sulfur-containing thioether—can complicate the catalytic cycle. The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially altering its reactivity.[4] More critically, sulfur-containing compounds are well-documented as potential poisons for palladium catalysts.[5][6][7]

This document provides a detailed protocol and an in-depth discussion of the rationale behind the selected conditions, drawing from established principles and field-proven insights to ensure a robust and reproducible methodology for researchers.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridyl halide, forming a Pd(II) intermediate.[1] This step is often rate-limiting, especially for electron-rich halides.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Coupling_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)(X)L₂ Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product ArX R¹-X (e.g., 6-(MeS)Py-Br) ArX->OxAd ArB R²-B(OR)₂ (Boronic Acid/Ester) ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Key Challenges with this compound

A standard, off-the-shelf Suzuki protocol may yield poor results with this substrate due to two primary factors:

  • Coordinating Functional Groups (Amine and Pyridine): The lone pair of electrons on the amino group and the pyridine ring nitrogen can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying sites needed for the oxidative addition or transmetalation steps.[4]

  • Potential Catalyst Poisoning (Thioether): Sulfur compounds are known to have a high affinity for soft metals like palladium.[11] Strong coordination of the methylthio group to the palladium active site can lead to catalyst deactivation and halt the catalytic cycle.[7] While thiols are potent poisons, thioethers are generally better tolerated, but their inhibitory effect must still be addressed through careful selection of ligands and conditions.[12]

Optimized Reaction Protocol

This protocol is designed to mitigate the challenges associated with this compound, providing a robust starting point for coupling with various aryl- and heteroarylboronic acids.

Materials:

  • This compound (or its corresponding 3-bromo or 3-chloro derivative)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Degassed water (if using a biphasic system)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-2-(methylthio)pyridin-3-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, briefly mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. This pre-mixing helps form the active catalytic species.

  • Addition of Catalyst and Solvent: Add the catalyst mixture to the main reaction flask under a positive pressure of inert gas. Then, add the degassed solvent (e.g., 1,4-dioxane) to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Parameter Optimization and Rationale

The success of this coupling hinges on the careful selection of each reaction component. The following table summarizes the recommended conditions and the rationale behind them.

ParameterRecommended ConditionRationale & In-Depth Explanation
Halide Partner Bromide > ChlorideThe C-Br bond undergoes oxidative addition more readily than the C-Cl bond. For less reactive aryl chlorides, a more active catalyst system (e.g., using P(t-Bu)₃ or an N-heterocyclic carbene ligand) may be necessary.[10][13]
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ by the phosphine ligand to generate the active Pd(0) species required to initiate the catalytic cycle.[14][15]
Ligand SPhos, XPhos, or other bulky, electron-rich monophosphinesThis is the most critical parameter. Bulky, electron-rich ligands like SPhos accelerate both the oxidative addition and the final reductive elimination steps.[4] Their steric bulk creates a coordinatively unsaturated palladium center that favors substrate binding over deactivating coordination by the thioether or amine moieties.[16]
Base K₃PO₄ or Cs₂CO₃A moderately strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[10] K₃PO₄ is highly effective and commonly used.[17][18] Cs₂CO₃ can be beneficial in more challenging couplings. Aqueous solutions of bases like Na₂CO₃ can sometimes be used but may increase the risk of protodeboronation.[19]
Boron Source Boronic Acid or Pinacol EsterBoronic acids are standard, but can be prone to decomposition or protodeboronation.[4] Boronate esters, such as pinacol (Bpin) or MIDA esters, offer greater stability and are often used for less stable coupling partners or for slow-release strategies.[15][20]
Solvent System Dioxane, THF, or Toluene (often with ~10-20% water)Aprotic polar solvents like dioxane or THF are excellent choices as they solubilize the reactants well.[4] A small amount of water can sometimes accelerate the transmetalation step by aiding in the dissolution of the inorganic base and formation of the boronate "ate" complex.[21]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction, particularly the oxidative addition step.[8] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst poisoning/inhibition; Inefficient oxidative addition.Increase catalyst/ligand loading (e.g., to 5 mol% Pd). Screen a different, more electron-rich ligand (e.g., RuPhos). Ensure rigorous exclusion of oxygen.[22]
Protodeboronation Boronic acid instability; Reaction too slow or hot.Use a more stable boronate ester (pinacol or MIDA).[15] Use fresh, high-purity boronic acid. Attempt the reaction at a lower temperature for a longer duration.
Dehalogenation Formation of palladium hydride species.Screen different bases or solvent systems. Ensure the reaction is not overheated.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere.[4] Ensure the base is sufficiently strong and soluble to promote transmetalation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Methylthio)pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yields.

Troubleshooting Guide

This section tackles specific issues you might encounter during the synthesis. We provide explanations for the underlying causes and offer actionable solutions.

Issue 1: Consistently low yields in the final reduction step.

Q: My yield for the reduction of 6-(methylthio)-3-nitropyridine to this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the reduction of aromatic nitro compounds are a common issue and can stem from several factors. The choice of reducing agent and reaction conditions are critical for a successful transformation.

Potential Causes and Solutions:

  • Incomplete Reaction: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[1] If the reaction is not driven to completion, these intermediates can persist, lowering the yield of the desired amine.

    • Solution: Increase the reaction time or the equivalents of the reducing agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Side Reactions: The hydroxylamine intermediate can be prone to side reactions, such as condensation with the nitroso intermediate to form azoxy compounds.[1] These side products can be difficult to separate from the desired product and will reduce the overall yield.

    • Solution: Controlling the reaction temperature is crucial. Running the reduction at a lower temperature can often minimize the formation of these byproducts. Additionally, the choice of reducing agent can influence the reaction pathway.

  • Suboptimal Reducing Agent: Not all reducing agents are equally effective for this transformation.

    • Solution: While various reducing agents like iron in acidic media, tin(II) chloride, or catalytic hydrogenation are commonly used for nitro group reductions, the specific substrate may require a particular reagent for optimal results.[2] For the reduction of nitropyridines, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is often effective.[2] If you are using metal-based reductions like SnCl2, ensure the pH of the workup is carefully controlled to avoid precipitation of metal hydroxides with your product.

  • Product Degradation: The resulting amine can be sensitive to oxidation, especially during workup and purification.

    • Solution: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. Using degassed solvents can also be beneficial.

Issue 2: Formation of impurities during the nucleophilic aromatic substitution (SNA r) step.

Q: I'm synthesizing 6-(methylthio)-3-nitropyridine from 6-chloro-3-nitropyridine and sodium thiomethoxide, but I'm observing significant impurity formation. How can I minimize these byproducts?

A: Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings can sometimes be complicated by side reactions. The position of the electron-withdrawing nitro group and the nature of the nucleophile play a key role.

Potential Causes and Solutions:

  • Formation of Disulfide Impurities: The thiomethoxide nucleophile can be susceptible to oxidation, leading to the formation of dimethyl disulfide. This can be exacerbated by the presence of oxygen.

    • Solution: Ensure the reaction is carried out under strictly anaerobic conditions. Use freshly prepared or purchased sodium thiomethoxide and degassed solvents.

  • Competitive Reactions: Depending on the reaction conditions, other nucleophilic species present in the reaction mixture (e.g., hydroxide from moisture) could potentially compete with the thiomethoxide, leading to the formation of hydroxy-substituted byproducts.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere will also help to exclude moisture.

  • Regioselectivity Issues: While the nitro group strongly directs the substitution to the ortho and para positions, in some cases, substitution at other positions might occur, although this is less likely with a chloro leaving group at the 6-position.

    • Solution: The choice of solvent can influence the regioselectivity of SNAr reactions.[3] Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.

Issue 3: Difficulty in purifying the final product.

Q: I'm struggling with the purification of this compound. Column chromatography is not giving me a clean separation. Are there alternative methods?

A: Purification of polar compounds like aminopyridines can indeed be challenging.

Potential Solutions:

  • Acid-Base Extraction: Being an amine, your product is basic. You can exploit this property for purification.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is basic, and extract your product back into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the purified product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Protocol: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for aminopyridines include ethanol/water, toluene, or ethyl acetate/hexanes.

  • Optimize Chromatography: If column chromatography is the only option, consider the following:

    • Stationary Phase: Standard silica gel is acidic and can sometimes cause streaking or decomposition of amines. Consider using neutral alumina or treating the silica gel with a small amount of triethylamine in the eluent to deactivate the acidic sites.

    • Mobile Phase: A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) can improve separation. Adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can significantly improve the peak shape of amines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct synthetic strategies involve two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves the reaction of a 6-halopyridin-3-amine derivative with a source of a methylthio group. A common precursor is 6-chloropyridin-3-amine, which can react with sodium thiomethoxide.[4][5] The reaction is generally efficient due to the activating effect of the pyridine nitrogen.

  • Reduction of a Nitro Group: An alternative route starts with a nitropyridine derivative. For example, 6-chloro-3-nitropyridine can undergo SNAr with sodium thiomethoxide to form 6-(methylthio)-3-nitropyridine. The nitro group is then reduced to the amine using various methods like catalytic hydrogenation or metal-based reducing agents.[1][2]

The choice between these routes often depends on the availability and cost of the starting materials.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several safety precautions should be taken:

  • Sodium Thiomethoxide: This reagent is highly toxic, corrosive, and has an unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in the synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and avoid sources of ignition.

  • Reducing Agents: Some reducing agents, like sodium borohydride, can react violently with water. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate equipment and precautions.

  • General Handling: As with all chemical syntheses, it is important to wear appropriate PPE and to be familiar with the safety data sheets (SDS) of all reagents before starting any experimental work.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns will provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. By using a suitable column and mobile phase, you can separate your product from any remaining impurities and quantify its purity.

  • Melting Point: If the product is a solid, a sharp melting point range is a good indicator of high purity.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound, highlighting potential side reactions.

Synthesis_Pathway cluster_snar SNA r Side Reactions cluster_reduction Reduction Side Reactions Start 6-Chloro-3-nitropyridine Intermediate 6-(Methylthio)-3-nitropyridine Start->Intermediate NaSMe, DMF Hydroxy 6-Hydroxy-3-nitropyridine Start->Hydroxy H2O (impurity) Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or H2, Pd/C) Hydroxylamine 6-(Methylthio)pyridin-3-yl)hydroxylamine Intermediate->Hydroxylamine Incomplete reduction Disulfide Dimethyl disulfide Azoxy Azoxy byproduct Hydroxylamine->Azoxy Condensation NaSMe NaSMe NaSMe->Disulfide Oxidation

References

Technical Support Center: Troubleshooting Low Purity in 6-(Methylthio)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-(Methylthio)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the purity and yield of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

Answer:

Low purity in the synthesis of this compound often stems from side reactions related to the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, while electron-deficient, can still undergo undesired reactions, especially under suboptimal conditions. Here are the primary culprits:

  • Over-alkylation or Di-substitution: The product, this compound, still possesses a nucleophilic amino group and an electron-rich pyridine ring, which can react further with the methylating agent or other electrophiles present.

  • Oxidation of the Thiol/Thioether: The methylthio group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures, or if oxidizing agents are inadvertently introduced. This can lead to the formation of sulfoxides and sulfones.

  • Competing Nucleophilic Attack: If the reaction conditions are not carefully controlled, other nucleophiles present in the reaction mixture (e.g., hydroxide ions from residual moisture) can compete with the thiolate, leading to the formation of hydroxylated byproducts.

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to a significant amount of unreacted starting material remaining in the final mixture, complicating purification.

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sulfur-containing compounds.

  • Control of Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of the thiol or thiolate source can sometimes be beneficial to drive the reaction to completion, but a large excess should be avoided to prevent purification challenges.

  • Temperature Management: Maintain the recommended reaction temperature. Use a temperature-controlled reaction vessel to avoid localized overheating, which can promote side reactions.

  • Solvent Choice: Employ dry, aprotic polar solvents such as DMF, DMSO, or NMP to facilitate the SNAr reaction. Ensure the solvent is anhydrous to prevent the formation of hydroxylated impurities.[1]

  • Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and confirm the consumption of starting materials before proceeding with the workup.

Question 2: I am observing an impurity with a mass 16 Da higher than my product. What is it and how can I prevent its formation?

Answer:

An impurity with a mass increase of 16 Da is highly indicative of the oxidation of the methylthio group to a methylsulfinyl group (a sulfoxide). A further increase of 16 Da (total of 32 Da higher than the product) would suggest the formation of a methylsulfonyl group (a sulfone).

Mechanism of Oxidation:

The lone pair of electrons on the sulfur atom in the methylthio group is susceptible to attack by oxidizing agents. This can be atmospheric oxygen, especially at elevated temperatures, or trace peroxide impurities in solvents.

Prevention Strategies:

  • Degassing Solvents: Before use, degas the reaction solvents by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

  • Careful Workup: During the reaction workup, minimize the exposure of the product to air, especially if heating is required for solvent removal. Use of a rotary evaporator under reduced pressure is recommended.

ImpurityMolecular Weight Increase (vs. Product)Common CausePrevention
6-(Methylsulfinyl)pyridin-3-amine+16 DaOxidationInert atmosphere, degassed solvents
6-(Methylsulfonyl)pyridin-3-amine+32 DaOver-oxidationInert atmosphere, controlled temperature
Question 3: My final product is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

The polarity of this compound and its potential impurities can be very similar, making chromatographic separation challenging. If you are facing difficulties with column chromatography, consider the following alternatives:

  • Acid-Base Extraction: Being an amine, your product can be protonated to form a water-soluble salt.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine and precipitate the pure product.

    • Extract the product back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and evaporate the solvent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent is critical and may require some screening. Common solvents for amines include ethanol, methanol, toluene, or mixtures with hexanes.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation (Kugelrohr) can be an excellent method for purification, especially for removing non-volatile impurities.

Experimental Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude Product in Organic Solvent AddAcid Add Dilute Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Non-basic impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Product as HCl salt) Separate1->Aqueous1 Wash Wash Aqueous Layer with Organic Solvent Aqueous1->Wash Separate2 Separate Layers Wash->Separate2 Organic2 Organic Wash Separate2->Organic2 Aqueous2 Washed Aqueous Layer Separate2->Aqueous2 AddBase Add Base (e.g., NaOH) Aqueous2->AddBase Extract Extract with Organic Solvent AddBase->Extract Separate3 Separate Layers Extract->Separate3 Aqueous3 Aqueous Waste Separate3->Aqueous3 Organic3 Organic Layer (Pure Product) Separate3->Organic3 Dry Dry and Evaporate Organic3->Dry Pure Pure Product Dry->Pure

Caption: Workflow for purification via acid-base extraction.

Question 4: How can I confirm the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity of this compound. No single method provides a complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for purity assessment.[] Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small amount of trifluoroacetic acid or formic acid) to separate the product from any impurities. Purity is typically reported as the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities. The mass spectrum of the main peak should be compared to a reference spectrum to confirm the identity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. Integration of the signals can be used for quantitative analysis if an internal standard is used.

  • Melting Point: For solid products, a sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Typical Analytical Parameters:

TechniquePurposeKey Information
HPLCQuantitative PurityArea % of the product peak
GC-MSImpurity IdentificationMass spectra of impurity peaks
NMRStructural Confirmation & PurityChemical shifts, integration, absence of impurity signals
Melting PointPurity IndicationSharpness and range

Reaction Mechanism and Impurity Formation

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Understanding this mechanism is key to troubleshooting.

SNAr_Mechanism cluster_0 SₙAr Reaction cluster_1 Potential Side Reactions Start Starting Material (e.g., 6-chloro-3-aminopyridine) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + CH₃S⁻ Thiolate Methanethiolate (CH₃S⁻) Thiolate->Intermediate Product This compound Intermediate->Product - Cl⁻ LeavingGroup Leaving Group (e.g., Cl⁻) Intermediate->LeavingGroup Oxidation Oxidation (Product -> Sulfoxide) Product->Oxidation Disubstitution Di-substitution (Further reaction) Product->Disubstitution

Caption: SNAr mechanism and common side reactions.

The key to a successful reaction is to favor the formation of the Meisenheimer complex and its subsequent conversion to the desired product while minimizing the pathways that lead to oxidation and di-substitution.[1][3][4]

References

Technical Support Center: Chromatographic Purification of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 6-(Methylthio)pyridin-3-amine by column chromatography. This molecule's basicity, stemming from its aminopyridine structure, presents specific challenges that require careful consideration of the stationary phase, mobile phase, and overall methodology to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or "tail" so badly on a standard silica gel TLC plate and column?

A1: Peak tailing is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The primary cause is the strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[2] This interaction leads to a secondary, non-ideal retention mechanism, causing a portion of the molecules to lag behind the main band, resulting in a "tail". This can lead to poor separation, mixed fractions, and lower yields.

Q2: What is the first and simplest step I should take to prevent tailing?

A2: The most straightforward approach is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.5-2% (v/v). Ammonia, often used as a methanolic ammonia solution (e.g., 2M NH3 in MeOH), is also highly effective.[3] This competing base will preferentially interact with the silanol groups, effectively shielding your target compound from these strong interactions and allowing for a more uniform elution.[2]

Q3: How do I choose the initial solvent system for my TLC analysis?

A3: Selecting the right solvent system is critical and should always be optimized with Thin Layer Chromatography (TLC) before attempting a column.[4] For this compound, which is a moderately polar compound, start with a binary system of a non-polar solvent and a polar solvent. Good starting points include:

  • Hexane/Ethyl Acetate

  • Dichloromethane (DCM)/Methanol

Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4] Remember to include your basic modifier (e.g., 1% TEA) in the TLC developing solvent to accurately predict the behavior on the column.

Q4: My compound seems to be unstable and I'm getting low recovery. What could be the cause?

A4: Low recovery can stem from several issues. Firstly, the strong binding to acidic silica gel, as discussed in Q1, can lead to irreversible adsorption where some of your compound never elutes from the column.[2] Secondly, some compounds can degrade on silica gel.[3] It is crucial to test the stability of your compound on silica before committing to a large-scale purification. A 2D TLC experiment is an excellent way to assess this.[3][5]

Troubleshooting Guide: Specific Scenarios

Q5: I've added triethylamine to my eluent, but I'm still getting poor separation from a close-running impurity. What are my next steps?

A5: If adding a basic modifier isn't enough to achieve baseline separation, you need to alter the selectivity of your chromatographic system. Consider the following strategies, which can be visualized in the troubleshooting workflow below.

  • Change the Solvent System: The interaction between solvents, your compound, and the stationary phase dictates the separation. If a Hexane/EtOAc system is failing, try a different combination like DCM/Methanol or Chloroform/Methanol.[6] These solvents offer different chemical properties and can alter the elution order and separation factor.

  • Switch the Stationary Phase: If silica gel is not providing the required selectivity, an alternative stationary phase is a powerful option.

    • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Basic alumina will have very weak interactions with your amine, while neutral alumina can also be effective.[3]

    • Amine-functionalized Silica: These columns are specifically designed for purifying basic compounds. The amine-functionalized surface minimizes the problematic silanol interactions and often provides excellent peak shape without the need for mobile phase additives.[2][7]

  • Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity over time.[8] This can help to sharpen peaks and improve the resolution of closely eluting compounds.

Troubleshooting Workflow for Poor Separation

Troubleshooting_Workflow start Initial Problem: Poor Separation / Peak Tailing check_rf Is Rf 0.2-0.4 on TLC? start->check_rf add_base Add Basic Modifier (e.g., 1% TEA or NH3/MeOH) check_rf->add_base No gradient Use Gradient Elution check_rf->gradient Yes, but still poor separation re_tlc Re-run TLC with Modifier add_base->re_tlc change_solvent Change Solvent System (e.g., DCM/MeOH) re_tlc->change_solvent Still poor Rf re_tlc->gradient Good Rf, run column change_stationary Change Stationary Phase (Alumina, Amine-Silica) change_solvent->change_stationary Still poor separation success Problem Resolved change_solvent->success Separation achieved change_stationary->success Separation achieved fail Consult Specialist change_stationary->fail No improvement gradient->change_solvent Still poor separation gradient->success Separation achieved

Caption: A logical workflow for systematically troubleshooting poor separation.

Q6: I loaded my sample dissolved in DCM, but my column resolution is terrible, and the bands are distorted. What happened?

A6: This issue is often caused by a solvent mismatch. If the solvent used to dissolve your sample (the loading solvent) is significantly more polar than your mobile phase, it will carry the compound partway down the column in a diffuse band before the mobile phase can take over.[9] This leads to broad bands and poor separation.

Solution: Always dissolve your sample in the minimum amount of the mobile phase itself.[10] If your compound is not soluble in the mobile phase, you can use a slightly stronger solvent, but it must be the absolute minimum volume required for dissolution.[10] Alternatively, use the "dry loading" technique.

Dry Loading Protocol:

  • Dissolve your crude product in a suitable solvent (e.g., DCM or Methanol).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to the solution.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder.

  • Carefully layer this silica-adsorbed sample onto the top of your packed column. This ensures your sample is introduced to the column as a very narrow, concentrated band.[10]

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for TLC & Column Chromatography
Solvent System (v/v)Additive (v/v)Typical Starting RatioComments & Best Use Cases
Hexanes / Ethyl Acetate1% Triethylamine70:30Good starting point for resolving less polar impurities. Adjust ratio based on TLC.
Dichloromethane / Methanol1% Triethylamine98:2Excellent for more polar compounds that do not move in Hex/EtOAc.[2] Be cautious, as methanol significantly increases polarity.
Dichloromethane / Methanol0.5-1% of 7N NH₃ in MeOH98:2A very effective alternative to TEA for neutralizing silica. The ammonia is highly volatile and easy to remove from final fractions.[3]
Ethyl Acetate / Methanol1% Triethylamine99:1Use for compounds that are highly retained on the column.
Experimental Protocols

Protocol 1: Testing Compound Stability on Silica Gel (2D TLC)

This protocol helps determine if your compound degrades on contact with silica gel.[5]

  • Spotting: Dissolve your crude sample in a suitable solvent. On a square TLC plate, spot the sample in the bottom-left corner, about 1.5 cm from each edge.

  • First Development: Develop the plate in a suitable eluent system (including your basic modifier).

  • Drying and Rotation: Once the solvent front reaches the top, remove the plate and dry it completely with a heat gun or in a vacuum oven. It is critical that all solvent is removed.

  • Second Development: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the exact same solvent system.

  • Analysis: After the second development, dry and visualize the plate. If the compound is stable, all spots should lie on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, it indicates that degradation occurred on the silica plate between the two runs.

Protocol 2: General Column Chromatography with a Basic Modifier

This protocol provides a general guideline for purifying this compound using a basic modifier.

  • TLC Optimization: Determine the optimal solvent system (eluent) using TLC, aiming for an Rf of 0.2-0.4 for the target compound.[1] Remember to add 1% TEA (or equivalent) to the TLC jar.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, homogenous bed.

    • Add a thin layer of sand on top to protect the silica surface.

    • Pre-elute the column with at least two column volumes of the mobile phase (containing 1% TEA) to ensure the entire silica bed is neutralized.[8]

  • Sample Loading: Load your sample using either the minimal solvent "wet loading" method or the "dry loading" method described in Q6.

  • Elution: Begin elution with your chosen mobile phase. If using a gradient, start with a lower polarity and gradually increase the percentage of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for an extended period.

References

Preventing tailing of aminopyridines on silica gel columns

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Tailing on Silica Gel Columns

Welcome to the technical support center for chromatographers. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and practical solutions for a common and frustrating challenge in organic synthesis and drug development: the tailing of aminopyridines during silica gel column chromatography.

Introduction: Why Do Aminopyridines Tailand?

Aminopyridines are basic compounds. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. When an aminopyridine is introduced to the column, a strong acid-base interaction occurs between the basic nitrogen of the analyte and the acidic silanols. This interaction leads to a secondary, non-ideal retention mechanism, causing a portion of the analyte to bind too strongly and elute slowly, resulting in asymmetric, tailing peaks. This phenomenon not only leads to poor resolution and cross-contamination of fractions but can also result in lower recovery of the desired compound.

This guide will walk you through the root causes and provide a systematic approach to achieving sharp, symmetrical peaks for your aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My aminopyridine is streaking badly on the TLC plate and tailing on the column. What is the quickest fix?

The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). For typical solvent systems like hexane/ethyl acetate or dichloromethane/methanol, adding 0.5-2% triethylamine (TEA) by volume will usually solve the problem.[1][2][3] The TEA acts as a competitive base, interacting with the acidic silanol sites on the silica and preventing your aminopyridine from binding too strongly.[1][4]

Q2: I added triethylamine (TEA), but I'm still seeing some tailing. What's next?

If TEA isn't completely effective or if you are using a highly polar mobile phase (e.g., high percentages of methanol), switching to a stronger base like ammonium hydroxide or using a pre-mixed methanolic ammonia solution (e.g., 7N NH₃ in MeOH) is a great next step.[1][5] You can prepare your eluent by adding 1-2% of this ammonia solution to the polar component (methanol) of your mobile phase.

Q3: Can the basic additives damage the silica gel column?

Yes, prolonged exposure to strong bases, especially in highly polar solvents like methanol, can slowly dissolve the silica gel matrix.[1][6] For routine purifications, this is generally not a significant issue. However, you should avoid using more than 10% of a basic methanol solution in your eluent and never store columns in a basic mobile phase.[1]

Q4: Are there alternatives to using mobile phase additives?

Absolutely. For particularly sensitive compounds or when additives might interfere with downstream applications, you can use alternative stationary phases. Basic alumina is a good choice for basic compounds. Additionally, modern "Type B" or end-capped silica columns, which have fewer accessible acidic silanol groups, can provide excellent peak shape without additives.[4][7][8]

In-Depth Troubleshooting Guide

Understanding the Mechanism of Tailing and Intervention

The core of the problem is the interaction between the basic analyte and the acidic stationary phase. Our goal is to disrupt this interaction.

Tailing_Mechanism cluster_0 Silica Surface cluster_1 Mobile Phase Silica Silica Aminopyridine Analyte (Basic Aminopyridine) Aminopyridine->Silica:f1 Strong Acid-Base Interaction (Causes Tailing)

Caption: Tailing mechanism of a basic aminopyridine on an acidic silica surface.

To achieve a clean separation, we must prevent this strong interaction. This is done by "masking" or "deactivating" the acidic silanol sites.

Solution_Mechanism cluster_0 Silica Surface Silica Silica Aminopyridine Analyte (Aminopyridine) TEA Additive (Triethylamine) TEA->Silica:f1 Competitive Binding (Masks Acidic Sites) Troubleshooting_Flowchart Start Start: Aminopyridine shows tailing on TLC/Column Add_TEA Action: Add 0.5-2% TEA to the mobile phase Start->Add_TEA Check_TEA Problem Solved? Add_TEA->Check_TEA Use_Ammonia Action: Use 1-2% of 7N NH3 in MeOH as polar solvent Check_TEA->Use_Ammonia No Success Success: Symmetrical Peak Achieved Check_TEA->Success Yes Check_Ammonia Problem Solved? Use_Ammonia->Check_Ammonia Pretreat_Silica Advanced: Pre-treat silica with TEA before packing Check_Ammonia->Pretreat_Silica No Check_Ammonia->Success Yes Check_Pretreat Problem Solved? Pretreat_Silica->Check_Pretreat Alternative_Phase Consider Alternative: Use Basic Alumina or Amine-functionalized Silica Check_Pretreat->Alternative_Phase No Check_Pretreat->Success Yes End Contact Technical Support Alternative_Phase->End

References

Technical Support Center: Optimizing Solvent Systems for 6-(Methylthio)pyridin-3-amine Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-(Methylthio)pyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on developing and troubleshooting recrystallization protocols for this compound. The advice herein is structured in a question-and-answer format to directly address common challenges and strategic considerations.

Section 1: Foundational Knowledge & Solvent Selection

This section addresses the preliminary steps and theoretical considerations required before beginning an experiment.

Q1: What are the key physicochemical properties of this compound that influence solvent selection?

Understanding the subject molecule's structure is paramount. This compound possesses three key functional groups that dictate its solubility and behavior:

  • Pyridine Ring : The nitrogen atom in the pyridine ring is basic and can participate in hydrogen bonding. This imparts a degree of polarity and suggests that polar solvents may be effective. However, pyridinic structures can sometimes crystallize less readily than their non-heteroaromatic counterparts.[1]

  • Amino Group (-NH₂) : This is a primary amine, which is also basic and a strong hydrogen bond donor and acceptor. This feature significantly increases the molecule's polarity and its potential for solubility in protic solvents like alcohols or water.

  • Methylthio Group (-SCH₃) : This thioether group is less polar than the other two but contributes to the overall molecular weight and van der Waals interactions. It is also a potential site for oxidation, a factor to consider during heating.

The combination of these groups results in a moderately polar, basic compound. Its purification by recrystallization hinges on finding a solvent or solvent system that can effectively differentiate the desired compound from its impurities based on solubility.

Q2: What is the guiding principle for selecting an optimal recrystallization solvent?

The ideal solvent for recrystallization follows the principle of differential solubility: the compound of interest should be highly soluble at an elevated temperature but sparingly soluble or insoluble at a lower temperature (e.g., room temperature or 0-4 °C).[2][3] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. Key characteristics of a good solvent include:

  • High solubility for the compound at its boiling point.

  • Low solubility for the compound at low temperatures.

  • Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

  • A boiling point that is below the melting point of the compound to prevent "oiling out." [4]

  • Chemical inertness: The solvent must not react with the compound.[2]

  • Volatility: It should be sufficiently volatile for easy removal from the purified crystals.[2]

Q3: Which solvents are a good starting point for screening with this compound?

Given the compound's structure, a systematic screening approach across a range of solvent polarities is recommended. A study on the closely related 2-aminopyridine showed its solubility is highest in polar aprotic solvents like NMP and DMF, followed by alcohols, and lowest in nonpolar hydrocarbons like cyclohexane.[5] This provides a strong basis for initial solvent selection.

The following table summarizes potential solvents, ordered by polarity, and provides a rationale for their use.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Outcome
Toluene 1112.4Aromatic solvent. May dissolve the compound when hot. Good for compounds with aromatic rings.[1]
Ethyl Acetate 776.0Medium polarity ester. A common choice for recrystallization.[6] May work well in a co-solvent system with hexane.
Acetone 5621A polar aprotic solvent. Often a good solubilizer, potentially too good even when cold.[6]
Isopropanol 8218A polar protic solvent. Less polar than ethanol/methanol, offering a good balance of solubility.
Ethanol (95%) 7825A versatile and common polar protic solvent. Often effective for compounds with H-bonding groups.[6]
Methanol 6533Highly polar protic solvent. May be too effective, leading to high solubility even at low temperatures and thus poor recovery.
Acetonitrile 8238A polar aprotic solvent. Can be effective for moderately polar compounds.
Water 10080Highly polar. Given the amine and pyridine groups, some solubility is expected, especially when hot.[6] May be a good anti-solvent.

Section 2: Experimental Protocols & Workflows

This section provides actionable, step-by-step procedures for laboratory execution.

Q4: How do I perform an efficient small-scale solvent screening experiment?

Objective: To rapidly identify promising single or binary solvent systems for recrystallization.

Methodology:

  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (e.g., toluene, ethyl acetate, isopropanol, ethanol) dropwise, vortexing after each addition. Add up to 0.5 mL. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heating : Place the test tubes that showed poor room-temperature solubility into a heated sand bath or heating block. Slowly increase the temperature, vortexing periodically. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling : Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod to induce nucleation.[7][8]

  • Ice Bath : Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation : Assess the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

SolventSelection cluster_results Evaluate Results start Start: Crude this compound test_single Test solubility in single solvents (e.g., Toluene, IPA, EtOH, Acetone) start->test_single result_insoluble Insoluble Even When Hot test_single->result_insoluble Outcome 1 result_soluble_cold Soluble at Room Temp test_single->result_soluble_cold Outcome 2 result_good Soluble Hot, Insoluble Cold test_single->result_good Outcome 3 decision_insoluble Use as Anti-Solvent in a Binary System result_insoluble->decision_insoluble decision_soluble_cold Use as 'Good' Solvent in a Binary System result_soluble_cold->decision_soluble_cold decision_good Optimize Single Solvent Recrystallization result_good->decision_good binary_system Develop Binary System: 1. Dissolve in min. 'Good' Solvent (hot) 2. Add Anti-Solvent dropwise until cloudy 3. Re-heat to clarify, then cool slowly decision_insoluble->binary_system decision_soluble_cold->binary_system

Caption: Workflow for selecting a recrystallization solvent system.

Section 3: Troubleshooting Common Recrystallization Issues

This section is dedicated to resolving specific problems that may arise during the experiment.

Q5: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

Cause : Oiling out occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is common for compounds with low melting points or when the solution is highly supersaturated. The presence of impurities can also promote oiling.[8]

Solutions :

  • Increase Solvent Volume : The most direct solution is to re-heat the mixture to dissolve the oil, add more hot solvent (10-20% more), and then allow it to cool more slowly.[4][8] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

  • Slow Down Cooling : Rapid cooling encourages supersaturation and oiling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Change Solvents : Switch to a lower-boiling point solvent. This ensures the solution cools to a lower temperature before saturation is reached. Alternatively, a different solvent system may have a different solubility curve that is less prone to oiling.

  • Scratch or Seed : As the solution cools but before oiling begins, vigorously scratching the inner surface of the flask with a glass rod can create nucleation sites and promote crystal growth over oiling.[4] Adding a seed crystal of the pure compound achieves the same goal.[7]

Q6: My final product recovery is very low. How can I improve the yield?

Cause : Low recovery is most often caused by using an excessive amount of solvent, where a significant portion of the compound remains dissolved in the cold mother liquor.[7][9] It can also occur if the compound has considerable solubility even in the cold solvent.

Solutions :

  • Minimize Solvent Usage : Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[7] This ensures the solution becomes saturated upon a small decrease in temperature.

  • Reduce Mother Liquor Volume : If you suspect too much solvent was used, you can evaporate a portion of the solvent from the filtrate (mother liquor) and cool it again to recover a second crop of crystals.[7][9] Note that this second crop may be less pure.

  • Optimize Cooling : Ensure the crystallization mixture is thoroughly cooled. Placing the flask in an ice-salt bath or a refrigerator can lower the temperature further, decreasing the solubility of your compound and increasing precipitation.[7]

  • Switch to a Different Solvent System : Select a solvent in which your compound has lower solubility at cold temperatures. An anti-solvent system is often effective here. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid, then heat to re-dissolve before cooling.[7]

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Recrystallization oil_out Compound Oiled Out start->oil_out no_crystals No Crystals Formed start->no_crystals low_yield Low Product Recovery start->low_yield sol_oil_1 Re-heat, add more solvent, and cool slowly oil_out->sol_oil_1 sol_oil_2 Switch to a lower boiling point solvent oil_out->sol_oil_2 sol_no_xtal_1 Is solution supersaturated? no_crystals->sol_no_xtal_1 Check action_evap Reduce solvent volume by evaporation & re-cool low_yield->action_evap sol_yield_1 Cool to lower temperature (ice bath/refrigerator) low_yield->sol_yield_1 sol_yield_2 Concentrate mother liquor for a second crop low_yield->sol_yield_2 sol_no_xtal_2 Too much solvent used? sol_no_xtal_1->sol_no_xtal_2 No action_scratch Scratch flask or add seed crystal sol_no_xtal_1->action_scratch Yes sol_no_xtal_2->action_evap Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q7: The purified crystals are colored, but the crude material was not. What happened?

This typically indicates degradation of the sample, possibly due to prolonged heating. Amines and thioethers can be susceptible to air oxidation, which can be accelerated at high temperatures, forming colored impurities. Try using a lower-boiling solvent or reducing the time the solution spends at high temperatures. Performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent this.

Q8: Should I consider crystallizing this compound as a salt?

Yes, this is an excellent alternative strategy, especially if the free base is difficult to crystallize.[6] As a basic compound, it will readily form salts with acids.

  • Procedure : Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ethanol). Add a solution of an acid like HCl (e.g., HCl in diethyl ether or isopropanol) dropwise. The resulting salt (e.g., the hydrochloride salt) is often much more crystalline and may precipitate directly.

  • Advantages : Salts often have very different solubility profiles than the free base, providing a powerful purification method. They typically have higher melting points, reducing the risk of oiling out.

  • Consideration : This adds a step to the overall process, as you will need to neutralize the salt to recover the free base for subsequent reactions if required.

Q9: Can I use a rotary evaporator to speed up cooling?

No, a rotary evaporator should not be used for cooling. Its purpose is to remove solvent under reduced pressure.[8] Rapid cooling is detrimental to forming pure, well-defined crystals as it encourages the trapping of impurities within the crystal lattice.[9] Slow, gradual cooling is essential for selective crystallization.

References

Technical Support Center: Synthesis of Methylthio-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methylthio-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section focuses on specific problems you might encounter at the bench. We diagnose the likely causes and provide actionable steps to resolve them.

Question 1: My SNAr reaction of a 2-chloropyridine with sodium thiomethoxide is giving a low yield, and I'm isolating a significant amount of a symmetrical disulfide (CH₃-S-S-CH₃). What is happening and how can I prevent it?

Answer:

This is a classic issue where the nucleophile is consumed by an oxidative side reaction. The formation of dimethyl disulfide indicates that your sodium thiomethoxide is being oxidized. This can happen for a couple of reasons:

  • Atmospheric Oxygen: Thiolates are notoriously sensitive to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities that can catalyze the reaction.

  • Reaction Temperature: While many SNAr reactions require heat to proceed at a reasonable rate, elevated temperatures can also accelerate the rate of this oxidative side reaction.[1]

Troubleshooting Protocol:

  • Deoxygenate Your Reaction: Before adding the thiolate, thoroughly degas your solvent by bubbling an inert gas (like nitrogen or argon) through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction setup.

  • Use Fresh, High-Quality Reagents: Ensure your sodium thiomethoxide is pure and has been stored under an inert atmosphere. If possible, use a freshly prepared solution or a recently opened bottle.

  • Optimize Temperature: Run a temperature screen. While higher temperatures can increase the rate of the desired SNAr reaction, they can also promote side reactions.[1][2] Start at a lower temperature (e.g., room temperature or 50°C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is too slow.

  • Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction at lower temperatures by improving the solubility and reactivity of the nucleophile, thus outcompeting the oxidative pathway.

Question 2: I'm trying to S-methylate 2-mercaptopyridine (pyridine-2-thione) with methyl iodide, but I'm getting a mixture of products, including what appears to be an N-methylated byproduct. How can I improve the S-selectivity?

Answer:

This is a common regioselectivity challenge. Pyridine-2-thione exists in a tautomeric equilibrium with 2-thiopyridone. The nitrogen in the pyridone form is also nucleophilic and can compete with the sulfur for the methylating agent. This competition between N-alkylation and S-alkylation is a known issue.[1]

The selectivity is highly dependent on the reaction conditions, particularly the base and solvent.

  • Hard and Soft Acids and Bases (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Methyl iodide is a relatively soft electrophile. According to HSAB theory, soft-soft interactions are favored. However, under certain conditions, the harder nitrogen can still react.

  • Influence of the Base: A strong base will fully deprotonate the thione, creating the thiolate anion, which is a very soft and potent S-nucleophile. A weaker base might only partially deprotonate it, or coordinate with the nitrogen, potentially favoring N-alkylation.

Protocol for Maximizing S-Alkylation:

ParameterRecommendation for S-SelectivityRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).A strong base ensures complete formation of the thiolate, which is a superior S-nucleophile.
Solvent Use a polar aprotic solvent like DMF or Acetonitrile.These solvents effectively solvate the cation of the base but do not strongly solvate the thiolate anion, leaving it highly reactive.
Temperature Run the reaction at a lower temperature (0°C to room temperature).Lower temperatures often increase the kinetic selectivity for the softer sulfur atom.
Order of Addition Add the base to the pyridine-2-thione first to pre-form the thiolate. Stir for a short period (e.g., 15-30 mins) before slowly adding the methyl iodide.This ensures the highly S-nucleophilic thiolate is the predominant species present when the electrophile is introduced.
Question 3: My reaction to form a 2-(methylthio)pyridine worked, but upon workup and purification, I am seeing byproducts with higher molecular weights, suggesting oxidation to the corresponding sulfoxide and sulfone. How can I avoid this?

Answer:

The sulfur atom in a methylthio group is electron-rich and susceptible to oxidation. This can happen during the reaction itself if oxidizing agents are present, or more commonly, during the workup and purification steps.

  • Oxidizing Agents: Unintentional exposure to oxidants, even mild ones, can lead to the formation of methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) pyridines.[1]

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and, when combined with air, can sometimes promote the oxidation of sensitive sulfides, especially if the compound spends a long time on the column.

Mitigation Strategies:

  • Careful Workup: During the aqueous workup, avoid using any oxidizing agents. If you need to neutralize the reaction, use a non-oxidizing acid or base (e.g., saturated NaHCO₃ solution, dilute HCl).

  • Purification Considerations:

    • Minimize Column Time: Purify the compound as quickly as possible.

    • Deactivate Silica: Consider using silica gel that has been treated with a small amount of a base, like triethylamine (~1% in the eluent), to neutralize acidic sites.

    • Alternative Media: If the problem persists, consider using a less acidic stationary phase like alumina for chromatography.

  • Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.

Frequently Asked Questions (FAQs)

This section covers broader questions about the reaction mechanisms and preventative strategies.

Question 4: What is the general mechanism for the SNAr synthesis of methylthiopyridines from halopyridines, and why is an electron-withdrawing group often required?

Answer:

The Nucleophilic Aromatic Substitution (SNAr) reaction is the most common method for this synthesis.[1][3] It is a two-step addition-elimination mechanism.

  • Step 1 (Addition): The nucleophile (e.g., CH₃S⁻) attacks the carbon atom bearing the leaving group (e.g., a halogen). This attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Step 2 (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (halide ion).

The presence of an electron-withdrawing group (EWG), especially at the ortho or para positions to the leaving group, is often crucial. The EWG stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step and accelerating the reaction.[1] Without this stabilization, harsh reaction conditions like high temperatures and strong bases are often required.[1][2]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Py_X Py-X (Halopyridine) Meisenheimer [Py(X)(SCH₃)]⁻ Meisenheimer Complex Py_X->Meisenheimer Step 1: Addition (Rate-Determining) Nu CH₃S⁻ (Nucleophile) Nu->Meisenheimer Py_Nu Py-SCH₃ Meisenheimer->Py_Nu Step 2: Elimination X_minus X⁻ Meisenheimer->X_minus

Caption: General mechanism for SNAr synthesis.

Question 5: Besides SNAr and S-methylation, are there other common strategies for synthesizing these compounds?

Answer:

Yes, while SNAr and the alkylation of pyridine-thiones are workhorse methods, other strategies exist, often employed for more complex substrates.

  • Metal-Catalyzed Cross-Coupling: Palladium or copper-catalyzed cross-coupling reactions can be used to form the C-S bond. These methods are powerful but can suffer from issues of metal contamination in the final product, which is a significant concern in drug development.[1]

  • Multicomponent Reactions (MCRs): Certain MCRs can build the substituted pyridine ring from simpler acyclic precursors, incorporating the methylthio group during the cyclization process.[4][5] These can be highly efficient but require specific starting materials.

  • Modification of Existing Pyridines: In some cases, a pyridine ring can be functionalized first with a sulfur-containing group that is then converted to the methylthio group.

The choice of method depends heavily on the starting material availability, the desired substitution pattern on the pyridine ring, and the scalability of the reaction.

Synthesis_Strategies Target Methylthio-Pyridine SNAr S N Ar Reaction (e.g., Halopyridine + CH₃S⁻) SNAr->Target Common Route Alkylation S-Alkylation (e.g., Pyridine-thione + CH₃I) Alkylation->Target Common Route Coupling Cross-Coupling (e.g., Py-X + CH₃SH) Coupling->Target Alternative MCR Multicomponent Reactions MCR->Target Alternative

Caption: Key synthetic routes to methylthio-pyridines.

References

Removal of unreacted starting materials from 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 6-(Methylthio)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient (API). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in removing unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for the common synthesis involving the reaction of a halopyridine with a thiol source, you can typically expect to find:

  • Unreacted Starting Materials: This is often the primary source of contamination and may include compounds like 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine.

  • Excess Thiol Source: Unreacted sodium thiomethoxide or other thiolating agents.

  • Hydrolysis Products: Formation of the corresponding hydroxypyridine derivative if water is present in the reaction.

  • Oxidation Products: The methylthio group can be susceptible to oxidation, leading to the formation of sulfoxide or sulfone byproducts.

  • Isomeric Byproducts: Depending on the reaction conditions, you may have minor amounts of other positional isomers.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. A good first step is to perform an aqueous work-up followed by an acid-base extraction. This will help to remove baseline impurities and protonate your desired amine, allowing for its separation from neutral organic impurities.

Q3: I am observing significant tailing of my product spot on the TLC plate during column chromatography. How can I improve the separation?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on silica gel, which is inherently acidic. This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To counteract this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your eluent.[1][2] This will effectively neutralize the acidic sites on the silica gel, leading to more symmetrical peak shapes and improved separation.

Q4: What are some good solvent systems for the recrystallization of this compound?

A4: Finding the ideal recrystallization solvent often requires some experimentation. For aminopyridine derivatives, a good starting point is to screen solvents of varying polarity.[3] Common choices include:

  • Single Solvent Systems: Ethanol, isopropanol, or ethyl acetate.

  • Two-Solvent Systems: A combination of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a "poor" solvent in which it is less soluble (e.g., hexanes, heptane) can be very effective.[4]

It is also worth considering the use of an acidic solvent like acetic acid in a mixture, which can sometimes aid in the crystallization of basic compounds.[5]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low or No Product Recovery After Acid-Base Extraction - Incomplete protonation of the amine. - Product salt is soluble in the organic layer. - Incomplete basification during back-extraction.- Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial extraction. - Use a more polar organic solvent for the initial dissolution. - Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) before back-extracting the product.
Product "Oils Out" During Recrystallization - Solution is supersaturated. - Cooling is too rapid. - Presence of impurities inhibiting crystallization.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Consider a preliminary purification by column chromatography.
Co-elution of an Impurity with the Product During Column Chromatography - The chosen eluent system has insufficient resolving power.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation between the product and the impurity. - Consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography.
Product Appears Unstable on Silica Gel (e.g., streaking, decomposition) - The acidic nature of silica gel is causing degradation of the product.- Deactivate the silica gel by pre-treating it with triethylamine.[1] - Use a less acidic stationary phase like neutral alumina. - Minimize the time the product is on the column by using flash chromatography techniques.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral impurities like unreacted 2-chloro-5-nitropyridine and acidic byproducts.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL per gram of crude material). The basic amine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the pH is approximately 9-10. You should observe the free amine precipitating out or forming an oil.

  • Back-Extraction: Extract the basified aqueous solution with ethyl acetate (3 x 15 mL per gram of crude material).

  • Washing and Drying: Combine the organic layers from the back-extraction, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction cluster_start Initial Mixture cluster_extraction Acidic Extraction cluster_basification Basification cluster_back_extraction Back-Extraction cluster_final Final Product Crude Crude Product in Ethyl Acetate Add_HCl Add 1 M HCl Crude->Add_HCl Separate1 Separate Layers Add_HCl->Separate1 Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 Collect Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Discard Add_NaOH Add 1 M NaOH to Aqueous Layer Aqueous1->Add_NaOH Basified Basified Aqueous (Free Amine) Add_NaOH->Basified Add_EtOAc Add Ethyl Acetate Basified->Add_EtOAc Separate2 Separate Layers Add_EtOAc->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Amine) Separate2->Organic2 Collect Purified Purified This compound Organic2->Purified Dry & Evaporate

Caption: Workflow for the purification of this compound by acid-base extraction.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% TEA to the eluent to prevent tailing. Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully load the sample onto the top of the column. Begin elution with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Diagram of Column Chromatography Workflow:

ColumnChromatography Start Crude Product TLC TLC Analysis (Determine Eluent) Start->TLC Load Load Sample Start->Load Pack Pack Column (Silica Gel + Eluent) TLC->Pack Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: General workflow for purification by flash column chromatography.

References

Technical Support Center: Navigating the Scale-Up of 6-(Methylthio)pyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in the large-scale synthesis of 6-(Methylthio)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this vital building block from laboratory-scale synthesis to pilot plant or manufacturing scale. Here, we will delve into the practical challenges, provide troubleshooting guidance, and answer frequently asked questions to ensure a safe, efficient, and scalable production process.

Introduction to the Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. While its synthesis may appear straightforward on paper, the scale-up process introduces a host of challenges that can impact yield, purity, and safety. This guide will focus on the most common and industrially viable synthetic route: the nucleophilic aromatic substitution (SNAr) of 3-amino-6-chloropyridine with a methylthiolating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of 3-amino-6-chloropyridine with a methylthiolating agent, typically sodium thiomethoxide (NaSMe). The pyridine ring is activated towards nucleophilic attack at the 6-position due to the electron-withdrawing effect of the ring nitrogen.[1][2]

Q2: What are the primary safety concerns when working with sodium thiomethoxide on a large scale?

A2: Sodium thiomethoxide is a hazardous material that requires careful handling. Key concerns include:

  • Flammability: It is a flammable solid and can ignite with exposure to heat, sparks, or open flames.[3][4]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[3][4]

  • Toxicity: It is toxic if swallowed or inhaled.[3][4]

  • Reaction with Acid: Contact with acids will liberate highly toxic and flammable methanethiol gas.

Strict adherence to safety protocols, including the use of personal protective equipment (PPE), inert atmosphere operations, and proper quenching procedures, is paramount.

Q3: My aminopyridine product shows significant tailing during silica gel column chromatography. How can I improve the separation?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Q4: What are the most suitable analytical techniques for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reverse-phase method with UV detection is typically employed.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[5]

Troubleshooting Guide

Problem 1: Low Conversion or Stalled Reaction
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Reagent Activity Ensure the sodium thiomethoxide is fresh and has been stored under an inert atmosphere to prevent oxidation or hydrolysis.Moisture and air can degrade the nucleophilicity of the thiomethoxide, leading to reduced reactivity.
Inadequate Temperature Gradually increase the reaction temperature. Monitor for any increase in byproduct formation via in-process controls (e.g., TLC or HPLC).SNAr reactions on less activated systems may require higher thermal energy to overcome the activation barrier. However, excessive heat can lead to side reactions.
Poor Solvent Choice Consider using a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents can effectively solvate the cation (Na⁺) and leave the thiomethoxide anion more "naked" and nucleophilic, thus accelerating the reaction rate.
Presence of Water Ensure all reagents and solvents are anhydrous.Water can react with sodium thiomethoxide, reducing its effective concentration and potentially leading to the formation of 6-hydroxy-pyridin-3-amine as a byproduct.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Action Scientific Rationale
Oxidation of the Methylthio Group Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up. Use degassed solvents.The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially at elevated temperatures or in the presence of trace oxygen.
Dimerization or Polymerization Control the addition rate of the nucleophile and maintain a homogeneous reaction mixture with efficient stirring.Localized high concentrations of reagents can sometimes lead to undesired side reactions.
Side Reactions on the Amino Group Consider N-protection of the amino group if other troubleshooting steps fail, though this adds steps to the overall synthesis.While less likely under these conditions, the amino group could potentially react with other electrophiles if present.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Action Scientific Rationale
Emulsion Formation During Work-up Add brine (saturated aqueous NaCl) to the aqueous layer to increase its ionic strength. Allow the mixture to stand for an extended period without agitation.The increased ionic strength of the aqueous phase can help to break up emulsions by altering the phase densities and interfacial tension.
Product is Water-Soluble If the product has significant water solubility, perform multiple extractions with a suitable organic solvent. Consider a continuous liquid-liquid extraction for larger scales.Repeated extractions are necessary to efficiently recover polar products from an aqueous phase.
Co-elution of Impurities in Chromatography Optimize the mobile phase composition. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reverse-phase HPLC for preparative scale).Changing the selectivity of the chromatographic system can often resolve co-eluting impurities.
"Oiling Out" During Recrystallization Ensure the solution is not supersaturated by adding a small amount of additional solvent. Cool the solution slowly and introduce a seed crystal if available. Scratch the inside of the flask to create nucleation sites."Oiling out" occurs when the solubility of the compound is exceeded too rapidly for crystal lattice formation. Slower cooling and providing nucleation points can promote proper crystallization.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Safety Precaution: This reaction should be conducted in a well-ventilated fume hood or an appropriate reactor system. All reagents are hazardous and should be handled with appropriate PPE. The reaction is exothermic and requires careful temperature control.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser is charged with anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: 3-amino-6-chloropyridine (1.0 eq) is added to the reactor, and the mixture is stirred until all solids are dissolved.

  • Nucleophile Preparation: In a separate vessel, sodium thiomethoxide (1.1 - 1.5 eq) is slurried in anhydrous DMF under a nitrogen atmosphere.

  • Reaction: The sodium thiomethoxide slurry is added portion-wise to the reactor, maintaining the internal temperature below a set point (e.g., 25-30 °C) using a chiller circulating through the reactor jacket. A slight exotherm is expected.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 60-80 °C) and monitored by HPLC until the consumption of the starting material is complete.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is slowly quenched by adding it to a stirred vessel containing water.

    • The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, optionally with 0.5% triethylamine to prevent tailing. Alternatively, for higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be performed.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of mobile phase A and B.

Visualizing the Workflow and Troubleshooting

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification 3-amino-6-chloropyridine 3-amino-6-chloropyridine Reaction Reaction 3-amino-6-chloropyridine->Reaction Sodium_thiomethoxide Sodium_thiomethoxide Sodium_thiomethoxide->Reaction Crude_Product Crude_Product Reaction->Crude_Product DMF, 60-80°C Quench Quench Crude_Product->Quench Water Extraction Extraction Quench->Extraction Organic Solvent Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Chromatography Chromatography Drying_Concentration->Chromatography Recrystallization Recrystallization Drying_Concentration->Recrystallization Pure_Product Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Low_Yield->Impure_Product No Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Yes Inert_Atmosphere Ensure Inert Atmosphere Impure_Product->Inert_Atmosphere Yes Success Process Optimized Impure_Product->Success No Increase_Temp Increase Temperature Check_Reagents->Increase_Temp Change_Solvent Change Solvent Increase_Temp->Change_Solvent Change_Solvent->Success Optimize_Chromatography Optimize Chromatography Inert_Atmosphere->Optimize_Chromatography Recrystallize Recrystallize Optimize_Chromatography->Recrystallize Recrystallize->Success

Caption: Decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Strategies to Avoid Over-Alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in amine alkylation reactions. Over-alkylation is a common yet controllable side reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired mono-alkylated amine products with high fidelity.

The Core Challenge: Why Does Over-Alkylation Occur?

Direct alkylation of amines with reagents like alkyl halides is often plagued by the formation of poly-alkylated byproducts. The fundamental issue lies in the escalating nucleophilicity of the products.[1][2][3]

  • Increasing Nucleophilicity: A primary amine (RNH₂) is generally more nucleophilic than ammonia (NH₃), and a secondary amine (R₂NH) is more nucleophilic than a primary amine.[1][2]

  • The "Runaway Train" Effect: Once the initial alkylation occurs, the resulting secondary amine is a more potent nucleophile than the starting primary amine. This makes it more likely to react with the remaining alkylating agent, leading to a tertiary amine (R₃N). This process can continue, ultimately forming a quaternary ammonium salt (R₄N⁺X⁻).[1][2][3] This competitive reaction cascade makes controlling the reaction to isolate the desired secondary amine a significant synthetic challenge.[3][4][5]

Steric hindrance can sometimes mitigate this effect; for example, the formation of a bulky tertiary amine can slow down the subsequent reaction to a quaternary salt.[1][3]

OverAlkylation cluster_nucleophilicity Increasing Nucleophilicity & Reactivity NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 NH3->RNH2 + R-X R2NH Secondary Amine (R₂NH) RNH2->R2NH RNH2->R2NH + R-X R3N Tertiary Amine (R₃N) R2NH->R3N R2NH->R3N + R-X R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X RX Alkylating Agent (R-X)

Caption: The over-alkylation cascade in amine synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q1: I'm trying to synthesize a secondary amine from a primary amine via direct alkylation but I'm getting a mixture of di- and tri-alkylated products. What's going wrong and how can I fix it?

This is the classic over-alkylation problem. Your product is more reactive than your starting material. Here are several strategies to promote selective mono-alkylation:

Strategy 1: Stoichiometric Control
  • Use a Large Excess of the Starting Amine: By using a 5- to 10-fold excess of the primary amine relative to the alkylating agent, you can statistically favor the reaction of the alkylating agent with the more abundant starting material.[1] This approach is most practical when the amine is inexpensive and easily separable from the product.[6]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain its concentration at a very low level. This minimizes the chance for the newly formed, more nucleophilic secondary amine to react before the starting amine does.[7]

Strategy 2: Modifying Reaction Conditions

Careful optimization of reaction parameters can significantly improve selectivity.[6]

ParameterRecommendationRationale
Solvent Use non-polar, aprotic solvents.Solvents like THF or DMF are commonly used.[8] The choice can influence reaction rates and selectivity.
Base Use a hindered or mild base.A strong, non-nucleophilic base is often required to neutralize the HX byproduct.[9] The choice of base can be critical for selectivity.[6]
Temperature Lower the reaction temperature.Lowering the temperature can sometimes favor the desired mono-alkylation by reducing the rate of the subsequent, undesired reactions.
Strategy 3: Choose a Superior Method - Reductive Amination

For reliable and controlled mono-N-alkylation, reductive amination is often the preferred method over direct alkylation.[1][2][10][11]

  • Mechanism: This one-pot, two-step process involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate. This imine is then selectively reduced to the target secondary amine.[2][10]

  • Why it Works: The reaction pathway avoids the formation of a more nucleophilic amine intermediate that can compete for the alkylating agent.[1][10] It is a highly versatile and chemoselective method.[11][12]

ReductiveAmination Start Primary Amine (R¹-NH₂) + Carbonyl (O=CHR²R³) Imine Imine Intermediate [R¹-N=CR²R³] Start->Imine Formation Product Secondary Amine (R¹-NH-CHR²R³) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine ProtectingGroup Start Primary Amine (R-NH₂) Protect Protect (e.g., +Boc₂O) Start->Protect Protected Protected Amine (R-NHBoc) Protect->Protected React Perform Other Reaction(s) Protected->React Deprotect Deprotect (e.g., +TFA) React->Deprotect Product Final Product Deprotect->Product

References

Technical Support Center: Optimizing Reactions with 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylthio)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions, with a specific focus on the critical parameters of temperature and pressure. As a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmaceuticals, understanding how to manipulate these parameters is key to achieving high yields and purity.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design robust, self-validating experiments.

Part 1: Fundamental Principles of Temperature and Pressure Control

Before troubleshooting specific issues, it is crucial to understand why temperature and pressure are such powerful levers in reaction optimization.

The Role of Temperature

Temperature is the most common variable adjusted to control a reaction's outcome. Its influence is primarily governed by the Arrhenius equation, which dictates that the rate of reaction increases with temperature. However, this is a double-edged sword:

  • Kinetics vs. Selectivity: While higher temperatures accelerate the desired reaction, they can also disproportionately increase the rates of undesired side reactions (e.g., decomposition, homocoupling), leading to lower selectivity and purity.[1] A common rule of thumb is to "heat it till it works or breaks," but a more nuanced approach involves careful screening to find the optimal kinetic window.[2]

  • Substrate and Catalyst Stability: this compound, like many substituted pyridines and palladium catalysts used in its coupling reactions, has a finite thermal stability.[3] Exceeding this thermal budget can lead to the degradation of starting materials, ligands, or the active catalyst, ultimately causing the reaction to stall or fail.

  • Solvent Boiling Point: The choice of solvent inherently limits the accessible temperature range at atmospheric pressure. High-boiling solvents like toluene, xylene, or dioxane are often used to achieve the necessary temperatures for challenging cross-coupling reactions.[4]

The Role of Pressure

Pressure is a less frequently adjusted parameter but can be critical in specific scenarios:

  • Elevating Boiling Points: By conducting a reaction in a sealed vessel, the internal pressure can be increased, allowing a solvent to be heated well beyond its normal boiling point. This is a common strategy to drive sluggish reactions to completion without changing the solvent system.

  • Gaseous Reagents: For reactions involving gaseous reagents (e.g., carbon monoxide in carbonylation, hydrogen in hydrogenation), the partial pressure of the gas directly influences its concentration in the solution phase, thereby affecting the reaction rate.

  • Microwave Chemistry: Microwave reactors utilize this principle, using sealed vessels to rapidly heat reactions to high temperatures and pressures, often dramatically reducing reaction times.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing specific advice for reactions involving this compound, such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[5][6][7]

Troubleshooting Common Issues

Q1: My cross-coupling reaction is not proceeding, or the yield is extremely low. What are the first steps to optimize temperature?

A1: Low conversion is a frequent issue, often stemming from insufficient thermal energy or catalyst deactivation.[1]

  • Initial Diagnosis: First, ensure all reagents are pure and the reaction is under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate palladium catalysts.[1]

  • Incremental Temperature Increase: If the reaction is clean but sluggish (i.e., only starting material is observed by TLC or LC-MS), incrementally increase the temperature. A good starting point is to raise the temperature in 10-20 °C intervals, monitoring the reaction at each stage. For example, if a reaction in toluene (b.p. 111 °C) is slow at 80 °C, increase it to 100 °C.

  • Consider a Higher Boiling Solvent: If you reach the boiling point of your solvent and the reaction is still incomplete, consider switching to a higher-boiling solvent (e.g., from dioxane to toluene, or toluene to xylene). Be mindful that solvent can have profound effects on reaction outcomes beyond just temperature.[8]

  • Check for Decomposition: If increasing the temperature leads to the appearance of multiple new spots on your TLC plate or a darkening of the reaction mixture, you may be exceeding the thermal stability of your substrate or catalyst. In this case, a lower temperature for a longer duration, or a more active catalyst system, may be required.

Q2: I'm observing significant byproduct formation, especially homocoupling or dehalogenation. How can temperature and pressure help?

A2: The formation of byproducts is a selectivity problem. Often, the activation energy for the desired reaction is different from that of the side reactions.

  • Lower the Temperature: Side reactions like homocoupling of boronic acids in Suzuki reactions can sometimes be disfavored by lowering the reaction temperature.[1] This may slow down your desired reaction, but the net result can be a cleaner product profile and a higher isolated yield.

  • Pressure is Not a Primary Tool Here: Pressure is unlikely to directly mitigate these specific side reactions unless they are related to the decomposition of a low-boiling solvent or reagent. Focus on temperature, catalyst, ligand, and base optimization first.[2]

Q3: My reaction requires a temperature of 140 °C, but my preferred solvent is dioxane (b.p. 101 °C). What is the safest way to achieve this?

A3: This is a perfect scenario for using pressure.

  • Use a Sealed-Vessel: Employ a pressure-rated sealed tube or a dedicated reactor designed for high-pressure work. This will contain the pressure generated as the solvent is heated past its boiling point.

  • Safety First: NEVER heat a closed system that is not pressure-rated. Standard round-bottom flasks are not designed to hold pressure and can explode. Ensure you are using appropriate equipment and a blast shield.

  • Monitor Pressure: If your reactor is equipped with a pressure gauge, monitor it. The pressure will increase as the temperature rises. This is expected.

  • Alternative: Microwave Reactor: A microwave reactor is an excellent tool for this purpose, as it uses sealed vessels and can achieve high temperatures and pressures rapidly and with precise control.

Frequently Asked Questions (FAQs)

What is a typical starting temperature for a Suzuki or Buchwald-Hartwig reaction with this compound?

For many palladium-catalyzed cross-coupling reactions, a starting temperature range of 80-110 °C is common.[1] Solvents like dioxane or toluene are frequently used. However, the optimal temperature is highly dependent on the specific substrates (e.g., aryl chlorides are less reactive and may require higher temperatures than bromides), catalyst, and ligand used.[2]

Is this compound thermally stable?

While specific high-temperature degradation studies are not widely published, related aminopyridines and thioethers can be sensitive to prolonged heating at very high temperatures.[3] It is recommended to store the compound in a cool, dark place under an inert atmosphere.[9] During reactions, if significant darkening or charring occurs upon heating, it's a strong indicator of decomposition.

When is it absolutely necessary to use a pressure vessel?

A pressure vessel is required under two main conditions:

  • When you need to heat a reaction significantly above the atmospheric boiling point of your chosen solvent.

  • When using a volatile or gaseous reagent where maintaining a specific partial pressure is necessary to achieve a sufficient concentration in the reaction mixture.

Part 3: Experimental Protocols & Data

Example Protocol: Temperature Screening for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for finding the optimal temperature for the reaction between this compound and a hypothetical aryl bromide.

Reaction: this compound + 4-Bromotoluene -> 6-(Methylthio)-N-(p-tolyl)pyridin-3-amine

Step-by-Step Methodology:

  • Setup: To three separate reaction vials, add this compound (1.0 eq), 4-bromotoluene (1.1 eq), the boronic acid/ester partner (1.5 eq), and a suitable base such as K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and ligand (e.g., XPhos, 0.04 eq) to each vial.[1]

  • Inerting: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to each vial to a concentration of 0.1 M.

  • Heating: Place each vial in a separate well of a pre-heated aluminum heating block set to different temperatures (e.g., Vial 1: 80 °C, Vial 2: 100 °C, Vial 3: 120 °C - this last one would require a sealed tube).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion to product and the presence of any byproducts.

  • Analysis: Continue monitoring over time (e.g., 4h, 8h, 24h) until the reaction with the highest, cleanest conversion is identified.

Data Presentation: Optimization Summary

The results from the screening experiment above can be summarized in a table for easy comparison.

VialTemperature (°C)Time (h)Conversion (%)Purity (by LCMS, Area %)Observations
1802445%>95%Clean but slow reaction
2100898%>95%Optimal conditions found
31204>99%85%Fast but byproduct formation

Note: This data is illustrative and serves as an example of how to present optimization results.

Part 4: Visualization & Workflows

Diagram: Troubleshooting Low Yield

This decision tree provides a logical workflow for troubleshooting low-yield reactions, with a focus on temperature and pressure adjustments.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents temp_issue Is Reaction Clean (No Byproducts)? check_reagents->temp_issue increase_temp Incrementally Increase Temperature (e.g., +20 °C) temp_issue->increase_temp Yes byproduct_issue Byproducts Observed? temp_issue->byproduct_issue No monitor Monitor by LC-MS/TLC increase_temp->monitor monitor->temp_issue sealed_tube Consider Sealed Tube / Microwave to Exceed Boiling Point monitor->sealed_tube success Reaction Optimized monitor->success Conversion OK lower_temp Lower Temperature to Improve Selectivity byproduct_issue->lower_temp Yes catalyst_screen Screen Different Catalysts / Ligands / Solvents byproduct_issue->catalyst_screen No, still low yield lower_temp->monitor catalyst_screen->monitor

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram: Experimental Workflow for Temperature Screening

This diagram illustrates the parallel workflow for screening multiple reaction temperatures.

Temp_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction prep 1. Prepare Master Mix (Substrates, Base, Solvent) aliquot 2. Aliquot into 3 Vials prep->aliquot catalyst 3. Add Catalyst & Inert Atmosphere aliquot->catalyst vial1 Vial 1 Heat at 80 °C catalyst->vial1 vial2 Vial 2 Heat at 100 °C catalyst->vial2 vial3 Vial 3 Heat at 120 °C catalyst->vial3 analysis 4. Monitor All Reactions (LC-MS / TLC) vial1->analysis vial2->analysis vial3->analysis

Caption: Parallel workflow for efficient temperature screening.

References

Technical Support Center: Minimizing Byproduct Formation in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to help you minimize byproduct formation and optimize your reaction outcomes.

Section 1: The Catalytic Cycle & Common Off-Cycle Pitfalls

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to troubleshooting, as most byproducts arise from competing, off-cycle pathways.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.[3][4]

However, several competing reactions can occur, leading to undesired byproducts and reduced yields. The diagram below illustrates the main catalytic cycle and highlights key off-cycle pathways that are the focus of this guide.

Buchwald_Hartwig_Cycle cluster_main Main Catalytic Cycle cluster_byproducts Off-Cycle Byproduct Pathways Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Decomposition Pd Black (Decomposition) Pd0->Decomposition Aggregation Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Hydrodehalogenation Ar-H (Hydrodehalogenation) OA_Complex->Hydrodehalogenation Reduction Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Desired Product) Amido_Complex->Product Beta_Hydride Alkene + Imine (β-Hydride Elimination) Amido_Complex->Beta_Hydride β-Hydride Elimination

Caption: The Buchwald-Hartwig catalytic cycle and key off-cycle pathways.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is generating a significant amount of the hydrodehalogenated arene (Ar-H). How can I prevent this?

A1: Hydrodehalogenation is a common byproduct where the aryl halide is reduced to the corresponding arene. This side reaction can arise from several pathways, including the reaction of the palladium catalyst with the base or other nucleophiles before oxidative addition, or a competing reduction of the oxidative addition complex.[1]

Probable Causes & Recommended Solutions:

  • Cause 1: Base-Mediated Reduction. Strong alkoxide bases (e.g., NaOtBu, KOtBu) can sometimes act as hydride donors, especially at elevated temperatures.

    • Solution: Switch to a weaker, non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄.[5] While this may require higher temperatures, it often provides a cleaner reaction profile. For substrates sensitive to strong bases, soluble organic bases like DBU can also be effective.[5][6]

  • Cause 2: Inefficient Reductive Elimination. If the final reductive elimination step is slow, the palladium-amido complex has more time to undergo side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.[7][8] The steric bulk of these ligands helps to create a monoligated palladium species which is highly active.

  • Cause 3: Solvent Effects. The solvent can influence the solubility and reactivity of intermediates.

    • Solution: Toluene and dioxane are generally good starting points.[5] For aryl iodides, which can sometimes be problematic due to iodide inhibition, using a solvent where the byproduct sodium iodide (NaI) is insoluble can suppress this effect.[2]

Q2: I am coupling an aliphatic amine that has a β-hydrogen, and I'm seeing alkene and imine byproducts. What is happening and how do I stop it?

A2: You are observing byproducts from β-hydride elimination. This is a classic decomposition pathway for organometallic complexes containing alkyl groups with β-hydrogens.[9] The palladium-amido intermediate, instead of undergoing reductive elimination, can eliminate a palladium-hydride species, leading to an enamine or imine and the reduced arene.[10]

Probable Causes & Recommended Solutions:

  • Cause 1: Slow Reductive Elimination vs. Fast β-Hydride Elimination. This is the most common cause. The rate of the desired C-N bond formation must be faster than the rate of β-hydride elimination.

    • Solution 1: Ligand Choice is Critical. Use ligands that accelerate reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[1][7] Their steric hindrance favors a three-coordinate intermediate that undergoes reductive elimination more rapidly.

    • Solution 2: Use Chelating Ligands. Bidentate phosphine ligands with a large bite angle, such as Xantphos, can also suppress β-hydride elimination by occupying two coordination sites and preventing the formation of the geometry required for elimination.[2][6]

  • Cause 2: High Reaction Temperature. Higher temperatures can favor elimination pathways.

    • Solution: If possible, run the reaction at a lower temperature. This may require a more active catalyst system (e.g., a more electron-rich ligand or a palladium precatalyst) to achieve a reasonable reaction rate.[11]

Q3: My reaction is forming diarylamine or triarylamine byproducts. How can I improve the selectivity for monoarylation?

A3: The formation of multiple arylation products occurs when the primary amine product successfully competes with the starting amine as a nucleophile. This is particularly common when coupling primary amines or ammonia.[4]

Probable Causes & Recommended Solutions:

  • Cause 1: Product is More Reactive than Starting Material. The resulting secondary amine can sometimes be more nucleophilic or less sterically hindered than the primary starting amine.

    • Solution 1: Adjust Stoichiometry. Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) to favor the reaction with the starting material.

    • Solution 2: Use Highly Hindered Ligands. Extremely bulky ligands like tBuBrettPhos or QPhos can create a sterically crowded environment around the palladium center, which disfavors the coupling of the bulkier secondary amine product.[7][12]

  • Cause 2: Coupling with Ammonia. Direct coupling with ammonia is notoriously difficult to control.

    • Solution: Use an "ammonia equivalent" such as benzophenone imine or LiN(SiMe₃)₂. These reagents couple once and can be subsequently hydrolyzed to reveal the primary aniline.[4][7]

Q4: My reaction stalls, and I see palladium black precipitating. What causes this catalyst decomposition?

A4: The formation of palladium black indicates that the soluble, active Pd(0) catalyst is aggregating and precipitating out of solution, effectively killing the catalytic cycle.[13]

Probable Causes & Recommended Solutions:

  • Cause 1: Insufficient Ligand Stabilization. The phosphine ligand is crucial for stabilizing the Pd(0) intermediate. If the ligand concentration is too low or the ligand itself is unstable, decomposition can occur.

    • Solution 1: Increase Ligand:Palladium Ratio. A ratio of 1:1 to 2:1 (Ligand:Pd) is typical. For challenging reactions, a slightly higher ratio may be beneficial. However, excess ligand can sometimes inhibit the reaction, so this should be optimized.

    • Solution 2: Use a More Robust Ligand. Biarylphosphine ligands are generally more robust and resistant to oxidation than simple trialkylphosphines.[14]

  • Cause 2: Use of Palladium(II) Precursors. When using Pd(II) sources like Pd(OAc)₂, an in-situ reduction to Pd(0) is required.[5][15] If this reduction is inefficient or slow, side reactions can lead to decomposition.

    • Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, use a modern palladium precatalyst (e.g., an XPhos-Pd-G3 precatalyst). These precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently upon activation with a base.[5][11]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal ligand for my substrates?

A1: Ligand choice is arguably the most critical parameter and depends heavily on the nucleophile (the amine) and the electrophile (the aryl halide).[11][16] While screening is often necessary, some general guidelines apply.

Ligand ClassExample LigandsBest For...Key Feature
Bulky Biarylphosphines XPhos, RuPhos, SPhosGeneral purpose, aryl chlorides, primary & secondary amines, suppressing β-hydride elimination.[7][8]Steric bulk promotes fast reductive elimination.
Specialized Biarylphosphines BrettPhos, tBuBrettPhosSterically hindered primary amines, amides.[12]Highly specialized steric profiles.
Bidentate Phosphines BINAP, XantphosElectron-rich amines, suppressing β-hydride elimination.[2][4]Chelating effect can stabilize intermediates.
Ferrocene-Based Josiphos, QPhosPrimary amines (high selectivity for monoarylation), heteroaryl chlorides.[7]Unique steric and electronic properties.

Q2: What is the role of the base, and how do I select the right one?

A2: The base has a crucial role: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[15][17] The choice of base is a balance between reactivity and substrate compatibility.[18][19]

BasepKaH (approx.)Typical Use & Comments
Sodium tert-butoxide (NaOtBu) 19The most common strong base. Highly effective but can cause hydrodehalogenation and is incompatible with base-sensitive functional groups (e.g., esters).[5][12]
Lithium bis(trimethylsilyl)amide (LHMDS) 26A very strong, non-nucleophilic base. Useful for less acidic amines.
Potassium Phosphate (K₃PO₄) 12.3A good "weaker" inorganic base for base-sensitive substrates. Often requires higher temperatures.[5]
Cesium Carbonate (Cs₂CO₃) 10Another mild inorganic base. Its solubility in organic solvents is often beneficial.[5]

Q3: Can I run Buchwald-Hartwig reactions open to the air?

A3: Generally, no. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, deactivating the catalyst.[12] While modern, air-stable precatalysts have made reaction setup much easier, the reaction itself should be run under an inert atmosphere (e.g., Nitrogen or Argon) for best results and reproducibility.[12]

Section 4: General Protocol for Reaction Optimization

When facing a challenging substrate combination, a systematic approach to optimization is key. This workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Start: Low Yield or Significant Byproducts Check_Reagents 1. Verify Reagent Purity (Solvent, Base, Amine) Start->Check_Reagents Screen_Ligands 2. Screen Ligands (Start with XPhos/RuPhos) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases 3. Screen Bases (NaOtBu vs. K₃PO₄/Cs₂CO₃) Screen_Ligands->Screen_Bases Improvement? Screen_Solvents 4. Screen Solvents (Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents Improvement? Adjust_Temp 5. Adjust Temperature (Lower for elimination, Higher for slow reactions) Screen_Solvents->Adjust_Temp Improvement? Optimized Optimized Conditions Adjust_Temp->Optimized

Caption: A systematic workflow for optimizing Buchwald-Hartwig reactions.

Step-by-Step Protocol:

  • Setup: In a glovebox, add the aryl halide (1.0 equiv), palladium precatalyst (1-2 mol%), and ligand (if not part of the precatalyst) to a reaction vial equipped with a stir bar.

  • Addition: Add the amine (1.2 equiv) and the base (1.5-2.0 equiv).

  • Solvent: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to assess conversion and byproduct formation.

  • Screening: To optimize, set up parallel reactions in a multi-well plate, varying one parameter at a time (ligand, base, solvent, temperature) as outlined in the workflow above.

References

Technical Support Center: A Guide to the Storage and Handling of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-(Methylthio)pyridin-3-amine (CAS No. 29958-08-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. Due to its specific functional groups—an aromatic amine and a thioether—this compound requires careful handling to prevent degradation and ensure experimental reproducibility. This document provides in-depth answers to common questions and troubleshooting protocols based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] Based on its chemical structure, the primary concerns are oxidation and moisture. Therefore, we recommend the following conditions, summarized in the table below.

Q2: My sample of this compound has turned from a light-colored solid to a darker yellow/brownish oil over time. What is happening?

A2: This discoloration is a common indicator of degradation. The two primary culprits are the oxidation of the thioether group and the aromatic amine. Aromatic amines are known to darken upon exposure to air and light, while thioethers can oxidize to form sulfoxides and subsequently sulfones.[3][4][5] This process can be accelerated by heat and the presence of atmospheric oxygen. It is also possible that the compound, which may be hygroscopic, has absorbed moisture, leading to a change in its physical state.[1]

Q3: Is this compound sensitive to air and moisture?

A3: Yes, it is sensitive to both. The thioether (methylthio) group is susceptible to oxidation by atmospheric oxygen, a reaction that can be slow but is significant over long-term storage.[6][7] The aminopyridine moiety contributes to its hygroscopic nature and can also be prone to oxidative degradation.[1][8] Therefore, minimizing exposure to the atmosphere is critical for maintaining its purity.

Q4: What are the main chemical incompatibilities I should be aware of?

A4: You should avoid storing or mixing this compound with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, perchlorates) and strong acids.[9][10][11] Oxidizing agents will readily degrade the thioether group.[3][5] Strong acids will protonate the basic nitrogen atoms of the pyridine ring and the amino group, forming salts and potentially catalyzing undesired side reactions.

Part 2: Troubleshooting Guides

This section provides structured advice for specific issues you may encounter during your experiments.

Issue 1: Sample Discoloration and Inconsistent Physical Appearance
  • Symptoms: Your stock of this compound, which was initially an off-white or pale yellow solid, has darkened to yellow or brown. It may also appear clumpy, waxy, or have partially liquefied.

  • Root Cause Analysis: This is almost certainly due to chemical degradation. The color change points to the oxidation of the aromatic amine, while the change in consistency suggests moisture absorption (hygroscopicity) and/or the formation of lower-melting point oxidation byproducts like sulfoxides.

  • Troubleshooting Workflow:

    G start Symptom: Sample Discoloration/Clumping quarantine 1. Quarantine the Affected Stock (Prevents use in critical experiments) start->quarantine analyze 2. Assess Purity (Use HPLC, LC-MS, or NMR) quarantine->analyze decision 3. Purity Acceptable? analyze->decision use_caution Use with Caution (Adjust stoichiometry based on purity) decision->use_caution If >95% discard 4. Discard and Procure New Stock (Recommended for highest confidence) decision->discard If <95% or unknown peaks prevent 5. Implement Preventative Handling (See Protocol B) use_caution->prevent discard->prevent

    Caption: Workflow for addressing degraded samples.

  • Recommended Actions:

    • Quarantine the Stock: Immediately segregate the suspect vial to prevent its accidental use.

    • Assess Purity: If you have the analytical capabilities, dissolve a small amount in a suitable solvent (e.g., acetonitrile, methanol, or deuterated chloroform) and analyze it.

      • HPLC/LC-MS: Look for the appearance of new, more polar peaks, which could correspond to the sulfoxide or sulfone derivatives.[]

      • ¹H NMR: Compare the spectrum to a reference. Oxidation of the thioether to a sulfoxide (-S(O)CH₃) will typically shift the methyl proton signal downfield.

    • Make a Decision: If purity is below your experimental threshold (typically <95%), it is highly recommended to discard the stock and obtain a fresh supply. Using degraded material is a common source of failed reactions and irreproducible results.

    • Implement Preventative Measures: Review your storage and handling procedures (see Protocols below) to prevent future degradation.

Issue 2: Poor or Inconsistent Reaction Outcomes
  • Symptoms: You are experiencing low yields, unexpected byproducts, or complete failure of reactions where this compound is a key reactant.

  • Root Cause Analysis: The effective molar quantity of the active amine is lower than what you calculated due to the presence of degradation products. The sulfoxide or sulfone derivatives, for example, will not possess the same nucleophilicity or reactivity as the parent compound and may interfere with the desired chemical transformation.

  • Troubleshooting Workflow:

    G start Symptom: Inconsistent Reaction Results verify_reagents 1. Verify All Other Reagents & Conditions start->verify_reagents check_amine 2. Check Purity of this compound (Use Protocol C) verify_reagents->check_amine purity_ok 3. Purity Acceptable? check_amine->purity_ok troubleshoot_reaction Focus on Reaction Parameters (Solvent, Temp, etc.) purity_ok->troubleshoot_reaction Yes procure_new 4. Procure & Qualify New Batch purity_ok->procure_new No implement_handling 5. Implement Strict Handling Protocol (See Protocol B for all future uses) procure_new->implement_handling

    Caption: Workflow for troubleshooting poor reaction outcomes.

  • Recommended Actions:

    • Rule Out Other Variables: First, ensure that other reagents, solvents, and reaction conditions (temperature, atmosphere) are correct and optimized.

    • Verify Amine Purity: Perform a purity check on your current stock of this compound using the methods described in Protocol C. This should be a standard quality control step before beginning a new series of experiments.

    • Procure and Qualify a New Batch: If degradation is confirmed, obtain a new, high-purity lot of the compound. Before extensive use, run a small-scale reaction that is known to work to qualify the new batch.

    • Adopt Strict Handling Procedures: To ensure the new batch remains stable, strictly adhere to the handling protocol outlined below. Dispense only what is needed for immediate use and promptly return the main stock to proper storage.

Part 3: Recommended Protocols and Methodologies

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerator)[13]Slows the rate of oxidative and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thioether and amine functionalities.[3][5]
Light Amber vial or store in the darkMinimizes light-induced degradation of the aromatic amine.
Container Tightly sealed, airtight vialPrevents moisture ingress and exposure to atmospheric oxygen.[1][14]
Dispensing In a glovebox or under a stream of inert gasMinimizes exposure to air and humidity during handling.
Protocol A: Long-Term Storage
  • Upon receipt, inspect the container for a proper seal.

  • If the original container is large, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the main stock.

  • Backfill each vial with argon or nitrogen, seal tightly with a cap containing a chemically resistant liner (e.g., PTFE).

  • Wrap the vials in paraffin film for an extra barrier against moisture and air.

  • Place the sealed vials inside a secondary container with a desiccant.

  • Store the secondary container in a refrigerator at 2–8°C, away from light and incompatible chemicals.

Protocol B: Handling and Dispensing for Experiments
  • Allow the vial to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • If possible, open the vial and weigh the compound inside a glovebox or under a gentle stream of inert gas.

  • If an inert environment is not available, work quickly. Have all necessary equipment ready to minimize the time the vial is open.

  • Immediately after dispensing the required amount, flush the vial headspace with inert gas, reseal it tightly, wrap with paraffin film, and return it to the refrigerator.

Protocol C: Analytical Workflow for Purity Assessment
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent like acetonitrile or methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is a good starting point.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., determined by a UV-Vis scan, likely in the 250-350 nm range).

    • Analysis: A pure sample should show a single major peak. The presence of degradation products, such as the sulfoxide, will typically appear as earlier-eluting (more polar) peaks.[]

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the masses of the parent compound and any impurities. The expected mass increase for oxidation to sulfoxide is +16 amu, and to sulfone is +32 amu.

Part 4: Scientific Background: Key Degradation Pathways

Understanding the underlying chemical instability is key to preventing it. For this compound, the primary vulnerability is the oxidation of its sulfur atom.

Oxidation of the Thioether Moiety

The thioether group is readily oxidized, typically in a two-step process. The first oxidation converts the thioether to a sulfoxide. A stronger oxidant or more prolonged exposure can lead to a second oxidation, yielding a sulfone.[3][5][7] This process is often irreversible and fundamentally alters the electronic and steric properties of the molecule, rendering it unsuitable for most intended reactions.

G parent This compound (-S-CH₃) sulfoxide Sulfoxide Derivative (-S(O)-CH₃) parent->sulfoxide [O] (Air, H₂O₂, etc.) sulfone Sulfone Derivative (-S(O)₂-CH₃) sulfoxide->sulfone [O] (Stronger Oxidant)

Caption: Primary oxidative degradation pathway of the methylthio group.

This oxidative degradation is a significant concern because common laboratory environments contain sufficient oxygen and potential radical initiators (like light) to initiate this cascade.[3][4]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into molecular architecture. This guide offers a comprehensive analysis and predicted spectral assignment for 6-(Methylthio)pyridin-3-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, providing a robust framework for its characterization.

The Structural Landscape: Predicting Chemical Shifts

The electronic environment of the pyridine ring in this compound is modulated by two key substituents: an electron-donating amino (-NH₂) group at the 3-position and a methylthio (-SMe) group at the 6-position. The amino group is a strong activating group that increases electron density on the ring, particularly at the ortho and para positions, through resonance. This increased shielding is expected to shift the corresponding proton and carbon signals to a lower chemical shift (upfield). Conversely, the methylthio group, while possessing a sulfur atom with lone pairs capable of resonance donation, also exhibits an inductive electron-withdrawing effect. The interplay of these electronic influences, coupled with the inherent deshielding effect of the ring nitrogen, dictates the final chemical shifts.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display four distinct signals: three aromatic protons on the pyridine ring and a singlet for the methyl protons of the methylthio group.

Proton (Position) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-27.8 - 8.0Doublet (d)JH2-H4 ≈ 2-3 HzLocated ortho to the ring nitrogen, this proton is expected to be the most deshielded of the ring protons. It will exhibit a small meta-coupling to H-4.
H-46.8 - 7.0Doublet of Doublets (dd)JH4-H5 ≈ 8-9 Hz, JH4-H2 ≈ 2-3 HzThis proton is ortho to the strongly electron-donating amino group, leading to significant shielding. It will be split by both the adjacent H-5 (ortho-coupling) and the meta-positioned H-2.
H-57.1 - 7.3Doublet (d)JH5-H4 ≈ 8-9 HzThis proton is meta to the amino group and ortho to the methylthio group. It will primarily show a large ortho-coupling to H-4.
-SCH₃2.4 - 2.6Singlet (s)N/AThe methyl protons are not coupled to any other protons and will appear as a sharp singlet.
-NH₂3.5 - 4.5Broad Singlet (br s)N/AThe chemical shift of amine protons can be highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six signals: five for the pyridine ring carbons and one for the methyl carbon.

Carbon (Position) Predicted Chemical Shift (ppm) Rationale
C-2145 - 150This carbon, adjacent to the electronegative nitrogen, will be significantly deshielded.
C-3140 - 145The amino group's strong electron-donating effect will shield this carbon, but its direct attachment will also have a deshielding component. The net effect is a downfield shift.
C-4115 - 120This carbon is para to the methylthio group and ortho to the amino group, benefiting from the electron-donating effects of both, leading to significant shielding.
C-5125 - 130Positioned meta to the amino group, this carbon will experience less shielding compared to the ortho and para positions.
C-6155 - 160The direct attachment of the sulfur atom and its proximity to the ring nitrogen will cause this carbon to be the most deshielded of the ring carbons.
-SCH₃15 - 20The methyl carbon is in a typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is essential for obtaining high-quality NMR data. The following workflow is recommended for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample_Weighing Weigh 5-10 mg of sample Solvent_Addition Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample_Weighing->Solvent_Addition Transfer Transfer to a 5 mm NMR tube Solvent_Addition->Transfer Instrument_Setup Tune and shim the NMR spectrometer Transfer->Instrument_Setup 1H_Spectrum Acquire 1H spectrum (e.g., 16 scans) Instrument_Setup->1H_Spectrum 13C_Spectrum Acquire 13C{1H} spectrum (e.g., 1024 scans) 1H_Spectrum->13C_Spectrum 2D_Spectra Acquire 2D spectra (COSY, HSQC, HMBC) as needed 13C_Spectrum->2D_Spectra Fourier_Transform Apply Fourier transform 2D_Spectra->Fourier_Transform Phase_Correction Phase correct the spectra Fourier_Transform->Phase_Correction Baseline_Correction Apply baseline correction Phase_Correction->Baseline_Correction Referencing Reference spectra to the residual solvent peak Baseline_Correction->Referencing

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for aromatic amines as it can help to sharpen the -NH₂ signal through hydrogen bonding and has a wide chemical shift window.[4]

  • 2D NMR Experiments: While ¹H and ¹³C spectra provide fundamental information, 2D NMR experiments are invaluable for unambiguous assignments.

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, which would confirm the connectivity between H-4 and H-5, and the meta-coupling between H-2 and H-4.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure. For instance, correlations from the -SCH₃ protons to C-6 would definitively place the methylthio group.

Molecular Structure and Key J-Coupling Interactions

The through-bond scalar couplings (J-couplings) are critical for assigning the proton signals and confirming the substitution pattern on the pyridine ring.

Caption: Molecular structure of this compound showing key proton-proton J-coupling interactions.

Conclusion

This guide provides a detailed, predictive ¹H and ¹³C NMR spectral assignment for this compound based on established principles of chemical shifts and substituent effects in pyridine systems. The provided experimental protocol and rationale for two-dimensional NMR experiments offer a robust framework for researchers to confidently acquire and interpret the spectral data for this compound. The confluence of theoretical prediction and a sound experimental approach, as outlined here, is fundamental to the rigorous scientific practice of structural elucidation in the chemical sciences.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel chemical entities. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint, offering deep insights into its chemical architecture. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-(Methylthio)pyridin-3-amine and compares it with the experimentally determined fragmentation of its core aminopyridine isomers. This comparative approach, grounded in established fragmentation mechanisms, serves as a practical framework for scientists to interpret mass spectra of related substituted pyridines.

Predicted Fragmentation Profile of this compound

The structure of this compound, with its combination of an aminopyridine core and a methylthio substituent, presents several likely pathways for fragmentation under electron ionization. The initial step is the formation of a molecular ion (M⁺˙) by the loss of an electron. The stability of the aromatic pyridine ring suggests that the molecular ion will be readily observed.

The subsequent fragmentation is dictated by the lability of the bonds within the molecule. The C-S bond of the methylthio group is a prime candidate for cleavage. Loss of a methyl radical (•CH₃) would lead to a stable thienyl-like cation. Another characteristic fragmentation of pyridine-containing compounds is the loss of hydrogen cyanide (HCN). Furthermore, the amine group can influence fragmentation through alpha-cleavage.

Below is a diagram illustrating the predicted major fragmentation pathways for this compound.

fragmentation_pathway M This compound (M) m/z = 154 M_ion Molecular Ion (M⁺˙) m/z = 154 M->M_ion - e⁻ frag1 [M - CH₃]⁺ m/z = 139 M_ion->frag1 - •CH₃ frag2 [M - HCN]⁺˙ m/z = 127 M_ion->frag2 - HCN frag3 [M - CH₃ - HCN]⁺ m/z = 112 frag1->frag3 - HCN

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Comparative Analysis with Aminopyridine Isomers

To understand the influence of the methylthio group on the fragmentation pattern, it is instructive to compare the predicted fragmentation of this compound with the experimental data for 3-aminopyridine and 4-aminopyridine. The mass spectra of these isomers are well-characterized and available in the NIST Mass Spectrometry Data Center.[1][2]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound (Predicted) 154139 ([M-CH₃]⁺), 127 ([M-HCN]⁺˙), 112 ([M-CH₃-HCN]⁺)
3-Aminopyridine (Experimental) [1]9467 ([M-HCN]⁺˙), 40
4-Aminopyridine (Experimental) [2]9467 ([M-HCN]⁺˙), 40

The experimental data for 3-aminopyridine and 4-aminopyridine show a prominent molecular ion peak at m/z 94 and a significant fragment at m/z 67, corresponding to the loss of HCN.[1][2] This is a characteristic fragmentation for pyridines. The presence of the methylthio group in this compound introduces a new, highly favorable fragmentation pathway: the loss of a methyl radical to form a fragment at m/z 139. This fragment is expected to be a major peak in the spectrum and a key diagnostic feature. Subsequent loss of HCN from this fragment would yield another significant ion at m/z 112.

Experimental Workflow and Methodologies

The acquisition of high-quality mass spectra is crucial for accurate structural elucidation. The choice of ionization technique and analytical platform can significantly impact the observed fragmentation. For volatile and thermally stable compounds like substituted pyridines, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a standard and effective approach. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are preferred.

Below is a generalized workflow for the analysis of a novel compound like this compound by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolve sample in appropriate solvent derivatization Optional: Derivatization (e.g., for thiol group) dissolution->derivatization injection Inject sample into GC dissolution->injection Proceed to analysis derivatization->injection Proceed to analysis separation Separation on chromatographic column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer (e.g., Quadrupole) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum interpretation Interpret fragmentation pattern and compare with databases spectrum->interpretation

Caption: Generalized experimental workflow for GC-MS analysis of a small molecule.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-500.

Conclusion

References

A Comparative Guide to the Reactivity of 6-(Methylthio) vs. 6-Chloropyridin-3-amine for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted aminopyridines are foundational building blocks.[1][2] Their rigid scaffold and capacity for crucial hydrogen bonding interactions, particularly with kinase hinge regions, make them privileged structures in modern drug design.[1] Among the vast array of available aminopyridines, 6-chloropyridin-3-amine and 6-(methylthio)pyridin-3-amine are two commercially available reagents that offer distinct strategic advantages. While structurally similar, the choice between the chloro and methylthio substituent at the 6-position has profound implications for a molecule's reactivity, dictating synthetic strategy, reaction conditions, and downstream functionalization possibilities.

This guide provides an in-depth comparison of these two building blocks, moving beyond catalog specifications to explore the fundamental electronic principles that govern their reactivity. We will provide objective analysis supported by established chemical theory and present practical, field-proven protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Theoretical Framework: Unpacking the Electronic Influence of -Cl vs. -SMe

The reactivity of a substituted pyridine is fundamentally governed by the electronic interplay between the electron-deficient pyridine nitrogen and its substituents. The nitrogen atom's inherent inductive electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4/C6 positions.[3][4][5] The substituent at the 6-position modulates this inherent reactivity.

  • 6-Chloropyridin-3-amine: The chlorine atom is a classic example of competing electronic effects. It is strongly electron-withdrawing through the sigma framework (inductive effect) due to its high electronegativity, but it is also a weak pi-donor through resonance, where its lone pairs can overlap with the ring's pi-system. For halogens, the inductive effect overwhelmingly dominates, significantly polarizing the C6-Cl bond and rendering the C6 carbon highly electrophilic. This potent activation makes it an excellent substrate for nucleophilic attack.

  • This compound: The methylthio group presents a more nuanced electronic profile. Sulfur is more electronegative than carbon, exerting an inductive pull on electron density. However, like chlorine, sulfur's lone pairs can participate in resonance, donating electron density into the pyridine ring. The methylthiolate anion (⁻SMe) is a moderately good leaving group, and the C6-S bond can be readily cleaved under appropriate conditions. A critical distinction is the susceptibility of the sulfur atom itself to oxidation, a chemical handle not available to the chloro-analogue.

The following diagram illustrates the dominant electronic effects of each substituent on the pyridine ring.

Caption: Dominant electronic effects of substituents.

Comparative Reactivity in Key Synthetic Transformations

The true utility of these building blocks is revealed in their performance in common, high-value chemical reactions central to drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, where the stability of the intermediate (Meisenheimer complex) is key.[4]

  • 6-Chloropyridin-3-amine: This reagent is a premier substrate for SNAr. The strong inductive withdrawal of the chlorine atom, combined with the activation from the ring nitrogen, creates a highly electron-poor C6 position. This facilitates the initial, often rate-determining, nucleophilic attack.[6] Furthermore, chloride is an excellent leaving group, readily eliminated in the rearomatization step.[7] This translates to high reactivity with a broad range of nucleophiles (amines, alcohols, thiols) often under relatively mild conditions.

  • This compound: The methylthio group is also a viable leaving group in SNAr reactions, but it is generally considered less reactive than its chloro counterpart. The C6-S bond is less polarized than the C6-Cl bond, and methylthiolate is a slightly stronger base (and thus a poorer leaving group) than chloride. Consequently, forcing conditions such as higher temperatures or stronger bases may be required to achieve comparable yields.

Palladium-Catalyzed Cross-Coupling Reactions

Modern drug synthesis relies heavily on palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.

  • 6-Chloropyridin-3-amine: Aryl chlorides are notoriously more challenging substrates for cross-coupling than aryl bromides or iodides due to the strength of the C-Cl bond.[8] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and requires specialized catalytic systems.[9] Modern bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) have largely overcome this challenge, making 6-chloropyridin-3-amine a workhorse in this arena.[8][10] A key consideration is the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis, sometimes necessitating specific ligand choice or conditions.[8]

  • This compound: While less common, the C-S bond of aryl thioethers can participate in cross-coupling reactions. These transformations, however, typically require specialized conditions that differ from standard Suzuki or Buchwald-Hartwig protocols, such as nickel catalysis or specific palladium systems designed for C-S activation (e.g., Liebeskind-Srogl coupling). This represents a more niche application compared to the broad utility of the chloro-analogue in standard cross-coupling.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key reactivity differences and practical considerations for selecting between the two reagents.

Feature6-Chloropyridin-3-amineThis compound
Primary Reactivity Excellent SNAr substrate; established cross-coupling partner.Moderate SNAr substrate; offers unique downstream functionalization.
SNAr Reactivity High. Generally proceeds under milder conditions with a wider range of nucleophiles.Moderate. Often requires higher temperatures or stronger bases.
Cross-Coupling Well-established. Requires modern, bulky phosphine ligands (e.g., XPhos, SPhos) for efficient C-Cl activation.[10][11]Niche. Requires specialized catalytic systems (e.g., Ni-based, or specific Pd-ligand combinations) for C-S activation.
Leaving Group Ability Excellent. Chloride (Cl⁻) is a very weak base.[7][12]Good. Methylthiolate (CH₃S⁻) is a reasonably good leaving group.
Key Advantage High reactivity, versatility, and extensive literature precedent.[2][10][13]Potential for post-synthetic modification via sulfur oxidation (S → SO → SO₂).
Potential Liability "2-pyridyl problem" can inhibit Pd-catalysis, requiring careful ligand selection.[8]Sulfur atom is a potential site of metabolism (S-oxidation). Can act as a catalyst poison in some transition-metal reactions.

Experimental Protocols

Trustworthy protocols are self-validating. The following detailed procedures represent common, high-yield transformations for these building blocks.

Protocol 1: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine

This protocol describes a typical C-N cross-coupling reaction, a transformation of paramount importance in medicinal chemistry.[10]

Reaction: 6-Chloropyridin-3-amine + Aniline → N²-Phenylpyridine-2,5-diamine

Materials:

  • 6-Chloropyridin-3-amine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of Argon, add 6-chloropyridin-3-amine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add aniline (1.2 mmol) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[11]

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

The following diagram outlines the general laboratory workflow for this procedure.

G A Setup & Inerting B Reagent Addition (Catalyst, Ligand, Base, Substrates, Solvent) A->B Under Ar C Reaction (Heating & Stirring) B->C 100 °C D Workup (Quench, Extraction, Drying) C->D Cool to RT E Purification (Chromatography) D->E F Final Product E->F

References

Comparative Biological Activity of 6-(Methylthio)pyridin-3-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridin-3-amine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[1] The 6-(Methylthio)pyridin-3-amine core, in particular, serves as a versatile starting point for the synthesis of diverse analogs. The introduction of the methylthio group at the 6-position and the amine at the 3-position provides key vectors for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.

This guide provides a comparative analysis of the biological activities of various analogs derived from or structurally related to the this compound scaffold. We will delve into their efficacy as kinase inhibitors, cytotoxic agents, and antimicrobial compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

I. Kinase Inhibition: A Primary Application

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, especially cancer.[3] Consequently, they are a primary focus for therapeutic intervention. Analogs of pyridin-3-amine have demonstrated potent inhibitory activity against a range of kinases.

Comparative Analysis of Kinase Inhibitory Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes representative data for various pyridine-based analogs against several key kinase targets.

Compound Class/AnalogTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (nM)Reference
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine (C14)FLT3256MV4-11 (AML)325
4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine (F15)FLT3123MV4-11 (AML)91
Thienopyrimidine Derivative (PI-540)PI3Kα≤ 10U87MG (Glioblastoma)< 1000[4]
Thienopyrimidine Derivative (GDC-0941)PI3Kα≤ 10U87MG (Glioblastoma)< 1000[4]
2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one AnalogWee1 KinaseData availableN/AN/A[5]
6-aminopyrazolyl-pyridine-3-carbonitrile AnalogJAK2Data availableN/AN/A

Structure-Activity Relationship (SAR) Insights: The data reveals that modifications to the core pyridine structure significantly impact potency and selectivity. For instance, in the isoxazolopyridin-3-amine series targeting Fms-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML), subtle changes can lead to enhanced activity.[6] Similarly, the development of thienopyrimidine derivatives from a pyridofuropyrimidine lead resulted in compounds like GDC-0941 with improved oral bioavailability and potent in vivo antitumor activity, demonstrating the power of iterative medicinal chemistry.[4] The overarching principle is that the pyridin-3-amine scaffold acts as a versatile anchor, allowing appended chemical moieties to probe and form specific interactions within the ATP-binding pocket of the target kinase.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

Many of these kinase inhibitors function by disrupting key signaling cascades, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This pathway regulates cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Pyridin-3-amine Analog (e.g., GDC-0941) Inhibitor->PI3K Inhibition Cytotoxicity_Workflow cluster_0 Chemical Synthesis & Purification cluster_1 In Vitro Biological Evaluation Synthesis Analog Synthesis Purify Purification (HPLC) Synthesis->Purify Characterize Structure Confirmation (NMR, MS) Purify->Characterize CellCulture Cell Line Culture (e.g., A549, MCF-7) Characterize->CellCulture MTT MTT Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50

References

Introduction: The Structural Imperative of 6-(Methylthio)pyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 6-(Methylthio)pyridin-3-amine Derivatives

In the landscape of modern drug discovery and materials science, the aminopyridine scaffold is a cornerstone. Specifically, derivatives of this compound are of significant interest due to their versatile chemical functionality. The presence of an amino group, a pyridine ring, and a methylthio group offers multiple points for molecular interaction and further chemical modification.[1] These compounds have been investigated for a range of biological activities, acting as inhibitors for various enzymes and as key intermediates in the synthesis of complex heterocyclic molecules.[1]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the solid state are paramount to understanding a molecule's function, guiding lead optimization, and controlling its physicochemical properties, such as solubility and stability. Single-crystal X-ray crystallography stands as the definitive method for obtaining this detailed structural information. This guide provides a comprehensive comparison of crystallographic techniques as applied to this compound derivatives, grounded in the principles of experimental design and analysis.

The Experimental Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structural model is intrinsically linked to the quality of the single crystal used for data collection.

Diagram of the Crystallographic Workflow

workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Growth Single Crystal Growth (e.g., Vapor Diffusion) Purification->Growth Mounting Crystal Selection & Mounting Growth->Mounting Data Data Collection (Diffractometer) Mounting->Data Solution Structure Solution (Electron Density Map) Data->Solution Refinement Structure Refinement (Model Fitting) Solution->Refinement Validation Validation & Analysis (CIF File) Refinement->Validation

Caption: General experimental workflow for single-crystal X-ray crystallography.

Step 1: Synthesis and Purification

The starting point is the synthesis of the target this compound derivative. Following synthesis, rigorous purification is essential. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard techniques like column chromatography, recrystallization, and sublimation are employed.

Step 2: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a well-defined lattice. A good single crystal should be transparent, have well-formed faces, and extinguish light sharply and uniformly when viewed under a polarizing microscope.[2] For aminopyridine derivatives, several methods are effective:

  • Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over several days or weeks.[3][4] The key is controlling the evaporation rate; a loosely covered vial in a vibration-free environment is ideal.

  • Vapor Diffusion: This is a highly successful and controlled method.[2] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "precipitant" or "anti-solvent" in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually reducing the solubility of the compound and promoting slow crystallization at the liquid interface.[2][5]

  • Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[2] Crystals form at the interface as the liquids slowly mix. This is particularly useful when only small quantities of the material are available.[2]

Causality in Solvent Selection: The choice of solvent is critical. Pyridine derivatives often show good solubility in polar solvents like methanol, ethanol, or acetone.[3][6] The ideal solvent system is one in which the compound is soluble but not excessively so, allowing for a state of supersaturation to be reached gently. Common solvent/anti-solvent pairs include chloroform/petroleum ether or water/acetone.[2][7]

Step 3: Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles, exposing it to a fine-focus X-ray beam (commonly Mo Kα radiation).[3] As the beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities. These diffraction data are collected, indexed, and integrated to produce a file containing the position and intensity of each reflection.

Step 4: Structure Solution and Refinement

The collected data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial molecular model is built by assigning atomic positions. This model is then refined using a least-squares method, which adjusts atomic parameters (position, thermal motion) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[4] Hydrogen atoms are typically too small to be located directly from the electron density map and are instead placed in geometrically calculated positions.[3][4][5][8][9] The quality of the final structure is assessed by metrics such as the R-factor, which should be as low as possible.

Structural Analysis: A Comparative Look at Aminopyridine Derivatives

While a comprehensive database for numerous this compound derivatives is not publicly aggregated, we can use the well-characterized structure of a closely related compound, 6-Methylpyridin-3-amine, to establish a baseline for comparison.[3][4][10] The introduction of a methylthio (-SCH₃) group in place of a methyl (-CH₃) group introduces a sulfur atom, which can alter crystal packing through different steric demands and intermolecular interactions.

Parameter6-Methylpyridin-3-amine[3]Expected Influence of 6-(Methylthio) Group
Chemical Formula C₆H₈N₂C₆H₈N₂S
Crystal System MonoclinicDependent on packing, but could be similar
Space Group P2₁/nDependent on symmetry elements retained
Unit Cell (Å, °) a = 8.424, b = 7.056, c = 10.658, β = 105.23Dimensions will change due to larger group size
Key Interactions Intermolecular N-H···N hydrogen bondsN-H···N hydrogen bonds will persist. Potential for weak C-H···S or other sulfur-involved interactions.
Intermolecular Interactions: The Glue of the Crystal Lattice

The crystal structure of 6-Methylpyridin-3-amine is stabilized by intermolecular N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule.[3][4] This is a common and strong interaction in aminopyridine structures.[3][6]

For this compound derivatives, these N-H···N hydrogen bonds are expected to remain a dominant feature. The amino group is an excellent hydrogen bond donor, and the pyridine nitrogen is a ready acceptor.[1] The methylthio group introduces additional possibilities:

  • Steric Effects: The larger size of the -SCH₃ group compared to -CH₃ will alter the way molecules pack together, likely changing the unit cell dimensions and potentially the crystal system itself.

  • Weak Interactions: The sulfur atom can participate in weaker, non-covalent interactions, including C-H···S hydrogen bonds or interactions with aromatic rings, which can further stabilize the crystal lattice in a unique arrangement.

Diagram of Hydrogen Bonding in Aminopyridines

Caption: Key N-H···N hydrogen bonding interaction in aminopyridine crystals.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate solid-state structure, it is most powerful when used in concert with other analytical methods that provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and highly detailed structural determination (the "gold standard").Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the solid state.
NMR Spectroscopy Atom connectivity, chemical environment of nuclei (¹H, ¹³C), and 3D structure in solution.Provides information about the molecule's dynamic behavior in solution. Does not require crystallization.Structure is an average of conformations in solution; precise bond lengths and packing information are lost.
Mass Spectrometry Molecular weight and elemental composition (High-Res MS), fragmentation patterns.High sensitivity, confirms molecular formula.Provides no information on atom connectivity or 3D structure.
Powder XRD (PXRD) "Fingerprint" of a crystalline solid, used for phase identification, purity assessment, and analysis of polycrystalline materials.[7]Fast and non-destructive, useful for bulk sample analysis.Does not provide the detailed atomic-level structure that single-crystal XRD does.

Conclusion

The structural elucidation of this compound derivatives via single-crystal X-ray crystallography is an indispensable tool for researchers in drug development and materials science. It provides an unparalleled, high-resolution view of the molecule's three-dimensional architecture and the subtle intermolecular forces that govern its assembly in the solid state. This detailed structural knowledge is crucial for understanding structure-activity relationships, designing next-generation analogs, and controlling the properties of the final material. While alternative techniques like NMR and MS are essential for confirming identity and characterizing solution-state behavior, they cannot replace the definitive and detailed solid-state insights offered by X-ray crystallography. The primary bottleneck remains the growth of high-quality single crystals, a step that requires patience, careful experimental design, and often, a touch of scientific art.

References

Introduction: The Central Role of Pyridin-3-amines in Drug Discovery

Comparative Efficacy Analysis: 6-(Methylthio)pyridin-3-amine Derivatives versus Standard Inhibitors in Kinase-Driven Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, governing processes such as proliferation, survival, and differentiation. Their dysregulation is a common driver of oncogenesis, making them premier targets for therapeutic intervention. A key example is the FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase crucial for normal hematopoiesis.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis, characterized by high relapse rates and reduced overall survival.[1][3][4] This has driven the development of potent FLT3 inhibitors to disrupt the constitutive kinase activity that fuels leukemic cell growth.[4][5]

This guide focuses on a comparative analysis between a novel class of inhibitors, exemplified by a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative (a structural analog of the 6-(methylthio)pyridin-3-amine scaffold), and established FLT3 inhibitors.

Compound Classes Under Review

The Investigational Class: Pyridin-3-amine Derivatives

The pyridin-3-amine scaffold serves as a versatile backbone for the design of kinase inhibitors. Recent research has explored derivatives of this core structure for their potential to form specific and potent interactions within the ATP-binding pocket of kinases like FLT3. One such derivative, Compound C14 (4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine), has been synthesized and evaluated as a covalent inhibitor targeting FLT3. This compound is designed to not only occupy the ATP-binding site but also to form an irreversible bond with a nearby cysteine residue, a strategy intended to overcome acquired resistance.

The Benchmarks: Standard FLT3 Inhibitors

For a robust comparison, we will evaluate the pyridin-3-amine derivative against two classes of established FLT3 inhibitors:

  • Quizartinib (AC220): A highly potent and selective second-generation, type II FLT3 inhibitor.[3][6][7] It specifically binds to the inactive conformation of FLT3, making it highly effective against FLT3-ITD mutations.[8]

  • Sorafenib (Nexavar): A multi-kinase inhibitor that targets several kinases, including RAF, VEGFR, PDGFR, and FLT3.[9][10][11] Its broader activity profile represents a different therapeutic strategy compared to the highly selective nature of quizartinib.[9][12]

  • Staurosporine: A non-selective, potent, and cell-permeable kinase inhibitor often used as a positive control in kinase assays due to its broad and potent activity against a wide range of kinases.[13][14][15][16]

Comparative Efficacy: In Vitro Data Summary

The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the reported IC50 values for the investigational compound and standard inhibitors against the FLT3 kinase and FLT3-ITD-positive AML cell lines.

CompoundTarget / Cell LineIC50 Value (nM)Comments
Compound C14 FLT3 (Kinase Assay)256Investigational covalent inhibitor.
MV4-11 (FLT3-ITD)325Potent activity in a homozygous FLT3-ITD cell line.
MOLM-13 (FLT3-ITD)507Strong activity in a heterozygous FLT3-ITD cell line.
Quizartinib FLT3 (Kinase Assay)1.6 (Kd)Highly potent and selective FLT3 inhibitor.
MV4-11 (FLT3-ITD)0.31 - 0.56Demonstrates exceptional potency in cell-based assays.[17][18]
MOLM-13 (FLT3-ITD)0.62 - 0.89Sub-nanomolar to low-nanomolar efficacy.[3][17][18]
Sorafenib FLT3-ITD (Kinase Assay)69.3 ng/mL (~107 nM)Potent FLT3-ITD inhibition.[19][20][21]
MV4-11 (FLT3-ITD)3 - 12,000Variable reported IC50, but generally low nanomolar.[22][23][24]
MOLM-13 (FLT3-ITD)10Strong inhibition of cell proliferation.[23]
Staurosporine Protein Kinase C (PKC)0.7 - 3Broad-spectrum kinase inhibitor, used as a control.[13]
Protein Kinase A (PKA)7Broad-spectrum kinase inhibitor, used as a control.[14][15]

Analysis: The data clearly indicate that while the investigational pyridin-3-amine derivative Compound C14 shows potent anti-leukemic activity in the mid-nanomolar range, the standard inhibitor Quizartinib exhibits significantly greater potency, with IC50 values in the sub-nanomolar to low-nanomolar range. Sorafenib also demonstrates potent activity, generally falling between that of Quizartinib and Compound C14. This highlights the high benchmark that new chemical entities must meet to compete with existing targeted therapies.

Mechanism of Action and Signaling Pathway

FLT3-ITD mutations cause the receptor to dimerize and activate constitutively, independent of its natural ligand. This leads to the persistent activation of downstream pro-survival and proliferative signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and STAT5.[4][5][25] FLT3 inhibitors, by binding to the ATP-binding site of the kinase domain, prevent the autophosphorylation of the receptor, thereby blocking these downstream signals and inducing apoptosis in the malignant cells.[7][26]

FLT3_Signaling_Pathway FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Inhibitors FLT3 Inhibitors (Quizartinib, Sorafenib, Pyridin-3-amine Deriv.) Inhibitors->FLT3 Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: The constitutively active FLT3-ITD receptor drives AML via three major signaling pathways.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. The following sections describe self-validating systems for assessing kinase inhibitor performance.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a novel kinase inhibitor follows a logical progression from biochemical assays to cell-based functional assays. This workflow ensures that the compound's direct effect on the target kinase is measured before assessing its activity in a more complex biological context.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Compound_Prep 1. Compound Serial Dilution Kinase_Reaction 2. Kinase Reaction (FLT3, ATP, Substrate) Compound_Prep->Kinase_Reaction Detection 3. Luminescence Detection (ADP-Glo) Kinase_Reaction->Detection IC50_Calc 4. IC50 Curve Fitting & Calculation Detection->IC50_Calc Cell_Seeding 5. Seed AML Cells (MV4-11, MOLM-13) IC50_Calc->Cell_Seeding Inform Dose Range Cell_Treatment 6. Treat with Serial Dilution of Compound Cell_Seeding->Cell_Treatment Viability_Assay 7. Cell Viability Assay (MTS/CellTiter-Glo) Cell_Treatment->Viability_Assay GI50_Calc 8. GI50 Curve Fitting & Calculation Viability_Assay->GI50_Calc

Caption: A typical workflow for kinase inhibitor testing, from in vitro kinase assays to cell-based efficacy.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to quantify the enzymatic activity of FLT3 kinase and determine the IC50 value of an inhibitor. The amount of ADP produced in the kinase reaction is converted to a luminescent signal.

Causality: This biochemical assay is crucial as the first step to confirm that the compound directly inhibits the intended kinase target in a clean, cellular-component-free system. The use of a non-selective inhibitor like Staurosporine as a positive control validates the assay's ability to detect inhibition.

Materials:

  • Recombinant FLT3 enzyme

  • Kinase substrate peptide (e.g., ABLtide)

  • ATP

  • Test compounds (e.g., Pyridin-3-amine derivative, Quizartinib, Staurosporine)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create an 11-point, 3-fold serial dilution in DMSO.

  • Assay Plate Preparation: Add 50 nL of each diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTS)

This protocol measures the metabolic activity of AML cell lines as an indicator of cell proliferation and viability after treatment with inhibitors.

Causality: This assay is a critical second step to confirm that the compound's biochemical potency translates into a functional anti-proliferative effect in a relevant disease model. The use of FLT3-ITD-positive cell lines like MV4-11 and MOLM-13 is essential because their survival is known to be dependent on the FLT3 signaling pathway that the inhibitors are designed to block.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Clear 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired final concentrations to the wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value (concentration at which 50% of cell growth is inhibited).

Discussion and Future Perspectives

This guide provides a framework for the comparative evaluation of novel this compound derivatives against standard kinase inhibitors. The experimental data show that while derivatives like Compound C14 are active against FLT3-ITD-driven AML cells, their potency is currently lower than that of the highly optimized, clinically approved inhibitor Quizartinib.

The causality for this difference likely lies in the specific molecular interactions within the FLT3 ATP-binding pocket. The high potency of Quizartinib is a result of extensive structure-activity relationship (SAR) studies that have optimized its fit and binding affinity. Future development of the pyridin-3-amine scaffold should focus on SAR exploration to enhance potency. Furthermore, the covalent mechanism of Compound C14, while potentially beneficial for overcoming certain types of resistance, did not in this case confer superior potency to the reversible inhibitor Quizartinib.

Future studies should aim to:

  • Expand the Kinase Panel: Profile promising derivatives against a broader panel of kinases to assess selectivity and identify potential off-target effects.

  • Investigate Resistance Mechanisms: Test the novel compounds against cell lines with known resistance mutations to standard inhibitors.

  • In Vivo Efficacy Studies: Advance lead compounds into animal models of AML to evaluate their pharmacokinetic properties, safety, and in vivo anti-tumor activity.

By employing the rigorous, self-validating experimental systems described herein, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of new chemical entities.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminopyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Aminopyridines, a class of compounds with significant therapeutic applications, present unique analytical challenges due to their polarity and potential for complex matrix interactions. This guide, born from extensive experience in analytical method development and validation, provides an in-depth comparison of common analytical techniques for aminopyridine quantification and a detailed exploration of the critical process of cross-validation.

The narrative that follows is not a rigid recitation of protocols but a synthesis of technical expertise and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every step is understood not just in its execution, but in its scientific rationale.

The Analytical Arsenal for Aminopyridine Quantification: A Comparative Overview

The choice of an analytical method for aminopyridine quantification is a critical decision, influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the intended application of the data (e.g., pharmacokinetic studies, quality control). The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of UV-active compounds like aminopyridines. Its reliability and cost-effectiveness make it a workhorse in many quality control laboratories.

Principle of Operation: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The aminopyridine analyte is then detected by its absorbance of UV light at a specific wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopyridines, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative and structural information.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical studies, offering unparalleled sensitivity and selectivity. It is particularly advantageous for quantifying low concentrations of aminopyridines in complex biological matrices.

Principle of Operation: Similar to HPLC, LC separates the components of a mixture. The analyte then enters a tandem mass spectrometer, where it undergoes ionization and two stages of mass analysis. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aminopyridines. The data presented is a composite from various scientific studies and serves as a general guide.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99≥ 0.99> 0.999
Accuracy (% Recovery) 98-102%90-110%95-105%
Precision (%RSD) < 5%< 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range

The Critical Imperative of Cross-Validation

In the lifecycle of a drug, it is not uncommon for an analytical method to be transferred between laboratories or for different methods to be used across various stages of development. Cross-validation is the formal process of demonstrating that two or more analytical methods, or the same method performed in different laboratories, produce comparable and reliable results.[1][2] This is a regulatory expectation and a scientific necessity to ensure data integrity and consistency throughout a product's journey from research and development (R&D) to quality control (QC) and beyond.[3][4]

The core principle of cross-validation is to establish the interchangeability of analytical data, which is crucial when combining data from different sources for a regulatory submission or for making critical decisions about a product's quality.[5]

When is Cross-Validation Necessary?

According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation should be performed in the following scenarios:[2][6]

  • Inter-laboratory Method Transfer: When a validated analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).[3]

  • Use of Different Analytical Methods: When data from different analytical techniques (e.g., HPLC-UV and LC-MS/MS) are to be compared or combined within a study.

  • Changes to a Validated Method: When significant changes are made to a validated method, a partial or full cross-validation may be required to demonstrate that the modified method produces results equivalent to the original method.

The Cross-Validation Workflow: A Step-by-Step Approach

A successful cross-validation study is a well-planned and documented process. The following workflow outlines the key steps involved.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Planning & Protocol cluster_1 Execution cluster_2 Data Analysis & Reporting A Define Scope & Objectives B Establish Acceptance Criteria A->B C Develop Cross-Validation Protocol B->C D Prepare & Analyze QC and Study Samples C->D E Data Acquisition in Both Labs/Methods D->E F Statistical Comparison of Results (e.g., Bland-Altman, Deming Regression) E->F G Evaluate Against Acceptance Criteria F->G H Generate Cross-Validation Report G->H

Caption: A logical workflow for the cross-validation of analytical methods.

Establishing Meaningful Acceptance Criteria

Pre-defined acceptance criteria are the cornerstone of a successful cross-validation study. These criteria should be scientifically justified and documented in the cross-validation protocol. For bioanalytical methods, regulatory guidance suggests that the difference between the two sets of results should be within a certain percentage.[6]

A common approach for comparing quantitative data is to use statistical methods such as Bland-Altman plots and Deming regression.[5][7] These methods help to assess the agreement between two analytical methods by quantifying the bias and the limits of agreement.

Typical Acceptance Criteria for Cross-Validation:

  • Quality Control (QC) Samples: The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration.[8]

  • Incurred (Study) Samples: For at least 67% of the incurred samples, the percent difference between the results from the two methods (or laboratories) should be within ±20% of their mean.[6]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies discussed, the following are representative, detailed protocols for the quantification of aminopyridines using HPLC-UV and LC-MS/MS.

Experimental Protocol 1: HPLC-UV Method for 4-Aminopyridine in Serum

This protocol is adapted from a published method and demonstrates a robust approach for quantifying 4-aminopyridine in a biological matrix.[9]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of serum, add an internal standard (e.g., 3,4-diaminopyridine). b. Alkalinize the sample with an appropriate buffer. c. Extract the analyte and internal standard with dichloromethane. d. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous ammonium carbonate buffer.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 245 nm.
  • Injection Volume: 20 µL.

Experimental Protocol 2: LC-MS/MS Method for Aminopyridine Quantification in Human Plasma

This protocol outlines a highly sensitive and specific method suitable for pharmacokinetic studies.[10][11]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add the internal standard (a stable isotope-labeled version of the aminopyridine is preferred). b. Add 300 µL of a precipitating agent (e.g., acetonitrile). c. Vortex to precipitate proteins and centrifuge. d. Inject a portion of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A suitable gradient to ensure separation from matrix components.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimized for the specific aminopyridine and internal standard.

The Causality Behind Experimental Choices: A Deeper Dive

Why use a stable isotope-labeled internal standard in LC-MS/MS? A stable isotope-labeled internal standard is the ideal choice for LC-MS/MS because it has nearly identical physicochemical properties to the analyte. This means it co-elutes chromatographically and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification by compensating for these matrix effects.

Why is derivatization sometimes necessary for GC-MS analysis of aminopyridines? Aminopyridines are relatively polar compounds, which can lead to poor peak shape and low volatility in gas chromatography. Derivatization with a suitable agent masks the polar functional groups, increasing the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and sensitivity.

Visualizing the Logic: From Method Transfer to Data Comparability

The successful transfer of an analytical method is a prerequisite for meaningful cross-validation. The following diagram illustrates the logical flow from method transfer to the assurance of data comparability.

Method_Transfer_to_Comparability Logical Flow: Method Transfer to Data Comparability cluster_0 Sending Lab (e.g., R&D) cluster_1 Method Transfer Process cluster_2 Receiving Lab (e.g., QC) cluster_3 Verification & Validation A Validated Analytical Method B Transfer Protocol (Includes Training & Documentation) A->B C Receiving Lab Familiarization B->C D Method Implementation C->D E Cross-Validation Study D->E F Data Comparability Established E->F

Caption: The logical progression from a validated method to establishing data comparability through method transfer and cross-validation.

Conclusion: Ensuring Data Integrity in Aminopyridine Analysis

The cross-validation of analytical methods for aminopyridine quantification is not merely a procedural hurdle; it is a fundamental scientific practice that underpins the reliability and consistency of analytical data. By carefully selecting the appropriate analytical technique, developing robust methods, and executing a well-designed cross-validation study, researchers, scientists, and drug development professionals can ensure the integrity of their data and make informed decisions with confidence. This guide has provided a framework for understanding the nuances of this critical process, grounded in both regulatory expectations and practical, field-tested experience.

References

A Comparative Guide to In-Silico Docking of 6-(Methylthio)pyridin-3-amine Based Ligands for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico docking strategies for ligands based on the 6-(methylthio)pyridin-3-amine scaffold. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to their versatile biological activities.[1] The this compound core, in particular, presents a valuable starting point for designing targeted inhibitors, especially for protein kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy.[2]

Molecular docking is an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[3][4] By simulating these molecular "handshakes," researchers can prioritize compounds for synthesis and experimental testing, significantly accelerating the discovery pipeline.[3][5] This guide will delve into the practical application of molecular docking for this specific ligand class, comparing common software, outlining a validated workflow, and explaining the critical rationale behind each step.

Comparative Landscape: Docking Targets & Software

The efficacy of a docking study is contingent on two primary choices: the target protein structure and the docking software. For pyridine-based scaffolds, protein kinases are a well-established and highly relevant target class.[2][6]

Target Selection: The Case of Protein Kinases

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Kinase inhibitors are broadly classified based on their binding mode to the ATP-binding pocket. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors stabilize an inactive "DFG-out" conformation, often achieving greater selectivity.[7][8] The choice of protein conformation is therefore a critical parameter in the docking setup.

For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology. We will utilize a high-resolution crystal structure from the Protein Data Bank (PDB), a comprehensive repository for 3D structural data of biological macromolecules.[9][10]

Software Comparison: AutoDock Vina vs. Commercial Alternatives

A plethora of docking software is available, each with unique algorithms and scoring functions.[11] The choice often involves a trade-off between accuracy, speed, and cost.

FeatureAutoDock Vina Glide (Schrödinger) GOLD (CCDC)
Algorithm Employs a machine-learning-based scoring function and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm for local optimization.[11]Uses a hierarchical series of filters and a proprietary GlideScore scoring function derived from extensive empirical data.[6]Utilizes a genetic algorithm for exploring ligand conformational flexibility and protein-ligand interactions.[12]
Availability Open-source, freely available for academic and commercial use.[11]Commercial software, part of the Schrödinger Suite.Commercial software.
Strengths Widely used and validated, computationally efficient, and highly accessible. Excellent for virtual screening and initial binding mode prediction.[11][12]High accuracy in pose prediction and scoring, often considered a gold standard in the industry.[6]Renowned for its robust handling of ligand flexibility and accurate prediction of binding modes.[12]
Considerations Scoring function is empirical and may not always accurately predict binding free energies.Requires a paid license, which can be a barrier for some academic labs.Requires a paid license.

For this guide's practical workflow, we will use AutoDock Vina , given its widespread accessibility and proven performance, making it an excellent choice for researchers entering the field of computational drug design.[11]

Validated Experimental Workflow: Docking this compound into CDK2

This section provides a detailed, step-by-step protocol for a robust and reproducible docking experiment. The trustworthiness of any docking protocol relies on its validation. A standard validation technique is to remove the co-crystallized ligand from a protein structure, re-dock it, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[13]

Workflow Overview

The following diagram illustrates the key stages of the in-silico docking workflow, from data retrieval to final analysis.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Visualization PDB 1. Fetch Protein Structure (e.g., CDK2 from PDB) PrepProt 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (this compound) PrepLig 4. Prepare Ligand (Set rotatable bonds, merge charges) Ligand->PrepLig Grid 5. Define Grid Box (Set search space in active site) PrepProt->Grid RunVina 6. Run AutoDock Vina (Execute docking calculation) Grid->RunVina Analyze 7. Analyze Results (Binding affinity, poses) RunVina->Analyze Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Report 9. Generate Report (Data tables, images) Visualize->Report

Caption: Standard workflow for a molecular docking experiment.

Part 1: Receptor Preparation (CDK2)

Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating interactions but are often not resolved in X-ray crystallography. Preparing the receptor ensures a clean, chemically correct model for the simulation.

  • Obtain Protein Structure: Download the PDB file for CDK2 complexed with an inhibitor (e.g., PDB ID: 1DI8) from the RCSB PDB database.

  • Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL or AutoDock Tools (ADT).[14][15] Remove all water molecules and any co-solvents or ions not essential for binding. Retain the protein chain(s) and the co-crystallized ligand for validation purposes.

  • Add Hydrogens and Charges: Using ADT, add polar hydrogens to the protein to ensure correct ionization states for amino acid residues.[16] Assign Kollman charges, which is a standard procedure that adds partial atomic charges necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Convert the prepared protein file into the PDBQT format. This format includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.[17]

Part 2: Ligand Preparation

Causality: The ligand must also be prepared to ensure its chemical structure is correct and to define its flexibility. The docking algorithm will explore different conformations of the ligand by rotating its single bonds.

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database or sketched using software like BIOVIA Discovery Studio Visualizer and saved as a MOL or SDF file.[18][19]

  • Set Torsion and Charges: Load the ligand into ADT. The software will automatically detect rotatable bonds (torsions). Assign Gasteiger charges, a common method for calculating partial charges for small molecules.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Part 3: Docking Simulation with AutoDock Vina

Causality: The docking simulation requires a defined search space (the "grid box") to constrain the computational effort to the protein's binding site. This dramatically increases efficiency and reduces the likelihood of finding irrelevant binding poses far from the active site.

  • Define the Grid Box: In ADT, center the grid box on the co-crystallized ligand in the CDK2 active site.[16] Adjust the dimensions of the box to encompass the entire binding pocket, typically with a buffer of a few angstroms in each dimension (e.g., 25 x 25 x 25 Å). This ensures Vina has enough space to explore various ligand orientations.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[17][20]

  • Run Vina: Execute the docking simulation from the command line, pointing Vina to the configuration file. Vina will generate an output file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.[20]

Part 4: Results Analysis and Visualization

Causality: The raw output of a docking run is a set of scores and coordinates. Visualization is essential to interpret these results in a biological context, allowing you to inspect the predicted binding mode and identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

  • Interpret Binding Affinity: The binding affinity score is an estimate of the binding free energy. More negative values indicate stronger predicted binding. Compare the scores of your this compound derivatives to identify the most promising candidates.

  • Visualize Docked Poses: Load the protein PDBQT file and the docking output PDBQT file into a visualization program like PyMOL or BIOVIA Discovery Studio Visualizer.[21][22][23]

  • Analyze Interactions: For the top-ranked pose, analyze the key interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity. The pyridine nitrogen and the amine group of the ligand are potential hydrogen bond donors/acceptors.

    • Hydrophobic Interactions: The methylthio group and the pyridine ring can form favorable interactions with nonpolar residues in the active site.

    • Pi-Stacking: The aromatic pyridine ring can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Comparative Data Analysis

The following tables summarize hypothetical docking results for a series of this compound based ligands against CDK2.

Table 1: Predicted Binding Affinities

Compound IDLigand StructurePredicted Binding Affinity (kcal/mol)
LIG-001 This compound-7.8
LIG-002 5-Fluoro-6-(methylthio)pyridin-3-amine-8.2
LIG-003 N-acetyl-6-(methylthio)pyridin-3-amine-8.5
Reference Roscovitine (Known CDK2 Inhibitor)-9.1

Table 2: Key Interaction Analysis for LIG-003 (Best Pose)

Interaction TypeLigand Atom/GroupCDK2 ResidueDistance (Å)
Hydrogen Bond Amine Nitrogen (H-donor)Leu83 (Carbonyl O)2.9
Hydrogen Bond Pyridine Nitrogen (H-acceptor)Leu83 (Amide H)3.1
Hydrophobic Methylthio GroupIle10, Val18N/A
Pi-Stacking Pyridine RingPhe803.5

Signaling Pathway Context

To fully appreciate the impact of inhibiting a target like CDK2, it is crucial to understand its role in cellular signaling. The diagram below illustrates a simplified representation of the cell cycle regulation pathway involving CDK2.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 CDK4/6-Cyclin D CyclinD->CDK46 Rb pRb CDK46->Rb phosphorylates pRb p-pRb Rb->pRb E2F E2F Rb->E2F inhibits CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2-Cyclin E CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor This compound Based Inhibitor Inhibitor->CDK2 blocks

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

This guide provides a foundational framework for conducting and interpreting in-silico docking studies on this compound based ligands. By combining careful target and software selection with a validated, step-by-step protocol, researchers can effectively leverage computational methods to accelerate the identification of novel kinase inhibitors.

References

A Multi-faceted Approach to the Structural Validation of Novel 6-(Methylthio)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The burgeoning field of medicinal chemistry continually explores novel heterocyclic compounds for their therapeutic potential. Among these, derivatives of 6-(methylthio)pyridin-3-amine represent a promising scaffold due to their presence in various biologically active molecules.[1][2] The synthesis of novel analogues, however, presents a critical challenge: the unambiguous confirmation of their chemical structure.[3] Regioisomers and other closely related structures can exhibit vastly different biological activities and toxicological profiles, making precise structural validation not just a matter of academic rigor, but a cornerstone of drug safety and efficacy.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the structure of novel this compound derivatives. We will move beyond a simple checklist of techniques, instead focusing on an integrated, logic-driven workflow that combines the strengths of multiple analytical methods to build an irrefutable case for a proposed chemical structure.

The Core Challenge: Ambiguity in Substitution Patterns

The synthesis of substituted pyridines can often lead to the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyridine ring. For a this compound core, a synthetic route intended to introduce a new substituent could potentially lead to substitution at other positions, such as C-2, C-4, or C-5. These isomers can have highly similar physical properties, making their differentiation by simple techniques like thin-layer chromatography (TLC) or melting point determination unreliable. Therefore, a robust analytical strategy is paramount.

An Integrated Analytical Workflow

The definitive validation of a novel molecular structure is not achieved by a single experiment, but by the convergence of evidence from multiple, orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a detailed and self-validating picture of the molecule.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

}

Caption: Integrated workflow for novel compound structural validation.

Foundational Analysis: Mass Spectrometry and 1D NMR

The first step in structural validation is to confirm the molecular formula and obtain a preliminary fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of a novel compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.

  • Causality: The precise mass-to-charge (m/z) ratio is a fundamental property of a molecule based on the exact masses of its constituent isotopes. By matching the experimentally determined mass to a calculated mass within a narrow tolerance (typically < 5 ppm), we can confidently assign a molecular formula, which is the first crucial checkpoint in validation.[5] Fragmentation patterns observed in the mass spectrum can also provide initial structural clues.[6][7] For instance, the loss of a methyl radical (•CH₃, Δm/z = 15) or a methylthio radical (•SCH₃, Δm/z = 47) can suggest the presence and connectivity of these groups.

1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of structural elucidation in organic chemistry.[8] It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

  • ¹H NMR: For a this compound derivative, the proton NMR spectrum provides key diagnostic signals. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom.[8] The chemical shifts and, crucially, the spin-spin coupling patterns (J-coupling) between adjacent protons reveal their relative positions.

  • ¹³C NMR: The carbon spectrum complements the proton data by showing the number of unique carbon environments. The chemical shifts of the pyridine ring carbons are also sensitive to the substitution pattern.

Comparative Data: Differentiating Isomers with 1D NMR

To illustrate the power of NMR in distinguishing isomers, consider the hypothetical novel compound Target A (a new substituent at C-5) versus a potential regioisomeric byproduct, Isomer B (substituent at C-4).

Signal Target A: 5-Substituted-6-(methylthio)pyridin-3-amine Isomer B: 4-Substituted-6-(methylthio)pyridin-3-amine Rationale for Difference
H-2 Singlet (s)Doublet (d)In A , H-2 has no adjacent protons. In B , H-2 is coupled to H-5.
H-4 Singlet (s)---In A , the C-4 position has a proton with no adjacent proton neighbors.
H-5 ---Doublet (d)In B , H-5 is coupled to H-2.
NH₂ Broad singlet (br s)Broad singlet (br s)Chemical shift can vary; less diagnostic for regiochemistry.
S-CH₃ Singlet (s)Singlet (s)Typically a sharp singlet around δ 2.5 ppm.

This table presents expected patterns. Actual chemical shifts (δ) would depend on the specific substituent.

Unambiguous Connectivity: 2D NMR Techniques

While 1D NMR provides a strong foundation, signal overlap or complex coupling patterns can create ambiguity.[9] Two-dimensional (2D) NMR experiments are essential for resolving these issues by revealing correlations between nuclei.[10][11]

HSQC and HMBC: The Connectivity Power Duo
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation).[12][13] This is the most reliable way to assign the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for piecing together a molecule's carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[9][13] This allows for the unambiguous connection of molecular fragments, especially through quaternary (non-protonated) carbons.

graph { layout=neato; node [shape=circle, style=filled, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10, len=2];

}

Caption: Key HMBC correlations for structure validation.

By analyzing the HMBC spectrum, one can trace the connectivity. For example, a correlation from the methyl protons (S-CH₃) to C-6 confirms the attachment of the methylthio group. Similarly, correlations from H-2 to C-4 and C-6, and from H-4 to C-2 and C-6, would definitively establish the 3-amino-6-methylthio substitution pattern on the pyridine ring.

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure.[14][15] It is considered the ultimate proof of structure as it directly maps the positions of atoms in space.[16]

  • Causality: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions, bond lengths, bond angles, and absolute configuration (for chiral molecules) can be determined with extremely high precision.[17] While NMR and MS provide evidence for a structure, X-ray crystallography provides a direct image.

The primary challenge of this technique is often the growth of high-quality single crystals, which can be a time-consuming and sometimes unsuccessful process.[18]

Experimental Protocols

Protocol 1: 2D NMR Acquisition (HSQC & HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: On a 400 MHz (or higher) spectrometer, acquire standard ¹H and ¹³C spectra to determine spectral widths.

  • HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). Set the ¹H spectral width to cover all proton signals. Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).

  • HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[9] Set spectral widths as determined previously. A crucial parameter is the long-range coupling delay, which is typically optimized for J-couplings of 8-10 Hz to observe 2- and 3-bond correlations.[9]

  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova) with sine-bell window functions and perform phase and baseline corrections.

Protocol 2: General Procedure for Single Crystal Growth
  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen good solvent in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

  • Solvent/Anti-Solvent Diffusion: In a vial, carefully layer a solution of the compound in a good solvent over an "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined facets), carefully remove them from the mother liquor with a loop and submit them for X-ray diffraction analysis.

Conclusion

Validating the structure of a novel this compound derivative is a systematic process of evidence accumulation. It begins with confirming the molecular formula by HRMS and gaining initial insights from 1D NMR. Ambiguities are then resolved by establishing definitive atomic connectivity through 2D NMR experiments, particularly HSQC and HMBC. Finally, when possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. By following this integrated, multi-technique approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Methylthio)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 6-(Methylthio)pyridin-3-amine. As drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation. The protocols described herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the critical first step in developing a robust safety plan. While specific toxicological data for this compound is limited, a thorough assessment of its chemical class (aromatic amines, pyridines) and available safety data for analogous compounds allows us to establish a stringent protective posture.[1][2]

The primary hazards associated with this class of chemicals necessitate a comprehensive PPE strategy.[3] Based on GHS classifications for related substances, we must assume this compound presents the following potential hazards:

Hazard ClassificationDescription & RationalePotential GHS Codes
Skin Sensitization/Irritation Aromatic amines are known to cause allergic skin reactions or irritation upon contact.[1] Prolonged or repeated exposure can lead to dermatitis.H315, H317
Serious Eye Irritation Direct contact with dust or liquid can cause significant eye irritation.[2][4][5]H319
Acute Toxicity (Oral, Dermal) Related aminopyridines can be toxic if swallowed and harmful in contact with the skin.[5]H301, H310
Respiratory Tract Irritation Inhalation of dust or vapors may irritate the respiratory system.[2]H335
Aquatic Toxicity Many aromatic amines are classified as toxic to aquatic life with long-lasting effects.[1]H411

The Core Directive: A Multi-Layered PPE Approach

A multi-layered approach to PPE is non-negotiable. Each component serves a specific function, and their combined use provides comprehensive protection against the identified hazards.

Eye and Face Protection: The First Line of Defense

Direct eye contact can cause severe irritation.[2][4][5] Therefore, robust eye protection is mandatory at all times when handling this compound.

  • Minimum Requirement: ANSI Z87.1-rated (or equivalent, e.g., EN166) chemical safety goggles with a full seal are required.[6][7] Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine particulates from all angles.

  • Enhanced Requirement: When transferring solutions, performing reactions that could splash, or handling larger quantities (>10g), a full-face shield must be worn over the safety goggles.[3][8] This provides an additional barrier against splashes to the entire face.

Skin and Body Protection: An Impermeable Barrier

Given the potential for skin sensitization and dermal toxicity, preventing skin contact is paramount.[1]

  • Hand Protection: Compatible chemical-resistant gloves are mandatory.[4]

    • Material Selection: While standard nitrile gloves offer baseline protection for incidental contact, it is crucial to consult the manufacturer's resistance data. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber.[3]

    • Protocol: Always inspect gloves for tears or pinholes before use.[3] Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[4] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Body Protection:

    • A clean, flame-resistant laboratory coat must be worn and fully fastened.[3]

    • For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[3]

    • Ensure legs are fully covered (no shorts or skirts), and wear closed-toe shoes.

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of airborne particulates or vapors can cause respiratory irritation.[2] All handling of this compound powder must be performed within a certified chemical fume hood to minimize airborne concentrations.[3][6]

  • Standard Operations: When used within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In cases of inadequate ventilation, a large spill outside of a fume hood, or when dusts are generated, respiratory protection is essential.[6] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[8]

Operational Plans: From Preparation to Disposal

PPE Selection and Donning/Doffing Workflow

The following diagram outlines the logical flow for selecting and using PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) start Assess Task (e.g., Weighing Solid, Liquid Transfer) fume_hood Confirm Chemical Fume Hood is Certified and Operational start->fume_hood ppe_check Gather and Inspect All Required PPE fume_hood->ppe_check don_coat 1. Don Lab Coat ppe_check->don_coat Proceed to Donning don_goggles 2. Don Safety Goggles / Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (pull cuffs over lab coat sleeves) don_goggles->don_gloves Proceed to Handling Proceed to Handling don_gloves->Proceed to Handling doff_gloves 1. Remove Gloves (Proper Technique) doff_coat 2. Remove Lab Coat (Turn Inside Out) doff_gloves->doff_coat doff_goggles 3. Remove Goggles / Face Shield doff_coat->doff_goggles wash_hands 4. Wash Hands Thoroughly doff_goggles->wash_hands Proceed to Handling->doff_gloves After Task Completion

Caption: PPE Selection, Donning, and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Confirm the work area within the chemical fume hood is clean and uncluttered.[3] Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • PPE: Don all required PPE as per the workflow diagram above.

  • Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to minimize the generation of dust.[3][6] Use appropriate tools (e.g., spatulas) to transfer the material.

  • Post-Handling: After completing the task, decontaminate any reusable equipment.

  • Doffing: Remove PPE in the correct sequence to prevent cross-contamination.[3]

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][6]

Emergency Response and Disposal

Exposure and Spill Response

Immediate and correct action is critical in an emergency.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event skin_remove Immediately remove contaminated clothing. start->skin_remove Skin eye_rinse Immediately flush eyes with water for at least 15 minutes, holding eyelids open. start->eye_rinse Eyes skin_wash Wash affected area with soap and plenty of water for 15 min. skin_remove->skin_wash skin_medical Seek medical attention if irritation or rash occurs. skin_wash->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical

Caption: Immediate First Aid for Skin and Eye Exposure.

  • Spills: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large or outside a hood), contain and collect the spillage with an inert absorbent material (e.g., sand, vermiculite).[1] Place the material into a sealed, labeled container for hazardous waste disposal.[1][10] Do not allow the chemical to enter drains or waterways.[1]

Disposal of Contaminated Materials
  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed chemical waste disposal service.[10]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste in a designated, sealed container.[3] Contaminated lab coats should be professionally laundered or disposed of according to institutional policy.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.